molecular formula C24H48NO10P B12079008 D-erythro-sphingosyl phosphoinositol

D-erythro-sphingosyl phosphoinositol

Katalognummer: B12079008
Molekulargewicht: 541.6 g/mol
InChI-Schlüssel: NFRGTPKVKNBLRN-CCEZHUSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-erythro-sphingosyl phosphoinositol is a complex sphingolipid proposed to play a critical role in intracellular signaling networks. As a hybrid molecule combining the sphingoid base backbone with a phosphoinositol headgroup, it is positioned to interact with key pathways central to cell growth, survival, and stress responses. Researchers can utilize this compound to probe the intricate cross-talk between sphingolipid and inositol phosphate signaling systems, which are vital for understanding cellular homeostasis. Its structural similarity to D-erythro-sphingosine, a potent natural inhibitor of Protein Kinase C (PKC) , suggests a potential mechanism of action through the modulation of this and other kinase-dependent pathways. Furthermore, as a precursor or analog of downstream mediators, it may influence calcium mobilization and cytoskeletal organization, similar to the actions of sphingosine-1-phosphate (S1P) . The study of such compounds continues to provide valuable insights into mechanisms relevant to immunology, oncology, and cardiovascular disease . This product is intended for research applications by qualified laboratory professionals. It is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C24H48NO10P

Molekulargewicht

541.6 g/mol

IUPAC-Name

[(E)-2-azaniumyl-3-hydroxyoctadec-4-enyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate

InChI

InChI=1S/C24H48NO10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(26)17(25)16-34-36(32,33)35-24-22(30)20(28)19(27)21(29)23(24)31/h14-15,17-24,26-31H,2-13,16,25H2,1H3,(H,32,33)/b15-14+

InChI-Schlüssel

NFRGTPKVKNBLRN-CCEZHUSRSA-N

Isomerische SMILES

CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O

Kanonische SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to D-erythro-sphingosyl phosphoinositol: Structure, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-sphingosyl phosphoinositol is a complex sphingolipid, a class of lipids that play crucial roles in membrane structure and cellular signaling. This technical guide provides a comprehensive overview of the structure, potential synthesis, and analysis of this compound. While direct signaling pathways for this specific molecule are not yet fully elucidated, this document explores its biological context within the broader landscape of sphingolipid and phosphatidylinositol signaling. This guide is intended to serve as a valuable resource for researchers investigating the roles of complex sphingolipids in health and disease.

The Chemical Structure of this compound

This compound is a glycerophospholipid consisting of a D-erythro-sphingosine backbone, which is an 18-carbon amino alcohol with a characteristic trans double bond. This sphingoid base is linked via a phosphodiester bond at its C1 hydroxyl group to a myo-inositol headgroup.

The systematic IUPAC name for this molecule is [(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] [(5R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate[1]. Its Chemical Abstracts Service (CAS) registry number is 799812-72-9[1].

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic workflow is outlined below:

Caption: A proposed synthetic workflow for this compound.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantitative analysis of this compound in biological matrices can be achieved using a sensitive and specific LC-MS/MS method. While a method specifically validated for this analyte is not published, methodologies developed for the comprehensive analysis of sphingolipids are readily adaptable.

Methodology Overview:

  • Sample Preparation:

    • Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, cell lysates) using a suitable solvent system, such as a modified Bligh-Dyer or Folch extraction.

    • Internal Standards: A suite of appropriate internal standards, ideally isotopically labeled analogs of the analytes, should be added at the beginning of the extraction to correct for matrix effects and variations in extraction efficiency and instrument response.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of sphingolipids.

    • Mobile Phase: A gradient elution with a binary solvent system, such as water and methanol/acetonitrile, both containing a modifier like formic acid and ammonium (B1175870) formate, is employed to achieve optimal separation.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used. For sphingosyl phosphoinositol, positive ion mode would likely be optimal for detecting the protonated molecule [M+H]+.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard, providing high selectivity and sensitivity.

The workflow for LC-MS/MS analysis is depicted below:

Caption: General workflow for the quantitative analysis of sphingolipids by LC-MS/MS.

Biological Context and Signaling Pathways

While a specific signaling pathway directly initiated by this compound has not been definitively established, its structure places it at the intersection of two major signaling lipid families: sphingolipids and phosphoinositides.

Role in Sphingolipid Metabolism

This compound is structurally related to other important signaling sphingolipids. In yeast, complex inositol-containing sphingolipids, such as inositol (B14025) phosphoceramide (IPC), are hydrolyzed by a phospholipase C (PLC)-type enzyme, Isc1, to produce ceramide. Ceramide is a central hub in sphingolipid metabolism and a key second messenger involved in cellular processes like apoptosis, cell cycle arrest, and senescence. It is plausible that this compound could be a substrate for a similar phospholipase C in other organisms, leading to the generation of sphingosine (B13886), which can then be phosphorylated to the potent signaling molecule sphingosine-1-phosphate (S1P).

The general sphingolipid metabolic pathway is illustrated below:

G General Sphingolipid Metabolism Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Desaturase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->ComplexSphingolipids Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase SPI D-erythro-sphingosyl phosphoinositol Sphingosine->SPI Hypothetical Synthesis S1P->Sphingosine S1P Phosphatase SPI->Sphingosine Hypothetical Phospholipase C-like activity

Caption: Simplified overview of the central pathways of sphingolipid metabolism.

Connection to Phosphatidylinositol Signaling

The inositol headgroup of this compound is a key component of the well-established phosphatidylinositol signaling pathway. In this pathway, phosphatidylinositol (PI) and its phosphorylated derivatives (phosphoinositides) act as second messengers and docking sites for a variety of signaling proteins. The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Given its structure, it is conceivable that the inositol moiety of this compound could be a substrate for inositol kinases, leading to phosphorylated forms that could participate in signaling events analogous to the phosphoinositides. However, this remains a speculative area requiring further research.

Quantitative Data

At present, there is a lack of specific quantitative data in the public domain regarding the cellular or tissue concentrations of this compound. Similarly, kinetic parameters for enzymes that may synthesize or degrade this molecule have not been reported. The development and application of specific and sensitive analytical methods, such as the LC-MS/MS protocol described above, will be crucial for obtaining this vital quantitative information.

Conclusion and Future Directions

This compound is a structurally fascinating molecule at the crossroads of sphingolipid and phosphatidylinositol metabolism. While its precise biological functions and the signaling pathways it may regulate are yet to be unraveled, its potential to be metabolized to known bioactive lipids like sphingosine and ceramide suggests it could play a significant role in cellular regulation. Future research should focus on the development of robust methods for its synthesis and quantification, as well as the identification of the enzymes that mediate its metabolism. Such studies will be instrumental in elucidating the specific roles of this complex sphingolipid in physiology and pathophysiology, potentially opening new avenues for therapeutic intervention.

References

The Discovery and Isolation of D-erythro-sphingosyl phosphoinositol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosyl phosphoinositol, more commonly referred to as D-erythro-ceramide-1-phosphoinositol or inositol (B14025) phosphorylceramide (IPC), is a crucial sphingolipid found in eukaryotes, particularly abundant in fungi and plants.[1][2] Its discovery was a significant step in understanding the complexity of lipid metabolism and signaling. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this molecule, along with its known signaling roles.

Discovery

The initial identification of inositol-containing sphingolipids in the yeast Saccharomyces cerevisiae was a landmark in lipid biochemistry. In 1974, Sharron W. Smith and Robert L. Lester published their seminal work, "Inositol Phosphorylceramide, a Novel Substance and the Chief Member of a Major Group of Yeast Sphingolipids Containing a Single Inositol Phosphate (B84403)," in the Journal of Biological Chemistry.[2][3] Their research detailed the isolation and characterization of a novel group of sphingolipids, with IPC being the principal component.[2] This discovery opened the door to understanding a new class of membrane lipids and their potential functions. Later, in 1993, Kratzer et al. reported the chemical synthesis of D-erythro-ceramide-1-phosphoinositol, providing a method for obtaining this molecule for further study.

Biosynthesis and Regulation

In yeast, the biosynthesis of IPC is a critical step in the sphingolipid metabolic pathway. The enzyme responsible for its synthesis is inositol phosphorylceramide (IPC) synthase, which is encoded by the AUR1 gene.[1][4][5][6][7] This enzyme catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to a ceramide backbone.[5] The reaction primarily occurs in the Golgi apparatus, with the active site of IPC synthase located in the Golgi lumen.[5] This spatial separation from glycerophospholipid synthesis in the endoplasmic reticulum is a conserved feature in eukaryotes and is thought to be important for creating distinct membrane bilayer properties.[5]

The activity of IPC synthase is crucial for cell viability and is the target of antifungal agents like aureobasidin A.[6] Regulation of the AUR1 gene and IPC synthase activity is linked to cellular stress responses, ensuring the maintenance of membrane integrity and function under adverse conditions.[6]

Experimental Protocols

Isolation of Inositol Phosphorylceramide from Saccharomyces cerevisiae

This protocol is a synthesized methodology based on the principles outlined in the foundational work by Smith and Lester (1974) and other established yeast lipid extraction techniques.[2][3]

1. Yeast Culture and Radiolabeling (Optional):

  • Grow Saccharomyces cerevisiae in a suitable defined medium.

  • For tracking and quantification, the cells can be radiolabeled by adding [³H]myo-inositol to the culture medium.[8]

2. Cell Lysis and Lipid Extraction:

  • Harvest yeast cells by centrifugation.

  • Lyse the cells to release cellular components.

  • Extract total lipids using a chloroform (B151607):methanol solvent system (e.g., 2:1 v/v).[9]

  • Perform a phase separation by adding water to the extract. The lower organic phase will contain the lipids.

3. Removal of Glycerophospholipids:

  • To enrich for sphingolipids, glycerophospholipids can be selectively hydrolyzed by mild alkaline treatment (e.g., with 0.1 N KOH in methanol). Sphingolipids are resistant to this treatment.

4. Chromatographic Separation:

  • Thin-Layer Chromatography (TLC): This is a key step for separating the different classes of sphingolipids.

    • Stationary Phase: Silica (B1680970) gel 60 plates.

    • Mobile Phase (Solvent System): A common solvent system for separating yeast sphingolipids is chloroform:methanol:4.2 N ammonium (B1175870) hydroxide (B78521) (9:7:2, v/v/v).

    • Visualization: Lipids can be visualized using iodine vapor or specific stains for phosphate groups (e.g., molybdenum blue) or sphingolipids. If radiolabeled, autoradiography or phosphorimaging can be used for detection and quantification.[10][11][12]

  • Column Chromatography: For larger scale purification, silica gel column chromatography can be employed with a gradient of chloroform and methanol.

5. Characterization of Isolated IPC:

  • Hydrolysis and Component Analysis: The purified IPC can be hydrolyzed to release its constituent parts: the long-chain base (sphingosine), fatty acid, and inositol phosphate. These components can then be analyzed by gas chromatography (GC) or other appropriate methods.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): Provides information on the molecular weight and structure of the lipid.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the detailed chemical structure of the molecule.

Quantitative Data

The following table summarizes typical quantitative data that can be obtained during the isolation and analysis of IPC from yeast. The values are illustrative and can vary depending on the yeast strain, growth conditions, and specific experimental procedures.

ParameterTypical Value/RangeMethod of DeterminationReference
Total Inositol-Containing Lipid in Yeast ~20% of lipid-soluble inositolRadiolabeling with [³H]inositol and scintillation counting[13]
IPC Content in Wild-Type Yeast (pH 5.5) Normalized to 1 (relative abundance)Thin-Layer Chromatography (TLC) and densitometry[14]
IPC Content in Wild-Type Yeast (pH 2.5, 1 hr) ~1.5-fold increase relative to pH 5.5Thin-Layer Chromatography (TLC) and densitometry[14]
IPC Synthase (Aur1p) Activity (Vmax) 1864 pmol/min/mg (with phosphatidylinositol)Enzyme kinetics assay[7]
IPC Synthase (Aur1p) Km for Phosphatidylinositol 130 µMEnzyme kinetics assay[7]

Signaling Pathways and Biological Functions

This compound and other inositol-containing sphingolipids are not merely structural components of the cell membrane; they are also involved in crucial cellular signaling pathways.

Yeast Stress Response: In Saccharomyces cerevisiae, the levels of IPC and its downstream metabolites, mannosyl-inostiol phosphorylceramide (MIPC) and mannosyl-diinositol phosphorylceramide (M(IP)₂C), are critical for adaptation to various environmental stresses.

  • Low pH Stress: Yeast cells respond to acidic conditions by increasing the levels of IPC.[14] Proper regulation of IPC is essential for acquiring resistance to low pH.[14]

  • Heat Stress: While the levels of IPC itself may not change significantly during heat stress, the levels of its precursors, sphingoid bases and ceramides, increase dramatically.[15] This highlights the dynamic nature of the sphingolipid metabolic network in response to temperature changes.

The signaling pathways that regulate sphingolipid metabolism in response to stress are complex and involve the Target of Rapamycin (TOR) complexes. These pathways ultimately modulate the activity of enzymes like IPC synthase to adjust the lipid composition of the membrane.

Visualizations

Signaling Pathway of Inositol Phosphorylceramide (IPC) Biosynthesis and its Role in Yeast Stress Response

IPC_Signaling PI Phosphatidylinositol (PI) IPC_Synthase IPC Synthase (Aur1p) PI->IPC_Synthase Ceramide Ceramide Ceramide->IPC_Synthase IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC MIPC Mannosyl-IPC (MIPC) IPC->MIPC Membrane Membrane Integrity & Stress Resistance IPC->Membrane MIP2C Mannosyl-di-IPC (M(IP)2C) MIPC->MIP2C MIPC->Membrane MIP2C->Membrane Stress Environmental Stress (e.g., low pH, heat) TORC2 TORC2 Pathway Stress->TORC2 TORC2->IPC_Synthase Upregulates Isolation_Workflow Yeast_Culture 1. Yeast Culture (& Optional Radiolabeling) Extraction 2. Cell Lysis & Lipid Extraction (Chloroform:Methanol) Yeast_Culture->Extraction Hydrolysis 3. Mild Alkaline Hydrolysis (Removal of Glycerophospholipids) Extraction->Hydrolysis TLC 4. Thin-Layer Chromatography (Separation of Sphingolipids) Hydrolysis->TLC Elution 5. Elution of IPC from TLC Plate TLC->Elution Analysis 6. Analysis & Characterization Elution->Analysis MS Mass Spectrometry (MS) Analysis->MS NMR NMR Spectroscopy Analysis->NMR Component_Analysis Component Analysis (GC) Analysis->Component_Analysis

References

An In-depth Technical Guide to the D-erythro-Inositol Phosphorylceramide Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "D-erythro-sphingosyl phosphoinositol" suggests a direct linkage between sphingosine (B13886) and phosphoinositol. However, the established biosynthetic route does not involve the direct enzymatic modification of sphingosine with a phosphoinositol group. Instead, the core pathway synthesizes D-erythro-inositol phosphorylceramide (IPC) , where a phosphoinositol headgroup is attached to ceramide (which contains the D-erythro-sphingosine backbone). This compound would, therefore, be the N-deacylated derivative of IPC. This guide will focus on the well-characterized biosynthetic pathway of IPC and its subsequent derivatives.

Introduction

Inositol (B14025) phosphorylceramide (IPC) and its glycosylated derivatives, the glycosyl inositol phosphoceramides (GIPCs), are a major class of sphingolipids found in fungi, plants, and protozoa.[1][2] These lipids are essential structural components of the plasma membrane and are involved in a variety of cellular processes, including signal transduction, membrane trafficking, and host-pathogen interactions.[2][3] Notably, the IPC biosynthetic pathway is absent in mammals, where the primary phosphosphingolipid is sphingomyelin (B164518).[1][4] This metabolic divergence makes the enzymes of the IPC pathway, particularly IPC synthase, attractive targets for the development of novel antifungal and antiparasitic drugs.[4][5][6]

This technical guide provides a comprehensive overview of the D-erythro-inositol phosphorylceramide biosynthetic pathway, detailing the core enzymatic steps, regulatory mechanisms, and key differences from mammalian sphingolipid metabolism. It also includes detailed experimental protocols for the analysis of this pathway and quantitative data on the abundance of these lipids.

The D-erythro-Inositol Phosphorylceramide Biosynthetic Pathway

The biosynthesis of IPC is a multi-step process that begins with the de novo synthesis of ceramide in the endoplasmic reticulum (ER) and culminates in the formation of IPC in the Golgi apparatus.

De Novo Ceramide Biosynthesis

The synthesis of the ceramide backbone is a conserved pathway in eukaryotes.[7]

  • Serine Palmitoyltransferase (SPT): The pathway initiates with the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT).[7]

  • 3-Ketosphinganine Reductase: 3-ketosphinganine is then reduced to D-erythro-sphinganine (dihydrosphingosine) by the NADPH-dependent enzyme 3-ketosphinganine reductase.

  • Ceramide Synthase: Sphinganine is subsequently acylated by a family of ceramide synthases (CerS) to form dihydroceramide (B1258172). Different CerS isoforms exhibit specificity for fatty acyl-CoAs of varying chain lengths.

  • Dihydroceramide Desaturase: Finally, a double bond is introduced into dihydroceramide by dihydroceramide desaturase to yield ceramide.

Inositol Phosphorylceramide (IPC) Synthesis

Ceramide is transported from the ER to the Golgi apparatus, where the final and defining step of IPC biosynthesis occurs.

  • Inositol Phosphorylceramide Synthase (IPC Synthase): In the Golgi, IPC synthase catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to the C1 hydroxyl of ceramide, yielding IPC and diacylglycerol (DAG).[6][8] In yeast, this enzyme is encoded by the AUR1 gene.[8]

Synthesis of Glycosyl Inositol Phosphoceramides (GIPCs)

In plants and some fungi, IPC is further modified by the addition of sugar residues to the inositol headgroup, forming a diverse array of GIPCs.[2][9] This process involves a series of glycosyltransferases located in the Golgi.

The overall biosynthetic pathway is depicted in the following diagram:

Inositol Phosphorylceramide Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus ser_pal L-Serine + Palmitoyl-CoA keto 3-Ketosphinganine ser_pal->keto SPT sphinganine Sphinganine (Dihydrosphingosine) keto->sphinganine 3-Ketosphinganine Reductase dhcer Dihydroceramide sphinganine->dhcer Ceramide Synthase cer Ceramide dhcer->cer Dihydroceramide Desaturase cer_golgi Ceramide cer->cer_golgi Transport pi Phosphatidylinositol ipc Inositol Phosphorylceramide (IPC) gipc Glycosyl Inositol Phosphoceramides (GIPCs) ipc->gipc Glycosyltransferases dag Diacylglycerol ipc->dag IPC Synthase cer_golgi->ipc IPC Synthase

Biosynthesis of Inositol Phosphorylceramide and its derivatives.

Key Differences from Mammalian Sphingolipid Metabolism

The most significant difference in phosphosphingolipid synthesis between fungi/plants and mammals lies in the final step of the pathway.

  • Mammals: Utilize sphingomyelin synthase (SMS) to transfer a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, producing sphingomyelin and diacylglycerol.[10]

  • Fungi, Plants, Protozoa: Employ inositol phosphorylceramide (IPC) synthase to transfer a phosphoinositol group from phosphatidylinositol to ceramide, yielding IPC and diacylglycerol.[1][4]

This fundamental difference makes IPC synthase a highly specific target for antimicrobial drug development, as its inhibition would disrupt sphingolipid metabolism in the pathogen without affecting the host's sphingomyelin synthesis.[5][6]

The following diagram illustrates this divergence:

Metabolic Divergence cluster_mammals Mammals cluster_fungi_plants Fungi / Plants / Protozoa ceramide Ceramide ceramide_mammals Ceramide ceramide->ceramide_mammals ceramide_fungi Ceramide ceramide->ceramide_fungi pc Phosphatidylcholine sm Sphingomyelin dag_mammals Diacylglycerol sm->dag_mammals Sphingomyelin Synthase (SMS) ceramide_mammals->sm Sphingomyelin Synthase (SMS) pi Phosphatidylinositol ipc Inositol Phosphorylceramide (IPC) dag_fungi Diacylglycerol ipc->dag_fungi IPC Synthase ceramide_fungi->ipc IPC Synthase

Divergent pathways of phosphosphingolipid synthesis.

Quantitative Data

The abundance of inositol-containing sphingolipids can vary significantly between different organisms and tissues. The following table summarizes representative quantitative data from the literature.

Organism/TissueLipid SpeciesConcentration/AbundanceReference
Saccharomyces cerevisiaeInositolphosphorylceramide (IPC)Highly enriched in Golgi and vacuolar membranes[9]
Saccharomyces cerevisiaeMannosylinositolphosphorylceramide (MIPC)Enriched in the plasma membrane[9]
Saccharomyces cerevisiaeMannosyldiinositolphosphorylceramide (M(IP)2C)Enriched in the plasma membrane[9]
SpinachTotal GIPCs88.4 µ g/100 g dry weight[5]
White CabbageTotal GIPCs1.1 µ g/100 g dry weight[5]
Sunflower SeedsTotal GIPCs20.3 µ g/100 g dry weight[5]
SoybeansTotal GIPCs1.9 µ g/100 g dry weight[5]

Experimental Protocols

In Vitro Assay for Inositol Phosphorylceramide (IPC) Synthase Activity

This protocol is adapted from methods used for assaying IPC synthase activity in yeast and other organisms, utilizing a fluorescent ceramide analog.[11][12]

Materials:

  • Microsomal membrane preparation containing IPC synthase

  • C6-NBD-ceramide (fluorescent substrate)

  • Phosphatidylinositol (PI)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl

  • Reaction Mix: Assay Buffer containing 10 µM C6-NBD-ceramide, 1 mM PI, 10 mg/ml defatted BSA, 2 mM CHAPS, 2 mM MgCl2, 2 mM MnCl2

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • TLC plates (silica gel)

  • TLC developing solvent: Chloroform/Methanol/Acetic Acid/Water (50:30:8:4, v/v/v/v)

  • Fluorescence imager

Procedure:

  • Prepare microsomal membranes from the organism of interest.

  • Pre-warm the reaction mix to 30°C.

  • To a microfuge tube, add 50 µL of the microsomal preparation (protein concentration should be optimized).

  • Initiate the reaction by adding 50 µL of the pre-warmed reaction mix.

  • Incubate at 30°C for 1-4 hours.

  • Stop the reaction by adding 500 µL of stop solution and vortex thoroughly.

  • Centrifuge at 14,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume (e.g., 20 µL) of chloroform/methanol (2:1, v/v).

  • Spot the entire sample onto a silica (B1680970) TLC plate.

  • Develop the TLC plate in the developing solvent until the solvent front is near the top.

  • Air-dry the TLC plate.

  • Visualize and quantify the fluorescent spots corresponding to the C6-NBD-IPC product and unreacted C6-NBD-ceramide substrate using a fluorescence imager.

  • Calculate IPC synthase activity based on the percentage of substrate converted to product.

IPC Synthase Assay Workflow start Start prep_microsomes Prepare Microsomal Membranes start->prep_microsomes reaction Incubate Microsomes with C6-NBD-Ceramide and PI prep_microsomes->reaction stop_extraction Stop Reaction and Extract Lipids reaction->stop_extraction tlc Separate Lipids by TLC stop_extraction->tlc quantify Quantify Fluorescent Product tlc->quantify end End quantify->end

Workflow for in vitro IPC synthase activity assay.
Extraction and Quantitative Analysis of Inositol Phosphorylceramides by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of IPCs from cellular material. Specific parameters may need optimization depending on the sample type and instrumentation.

Materials:

  • Cell or tissue sample

  • Internal standards (e.g., a non-naturally occurring IPC species)

  • Extraction Solvent 1: Isopropanol/Hexane/Water (55:20:25, v/v/v)

  • Extraction Solvent 2: Hexane

  • LC-MS/MS system with a C18 or HILIC column

  • Mobile Phase A: e.g., Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate

  • Mobile Phase B: e.g., Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate

Procedure:

  • Sample Preparation: Homogenize cell or tissue samples in a suitable buffer.

  • Lipid Extraction: a. To the homogenate, add the internal standard(s). b. Add Extraction Solvent 1, vortex thoroughly, and incubate at room temperature for 15 minutes. c. Add Extraction Solvent 2, vortex, and centrifuge to separate the phases. d. Collect the upper organic phase. e. Repeat the extraction of the lower aqueous phase with Extraction Solvent 2. f. Combine the organic phases and dry under nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., Mobile Phase B).

  • LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Separate the lipids using a suitable gradient of Mobile Phase A and B. c. Detect the IPC species using mass spectrometry in negative ion mode. d. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M-H]- of the IPC species, and the fragment ions will correspond to the ceramide backbone or the inositol-phosphate headgroup.

  • Data Analysis: Quantify the endogenous IPC species by comparing their peak areas to the peak area of the internal standard.

LC-MS_Workflow start Start homogenize Homogenize Sample and Add Internal Standard start->homogenize extract Liquid-Liquid Extraction homogenize->extract dry_reconstitute Dry Extract and Reconstitute extract->dry_reconstitute lcms LC-MS/MS Analysis (MRM Mode) dry_reconstitute->lcms quantify Quantify IPCs lcms->quantify end End quantify->end

Workflow for LC-MS/MS analysis of IPCs.

Cellular Functions and Signaling

Inositol phosphorylceramides and their derivatives are not merely structural lipids; they are also implicated in various signaling pathways.

  • Regulation of Cell Growth and Apoptosis: The balance between ceramide (pro-apoptotic) and IPC (pro-survival) can influence cell fate. IPC synthase activity, by consuming ceramide, can promote cell proliferation.[12][13]

  • Membrane Domain Organization: Similar to sphingomyelin in mammals, IPCs are thought to associate with sterols to form lipid rafts, which are platforms for signal transduction.

  • Plant Defense: GIPCs in plants have been shown to be involved in the response to pathogens.[14]

  • Protein Anchoring: In some organisms, GIPCs can serve as precursors for the lipid portion of glycosylphosphatidylinositol (GPI) anchors, which tether proteins to the cell surface.

Implications for Drug Development

The absence of IPC synthase in mammals makes it an ideal target for the development of species-specific therapeutic agents.[5][6]

  • Antifungal Agents: Several natural products, such as aureobasidin A and khafrefungin, have been identified as potent and specific inhibitors of fungal IPC synthase.[5] These compounds exhibit broad-spectrum antifungal activity and serve as lead compounds for the development of new antifungal drugs.

  • Antiparasitic Agents: IPC synthase has also been validated as a drug target in protozoan parasites like Trypanosoma cruzi and Leishmania.[4]

The development of IPC synthase inhibitors represents a promising strategy to combat infectious diseases caused by fungi and protozoa with potentially low toxicity to the human host.

Conclusion

The D-erythro-inositol phosphorylceramide biosynthetic pathway is a fundamental metabolic route in fungi, plants, and protozoa, responsible for the production of essential membrane sphingolipids. Its central enzyme, IPC synthase, represents a critical divergence from mammalian sphingolipid metabolism, making it a prime target for the development of novel anti-infective therapies. Further research into the regulation of this pathway and the diverse functions of its products will undoubtedly open new avenues for understanding the biology of these organisms and for the design of new therapeutic strategies.

References

Biological functions of D-erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Functions of D-erythro-Sphingosine-1-Phosphate

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a critical class of bioactive molecules involved in a vast array of cellular processes.[1][2][3] Within this family, D-erythro-sphingosine-1-phosphate (S1P) has emerged as a pivotal signaling molecule, regulating fundamental aspects of cell biology, from proliferation and survival to migration and differentiation.[1][4][5] This technical guide provides a comprehensive overview of the core biological functions of S1P, its metabolic pathways, signaling mechanisms, and role in health and disease. It is designed to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development, offering insights into the therapeutic potential of targeting the S1P axis.

A Note on Nomenclature: The term "D-erythro-sphingosyl phosphoinositol" is not standard in the scientific literature. The predominant and accepted nomenclature for the molecule is D-erythro-sphingosine-1-phosphate (S1P) . This document will use the standard term, S1P, to refer to this bioactive lipid. S1P consists of a D-erythro-sphingosine backbone phosphorylated at the 1-hydroxyl group.

I. S1P Metabolism: A Tightly Regulated Balance

The cellular levels of S1P are meticulously controlled by a balance between its synthesis and degradation, a concept often referred to as the "sphingolipid rheostat".[5] This balance between S1P and its precursor, ceramide, often dictates the cell's fate, with ceramide generally promoting apoptosis and S1P promoting survival and growth.[1][5]

Synthesis

S1P is generated from sphingosine (B13886) through the action of two isoenzymes, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][6] These kinases are localized to different subcellular compartments and are subject to distinct regulatory mechanisms, allowing for compartmentalized S1P signaling.[7]

  • SphK1: Primarily located in the cytoplasm, SphK1 can translocate to the plasma membrane upon stimulation by various growth factors and cytokines.[7] This translocation is crucial for the "inside-out" signaling paradigm, where S1P is produced locally and exported to act on cell surface receptors.[4]

  • SphK2: Predominantly found in the nucleus, endoplasmic reticulum, and mitochondria, SphK2 has a broader substrate specificity compared to SphK1.[4][7] Nuclear SphK2-generated S1P has been implicated in the regulation of gene expression, notably as an inhibitor of histone deacetylases (HDACs).

Degradation and Transport

S1P is irreversibly degraded by S1P lyase, an enzyme located on the endoplasmic reticulum, which cleaves S1P into ethanolamine (B43304) phosphate (B84403) and hexadecenal.[4][8] This catabolic step is the only exit point from the sphingolipid metabolic pathway.[9] Reversible dephosphorylation of S1P back to sphingosine is carried out by S1P phosphatases.[6]

For S1P to exert its extracellular effects, it must be transported out of the cell. This is facilitated by specific transporters, including members of the ATP-binding cassette (ABC) transporter family (e.g., ABCA1, ABCC1, ABCG2) and Spinster 2 (Spns2), a member of the major facilitator superfamily.[4][10]

Caption: Overview of S1P metabolism and transport pathways.

II. S1P Signaling: An "Inside-Out" and Intracellular Mediator

S1P exerts its biological effects through two primary mechanisms: acting as an extracellular ligand for a family of G protein-coupled receptors (GPCRs) and functioning as an intracellular second messenger.[4][5]

Extracellular Signaling via S1P Receptors (S1PRs)

The most well-characterized functions of S1P are mediated by its binding to five specific high-affinity GPCRs, designated S1P1 through S1P5.[6][11] These receptors are expressed in various cell types and couple to distinct heterotrimeric G proteins, leading to the activation of a wide range of downstream signaling cascades.[4][6]

  • S1P1: Couples exclusively to Gi/o.[6] Its activation leads to the stimulation of the PI3K/Akt pathway, Ras/ERK pathway, and Rac activation, promoting cell survival, proliferation, and migration.[11] S1P1 is crucial for immune cell trafficking and vascular development.[4][12]

  • S1P2: Couples to Gi/o, Gq, and G12/13.[6] It often has effects that oppose S1P1, such as inhibiting Rac and cell migration through G12/13 and the Rho/ROCK pathway.

  • S1P3: Couples to Gi/o, Gq, and G12/13. Its activation can lead to phospholipase C (PLC) activation, intracellular calcium mobilization, and Rho activation.

  • S1P4: Primarily expressed in the hematopoietic and lymphoid systems, it couples to Gi/o and G12/13.

  • S1P5: Expressed on natural killer (NK) cells and oligodendrocytes in the central nervous system.[12] It couples to Gi/o and is involved in NK cell trafficking.[12]

S1P_Receptor_Signaling cluster_receptors S1P Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses S1P S1P (Extracellular) S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 Gi Gαi/o S1PR1->Gi S1PR2->Gi Gq Gαq S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR3->Gi S1PR3->Gq S1PR3->G1213 PI3K_Akt PI3K / Akt Gi->PI3K_Akt Ras_ERK Ras / ERK Gi->Ras_ERK Migration Migration Gi->Migration Rac activation PLC PLC Gq->PLC RhoA RhoA G1213->RhoA Survival Survival & Proliferation PI3K_Akt->Survival Ras_ERK->Survival Ras_ERK->Migration Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization RhoA->Migration Inhibition Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement

Caption: Simplified S1P receptor signaling pathways.
Intracellular Signaling

While much of the focus has been on receptor-mediated signaling, evidence suggests S1P also functions as an intracellular second messenger.[5][13] It has been shown to mobilize calcium from intracellular stores independently of IP3, although the precise mechanisms are still under investigation.[13][14] As mentioned, nuclear S1P can also directly influence gene expression by inhibiting HDACs.

III. Core Biological Functions

The S1P signaling axis is integral to a multitude of physiological and pathological processes.

  • Immune System: S1P gradients between secondary lymphoid organs (low S1P) and the blood/lymph (high S1P) are critical for lymphocyte egress.[12] S1P1 expression on lymphocytes is required for their exit from lymph nodes.[4] This process is the target of the multiple sclerosis drug Fingolimod (FTY720), an S1P receptor modulator.[15]

  • Vascular System: S1P is essential for vascular development and the maintenance of endothelial barrier integrity.[12] S1P1 signaling in endothelial cells strengthens cell-cell junctions.[6]

  • Nervous System: S1P signaling is involved in neurogenesis, glial cell survival, and astrogliosis.[11][12]

  • Cell Fate: The S1P/ceramide rheostat is a key determinant of cell survival versus apoptosis. S1P generally promotes pro-survival pathways and inhibits caspases, while ceramide activates apoptotic pathways.[1][13]

  • Cancer Biology: Dysregulation of S1P metabolism is frequently observed in cancer. Overexpression of SphK1 can promote tumor growth, angiogenesis, and metastasis, making it a target for cancer therapy.[4][16]

IV. Quantitative Data Summary

The following tables summarize key quantitative data related to S1P signaling and metabolism.

Table 1: S1P Receptor G Protein Coupling and Affinities

Receptor Primary G Protein Coupling Kd for S1P (nM)
S1P1 Gi/o ~8
S1P2 Gi/o, Gq, G12/13 ~4
S1P3 Gi/o, Gq, G12/13 ~3
S1P4 Gi/o, G12/13 ~20
S1P5 Gi/o ~4

(Note: Kd values are approximate and can vary based on the experimental system.)

Table 2: S1P Concentrations in Biological Fluids

Biological Fluid Species Concentration Range Reference
Human Plasma Human 176.7 ± 54.0 ng/mL [17]
Mouse Plasma Mouse 201.0 ± 72.0 ng/mL [17]

(Note: 100 ng/mL is approximately 264 nM)

V. Key Experimental Protocols

Studying the S1P signaling axis requires specialized methodologies for lipid quantification and analysis of cellular responses.

Protocol 1: Quantification of S1P by UPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard for accurate quantification of S1P and other sphingolipids in biological samples.[17][18][19]

Objective: To quantify endogenous S1P levels in plasma or cell lysates.

Methodology Outline:

  • Sample Preparation & Lipid Extraction:

    • Thaw biological samples (e.g., 50 µL plasma) on ice.

    • Add an internal standard, such as a non-endogenous C17-S1P, for accurate quantification.[17]

    • Perform a liquid-liquid extraction using a solvent system like chloroform/methanol (e.g., Bligh and Dyer method).[20] This separates the lipid-containing organic phase from the aqueous phase.

    • Centrifuge to achieve phase separation and collect the organic layer.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto a UPLC system equipped with a suitable column (e.g., a reverse-phase C18 or HILIC column).[17] Use a binary mobile phase gradient to separate S1P from other lipids.

    • Mass Spectrometry Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.[17]

    • Quantification: Use Multiple Reaction Monitoring (MRM) mode.[18] This involves monitoring a specific precursor-to-product ion transition for S1P (e.g., m/z 378.2 > 79.2) and the internal standard.[17] The peak area ratio of the analyte to the internal standard is used to calculate the concentration based on a standard curve.

LCMS_Workflow Start Biological Sample (Plasma, Cells) Extraction Add Internal Standard (C17-S1P) Liquid-Liquid Extraction (e.g., Bligh & Dyer) Start->Extraction Evaporation Evaporate Solvent Reconstitute in Mobile Phase Extraction->Evaporation UPLC UPLC Separation (e.g., HILIC column) Evaporation->UPLC MS Tandem Mass Spectrometry (ESI-, MRM Mode) UPLC->MS Analysis Data Analysis (Quantification vs. Standard Curve) MS->Analysis Result S1P Concentration Analysis->Result

Caption: Experimental workflow for S1P quantification by LC-MS/MS.
Protocol 2: Cell Migration (Transwell) Assay

Objective: To assess the effect of S1P on cell migration, a key biological function.

Methodology Outline:

  • Cell Preparation: Culture cells of interest (e.g., endothelial cells, lymphocytes, cancer cells) to sub-confluency. Starve the cells in serum-free medium for several hours to reduce basal signaling.

  • Assay Setup:

    • Use a Transwell insert (e.g., 8 µm pore size), which consists of an upper and lower chamber separated by a porous membrane.

    • Add serum-free medium containing S1P (the chemoattractant) to the lower chamber. A control well should contain medium without S1P.

    • Resuspend the starved cells in serum-free medium and add them to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for migration to occur (e.g., 4-24 hours, depending on the cell type).

  • Quantification:

    • Remove the Transwell insert. Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • Fix and stain the migrated cells on the bottom side of the membrane (e.g., with crystal violet or DAPI).

    • Elute the stain and measure absorbance, or count the number of migrated cells in several microscopic fields.

    • Compare the number of migrated cells in the S1P-treated wells to the control wells.

Conclusion

D-erythro-sphingosine-1-phosphate is a profoundly important signaling lipid with dual functionality as both an extracellular ligand and an intracellular messenger. Its role is central to a remarkable number of physiological processes, and its dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The intricate network of kinases, lyases, phosphatases, transporters, and receptors that govern S1P signaling provides a rich landscape of potential targets for therapeutic intervention. A thorough understanding of the technical details of S1P biology, from its metabolic pathways to the experimental methods used to study it, is essential for researchers and drug developers seeking to harness the therapeutic potential of this versatile molecule.

References

D-erythro-Sphingosyl Phosphoinositol in Cellular Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosyl phosphoinositol, a specific stereoisomer of a class of lipids known as inositol (B14025) phosphoceramides (IPCs), represents an intriguing yet relatively underexplored area of cellular signaling. While the broader fields of sphingolipid and inositol phosphate (B84403) signaling are well-established, the specific roles of IPCs, particularly in mammalian cells, are still emerging. This technical guide synthesizes the current understanding of this compound, focusing on its biosynthesis, established signaling functions in model organisms, and the inferred potential roles in mammalian systems. The significant gaps in current knowledge are also highlighted, presenting opportunities for future research and therapeutic exploration.

Biosynthesis of this compound

This compound is synthesized from two key precursors: ceramide and phosphatidylinositol. The reaction is catalyzed by the enzyme inositol phosphoceramide (IPC) synthase. This enzymatic process is conserved in yeast and is understood to be present in other eukaryotes.[1]

A critical consequence of this biosynthetic reaction is the simultaneous production of diacylglycerol (DAG), a well-known second messenger in numerous signaling cascades.[1] The generation of DAG directly links the synthesis of IPCs to the activation of downstream signaling pathways.

Biosynthesis of this compound Ceramide D-erythro-Ceramide IPC_Synthase Inositol Phosphoceramide Synthase Ceramide->IPC_Synthase PI Phosphatidylinositol PI->IPC_Synthase IPC D-erythro-Sphingosyl Phosphoinositol (Inositol Phosphoceramide) IPC_Synthase->IPC DAG Diacylglycerol (DAG) IPC_Synthase->DAG

Biosynthesis of this compound.

Cellular Signaling Roles

The primary established signaling role of IPC synthesis is linked to the production of diacylglycerol (DAG), particularly in the yeast Saccharomyces cerevisiae. This DAG is a potent activator of Protein Kinase C (PKC), a family of kinases that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1]

In yeast, the synthesis of IPC and the resulting increase in DAG levels are associated with the G1 to S phase transition of the cell cycle, suggesting a role in promoting cell proliferation. The ratio of DAG to ceramide, a pro-apoptotic sphingolipid, appears to be a critical determinant of cell fate, with a higher ratio favoring growth.[1] While this signaling axis is well-documented in yeast, direct evidence for a similar pathway initiated by IPC synthesis in mammalian cells is limited, though it is suggested that this signaling process is conserved.[1]

IPC Synthesis-Mediated PKC Activation in Yeast IPC_Synthase IPC Synthase Activation DAG Diacylglycerol (DAG) Production IPC_Synthase->DAG PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Cycle Cell Cycle Progression (G1 to S Transition) PKC->Cell_Cycle General Workflow for IPC Analysis Start Cell Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Start->Extraction LC Liquid Chromatography (LC) Extraction->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Analysis Data Analysis and Quantification MS->Analysis

References

The Role of D-erythro-sphingosyl Phosphoinositol in Membrane Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-sphingosyl phosphoinositol, a member of the complex sphingolipid family, is a critical component of cellular membranes, particularly in fungi and plants, with analogous structures and functions emerging in mammalian systems. This technical guide provides an in-depth exploration of its role in membrane biology, including its structural characteristics, biosynthesis, and involvement in cellular signaling. We present a comprehensive overview of its function, drawing parallels from the well-studied yeast and plant systems to elucidate its potential significance in mammalian cell physiology and disease. This guide also includes detailed experimental protocols for the synthesis and quantitative analysis of sphingosyl phosphoinositol and related compounds, alongside visualizations of key metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound

Sphingolipids are a diverse class of lipids that are not only essential structural components of eukaryotic cell membranes but also serve as critical signaling molecules in a myriad of cellular processes.[1] this compound belongs to the phosphosphingolipid subclass. In mammals, the most abundant phosphosphingolipid is sphingomyelin (B164518), which consists of a ceramide backbone with a phosphocholine (B91661) head group.[2] In contrast, fungi and plants utilize inositol (B14025) phosphorylceramide (IPC) as their primary phosphosphingolipid, which is structurally analogous to this compound.[3][4]

The core structure of this compound consists of a D-erythro-sphingosine backbone linked to a myo-inositol phosphate (B84403) head group. This amphipathic nature allows it to integrate into lipid bilayers, where it contributes to the physical properties of the membrane, such as fluidity and thickness.[5] Beyond its structural role, the metabolism of sphingosyl phosphoinositol and its precursors gives rise to a network of bioactive molecules that regulate fundamental cellular activities, including cell growth, proliferation, stress responses, and apoptosis.[6]

While much of the detailed mechanistic understanding of inositol-containing sphingolipids comes from studies in yeast and plants, the conservation of the core biosynthetic pathways and signaling components suggests analogous roles in mammalian cells. This guide will synthesize the current knowledge, with a focus on providing a technical framework for researchers and drug development professionals interested in this emerging area of sphingolipid biology.

Biosynthesis and Metabolism

The biosynthesis of this compound is intricately linked to the general sphingolipid metabolic pathway, which is highly conserved across eukaryotes. The pathway can be broadly divided into de novo synthesis and recycling pathways.

De Novo Synthesis:

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, a reaction catalyzed by serine palmitoyltransferase (SPT).[7] This is followed by a reduction to sphinganine, which is then acylated by ceramide synthase to produce dihydroceramide. A desaturase introduces a double bond to form ceramide, the central hub of sphingolipid metabolism.[7]

In fungi and plants, ceramide is transported to the Golgi apparatus where inositol phosphorylceramide (IPC) synthase catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to ceramide, yielding IPC and diacylglycerol (DAG).[3][5] In mammalian cells, the analogous enzyme is sphingomyelin synthase (SMS), which transfers a phosphocholine head group from phosphatidylcholine to ceramide to produce sphingomyelin.[8] While less abundant, evidence for the presence and synthesis of inositol-containing sphingolipids in mammalian cells is emerging.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Recycling Recycling Pathway Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER Desaturase Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi Transport Sphingosyl_PI D-erythro-sphingosyl Phosphoinositol (IPC) Ceramide_Golgi->Sphingosyl_PI Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin Ceramide_Recycle Ceramide DAG Diacylglycerol Sphingosyl_PI->DAG IPC Synthase (Yeast/Plants) Sphingosyl_PI->Ceramide_Recycle IPCase Sphingomyelin->DAG Sphingomyelin Synthase (Mammals) Sphingomyelin->Ceramide_Recycle SMase PC Phosphatidylcholine PC->Sphingomyelin PI Phosphatidylinositol PI->Sphingosyl_PI Sphingosine Sphingosine S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK Sphingosine->Ceramide_Recycle Ceramide Synthase S1P->Sphingosine SPP Ceramide_Recycle->Sphingosine Ceramidase MembraneStress Membrane Stress (e.g., Sphingolipid Depletion) TORC2 TORC2 MembraneStress->TORC2 Activates Ypk1 Ypk1 Kinase TORC2->Ypk1 Phosphorylates & Activates Orm12 Orm1/2 Ypk1->Orm12 Phosphorylates CerSynthase Ceramide Synthase (Lag1/Lac1) Ypk1->CerSynthase Phosphorylates & Activates SPT Serine Palmitoyltransferase (SPT) Orm12->SPT Inhibits SphingoidBases Sphingoid Bases SPT->SphingoidBases Sphingolipids Complex Sphingolipids (including IPC) CerSynthase->Sphingolipids Sphingolipids->MembraneStress Maintains Homeostasis Pkh Pkh1/2 Kinases Pkh->Ypk1 Phosphorylates & Activates SphingoidBases->Pkh Activate Start Sample (Cells or Tissue) Homogenize Homogenization in PBS Start->Homogenize Add_IS Add Internal Standards Homogenize->Add_IS Extract Lipid Extraction (Bligh-Dyer) Add_IS->Extract Dry Dry Down Under N2 Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

References

The Intracellular Landscape of a Key Signaling Sphingolipid: A Technical Guide to D-erythro-sphingosyl phosphoinositol Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intracellular localization of D-erythro-sphingosyl phosphoinositol, a critical bioactive lipid mediator also known as sphingosine-1-phosphate (S1P). Understanding the precise subcellular distribution of S1P is paramount for elucidating its complex roles in cellular signaling and for the development of targeted therapeutics. S1P is implicated in a multitude of physiological and pathophysiological processes, including cell proliferation, migration, survival, immune responses, and angiogenesis.[1] Its functions are intricately linked to its location, acting as both an intracellular second messenger and an extracellular ligand for a family of G protein-coupled receptors (GPCRs), S1P receptors 1-5.[1][2]

Quantitative Overview of Subcellular Distribution

Precise quantitative data on the absolute concentration of S1P in different organelles is technically challenging to obtain and not widely available. However, a qualitative and semi-quantitative understanding of its distribution can be inferred from the localization of its synthesizing and degrading enzymes, as well as from studies using advanced analytical techniques. The following table summarizes the known localization of S1P and the key enzymes that regulate its intracellular levels.

Subcellular CompartmentPresence/Enrichment of S1PKey Metabolic Enzymes PresentNotes
Cytosol PresentSphingosine (B13886) Kinase 1 (SphK1) , S1P Phosphatases (SPPs)SphK1 is predominantly cytosolic and translocates to the plasma membrane upon activation, a major site of S1P production for both intracellular signaling and export.
Plasma Membrane Site of Synthesis and SignalingSphingosine Kinase 1 (SphK1) , S1P Receptors (S1PR1-5), Lipid Phosphate Phosphatases (LPPs)S1P is generated at the inner leaflet and can be externalized to act on S1P receptors in an autocrine or paracrine manner. LPPs can dephosphorylate extracellular S1P.
Endoplasmic Reticulum (ER) Present; Site of Synthesis and DegradationSphingosine Kinase 2 (SphK2) , S1P Lyase (SPL), S1P Phosphatases (SPPs)The ER is a central hub for sphingolipid metabolism. S1P lyase, which irreversibly degrades S1P, is exclusively localized to the ER.[3]
Nucleus PresentSphingosine Kinase 2 (SphK2) Nuclear S1P is thought to play a role in regulating gene transcription and other nuclear processes.
Mitochondria PresentSphingosine Kinase 2 (SphK2) Mitochondrial S1P may be involved in regulating apoptosis and cellular metabolism.
Lysosome Site of Sphingolipid CatabolismCeramidaseWhile not a primary site of S1P synthesis, the lysosome is crucial for the breakdown of complex sphingolipids, which can provide sphingosine as a substrate for S1P production elsewhere in the cell.

Key Signaling Pathways of Sphingosine-1-Phosphate

S1P exerts its biological effects through two main avenues: by acting as an intracellular signaling molecule and by binding to its cell surface receptors. The intracellular and extracellular signaling pathways of S1P are interconnected and regulate a wide array of cellular functions.

S1P_Signaling_Pathways Extracellular_S1P Extracellular S1P S1PRs S1P Receptors (S1PR1-5) G Protein-Coupled Receptors Extracellular_S1P->S1PRs G_Proteins G Proteins (Gαi, Gαq, Gα12/13) S1PRs->G_Proteins Downstream_Effectors Downstream Effectors (e.g., PI3K, PLC, Rho) G_Proteins->Downstream_Effectors Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) Downstream_Effectors->Cellular_Responses Intracellular_S1P Intracellular S1P Intracellular_S1P->Extracellular_S1P Export Intracellular_Targets Intracellular Targets (e.g., HDACs, TRAF2) Intracellular_S1P->Intracellular_Targets S1P_Lyase S1P Lyase (ER) (Irreversible Degradation) Intracellular_S1P->S1P_Lyase SPPs S1P Phosphatases (Reversible Dephosphorylation) Intracellular_S1P->SPPs SphK1 Sphingosine Kinase 1 (Cytosol/Plasma Membrane) SphK1->Intracellular_S1P SphK2 Sphingosine Kinase 2 (ER, Nucleus, Mitochondria) SphK2->Intracellular_S1P Sphingosine Sphingosine Sphingosine->SphK1 Sphingosine->SphK2 Nuclear_Events Nuclear Events (Gene Transcription) Intracellular_Targets->Nuclear_Events Mitochondrial_Events Mitochondrial Events (Apoptosis Regulation) Intracellular_Targets->Mitochondrial_Events SPPs->Sphingosine

Caption: Overview of extracellular and intracellular S1P signaling pathways.

Experimental Protocols for Determining Intracellular Localization

The determination of the subcellular localization of S1P requires a combination of techniques, including subcellular fractionation, lipid extraction, and sensitive analytical methods.

Subcellular Fractionation by Differential Centrifugation

This is a classical biochemical technique used to isolate various organelles from a cell homogenate.

Protocol:

  • Cell Homogenization:

    • Harvest cultured cells and wash them with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., containing HEPES, KCl, MgCl2, EDTA, EGTA, and protease inhibitors).

    • Allow the cells to swell on ice.

    • Disrupt the cells using a Dounce homogenizer or by passing them through a fine-gauge needle. The number of strokes should be optimized to ensure cell lysis while keeping organelles intact.

  • Differential Centrifugation Steps:

    • Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclei.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The pellet will contain the mitochondria.

    • Microsomal Fraction (ER and Golgi): Transfer the subsequent supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C. The resulting pellet is the microsomal fraction.

    • Cytosolic Fraction: The final supernatant is the cytosolic fraction.

  • Washing and Purity Assessment:

    • Each pellet should be washed with the homogenization buffer to minimize cross-contamination.

    • The purity of each fraction should be assessed by Western blotting for well-established organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol).

Lipid Extraction

Once the subcellular fractions are isolated, the lipids, including S1P, must be extracted.

Protocol (based on the Bligh-Dyer method):

  • To the aqueous subcellular fraction, add a mixture of chloroform (B151607) and methanol (B129727) to achieve a single-phase solution.

  • Vortex the mixture thoroughly.

  • Add chloroform and water to induce phase separation.

  • Centrifuge to separate the phases. The lower organic phase will contain the lipids.

  • Carefully collect the lower organic phase.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in an appropriate solvent for analysis.

Quantification of S1P

The amount of S1P in each fraction can be quantified using highly sensitive methods.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the specific and sensitive quantification of lipids. It allows for the separation of S1P from other lipids and its precise measurement based on its mass-to-charge ratio.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can also be used for the quantification of S1P. This method is based on the principle of competitive binding between the S1P in the sample and a labeled S1P for a limited number of anti-S1P antibody binding sites.

Experimental Workflow for S1P Localization Studies

The following diagram illustrates a typical workflow for investigating the subcellular distribution of S1P.

S1P_Localization_Workflow Start Cell Culture/ Tissue Sample Homogenization Cell Homogenization (Mechanical Disruption) Start->Homogenization Centrifugation1 Low-Speed Centrifugation (~1,000 x g) Homogenization->Centrifugation1 Nuclei_Pellet Nuclear Pellet Centrifugation1->Nuclei_Pellet Pellet Supernatant1 Post-Nuclear Supernatant Centrifugation1->Supernatant1 Supernatant Lipid_Extraction Lipid Extraction (for each fraction) Nuclei_Pellet->Lipid_Extraction Centrifugation2 High-Speed Centrifugation (~10,000 x g) Supernatant1->Centrifugation2 Mitochondria_Pellet Mitochondrial Pellet Centrifugation2->Mitochondria_Pellet Pellet Supernatant2 Post-Mitochondrial Supernatant Centrifugation2->Supernatant2 Supernatant Mitochondria_Pellet->Lipid_Extraction Ultracentrifugation Ultracentrifugation (~100,000 x g) Supernatant2->Ultracentrifugation Microsome_Pellet Microsomal Pellet (ER) Ultracentrifugation->Microsome_Pellet Pellet Cytosol_Supernatant Cytosolic Supernatant Ultracentrifugation->Cytosol_Supernatant Supernatant Microsome_Pellet->Lipid_Extraction Cytosol_Supernatant->Lipid_Extraction Quantification S1P Quantification (LC-MS/MS or ELISA) Lipid_Extraction->Quantification Data_Analysis Data Analysis and Subcellular Distribution Mapping Quantification->Data_Analysis

Caption: A typical experimental workflow for S1P subcellular localization.

This guide provides a foundational understanding of the intracellular localization of this compound. The intricate distribution of S1P underscores its multifaceted role in cellular physiology and pathology, making it a compelling target for future research and therapeutic intervention. The methodologies outlined here offer a robust framework for researchers to further investigate the subcellular dynamics of this pivotal signaling lipid.

References

An In-depth Technical Guide to the Interaction of D-erythro-sphingosyl Phosphoinositol and Related Sphingolipids with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between sphingolipids, with a focus on D-erythro-sphingosyl phosphoinositol and its close structural and metabolic relatives, and their protein partners. This document delves into the critical roles these interactions play in cellular signaling, outlines methodologies for their study, and presents quantitative data to support further research and drug development efforts.

Introduction to Sphingosyl Phosphoinositol and Related Bioactive Sphingolipids

Sphingolipids are a class of lipids characterized by a sphingoid base backbone.[1] They are not only essential structural components of cellular membranes but also serve as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2][3][4] The metabolism of sphingolipids gives rise to a variety of bioactive molecules, with ceramide at the central hub.[1][3]

This compound , also known as Sphingosyl PI (d18:1), is a specific phosphosphingolipid. While direct research on this compound is limited in the available literature, its structure suggests a significant role in cellular signaling, analogous to the well-studied sphingosine-1-phosphate (S1P) and glycosyl inositol (B14025) phospho ceramides (B1148491) (GIPCs). This guide will draw upon the extensive research on these related molecules to provide a framework for understanding the potential interactions and functions of this compound.

Sphingosine-1-phosphate (S1P) is a key signaling sphingolipid formed by the phosphorylation of sphingosine (B13886).[1][5] It can act both as an intracellular second messenger and as an extracellular ligand for a family of G protein-coupled receptors (GPCRs), known as S1P receptors (S1PR1-5).[5][6][7][8] This dual functionality allows S1P to regulate a wide array of physiological and pathological processes.[6][7]

Key Protein Interactions and Signaling Pathways

The biological effects of sphingolipids are mediated through their direct interactions with specific proteins. These interactions can modulate protein activity, localization, and downstream signaling cascades.

The most well-characterized protein interactions for a sphingolipid analogous to sphingosyl phosphoinositol are those of S1P with its five cognate GPCRs (S1PR1-5).[5] The binding of S1P to these receptors initiates a cascade of intracellular signaling events. The specific downstream effects depend on the receptor subtype expressed in a given cell type and their coupling to various heterotrimeric G proteins (e.g., Gi/o, Gq, G12/13).[5][9]

For instance, the activation of S1PR1, which couples exclusively to the Gi/o family, is crucial for the trafficking of immune cells.[5][6] In contrast, S1PR2 can couple to multiple G proteins, leading to the activation of small GTPases like Rho and Rac.[5] The differential coupling of these receptors allows S1P to exert a wide range of cellular responses.

Signaling Pathway of S1P Receptor Activation

S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P S1PR S1P Receptor (S1PR1-5) S1P->S1PR G_protein Heterotrimeric G Proteins (Gi/o, Gq, G12/13) S1PR->G_protein Activation Downstream Downstream Effectors (e.g., PI3K, PLC, Rho) G_protein->Downstream Modulation Response Cellular Response (e.g., Migration, Proliferation) Downstream->Response Regulation

Caption: S1P binds to its receptors, activating G proteins and downstream effectors.

Beyond cell surface receptors, bioactive sphingolipids can also interact with intracellular proteins to regulate cellular functions directly. While specific intracellular binding partners for this compound are yet to be identified, studies on related sphingolipids have revealed several intracellular targets. For example, S1P has been suggested to have intracellular targets involved in inflammation, cancer, and Alzheimer's disease.[6][7]

The development of bifunctional sphingolipid analogs, such as photo-activatable and clickable sphingosine (pacSph), has enabled the proteome-wide identification of sphingolipid-binding proteins.[10][11][12] These studies have uncovered numerous novel sphingolipid-interacting proteins, providing a valuable resource for understanding the complex interplay between sphingolipids and the proteome.[10][11][12]

Quantitative Data on Sphingolipid-Protein Interactions

Quantitative analysis of lipid-protein interactions is crucial for understanding the affinity and specificity of these interactions, which is essential for drug development. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Kinetic Exclusion Assay (KinExA) are powerful tools for determining these parameters.[13][14][15]

Interaction Method Binding Affinity (Kd) Reference
Sphingosine-1-phosphate (S1P) and S1P Receptors (S1PR1-5)Radioligand Binding AssaysLow nM[6]
S1P and Serum AlbuminKinetic Exclusion Assay (KinExA)Not specified[15]

Note: The table above summarizes available quantitative data for the closely related S1P due to the lack of specific data for this compound.

Experimental Protocols for Studying Sphingolipid-Protein Interactions

A variety of in vitro and in-cell methodologies are employed to investigate the interactions between sphingolipids and proteins. The choice of method depends on the specific research question and the nature of the interacting partners.

This is a straightforward initial screening method to identify potential lipid-binding proteins.

Protocol:

  • Spot serial dilutions of the lipid of interest (e.g., this compound) onto a nitrocellulose or PVDF membrane and allow it to dry.

  • Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a solution containing the purified protein of interest or a cell lysate overnight at 4°C with gentle agitation.

  • Wash the membrane extensively with washing buffer (e.g., TBST) to remove non-specific binding.

  • Detect the bound protein using a specific primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection or a fluorescent dye for fluorescent detection.

Workflow for Protein-Lipid Overlay Assay

Overlay_Assay Start Spot Lipid on Membrane Block Block Membrane Start->Block Incubate Incubate with Protein Block->Incubate Wash Wash Membrane Incubate->Wash Detect Detect Bound Protein Wash->Detect

Caption: A stepwise workflow for the protein-lipid overlay assay.

This assay is used to confirm direct interactions between a protein and a lipid in a more physiologically relevant membrane context.

Protocol:

  • Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing the lipid of interest (e.g., this compound) and a control lipid (e.g., phosphatidylcholine).

  • Incubate the purified protein with the liposomes at room temperature for a defined period (e.g., 30 minutes).

  • Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the liposomes and any bound protein.

  • Carefully collect the supernatant (unbound protein) and the pellet (liposome-bound protein).

  • Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of protein that co-sedimented with the liposomes.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of sphingolipids in biological samples.[16][17][18][19] Furthermore, chemoproteomic approaches using metabolically incorporated photo-crosslinkable and clickable sphingolipid analogs allow for the identification of direct protein interaction partners in a cellular context.[10][11][12]

General Workflow for Chemoproteomics:

  • Synthesize a bifunctional sphingolipid analog containing a photo-activatable group (e.g., diazirine) and a clickable handle (e.g., alkyne).[10][11][12]

  • Metabolically incorporate the analog into cultured cells.

  • Induce photo-crosslinking by UV irradiation to covalently link the lipid to its interacting proteins.

  • Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the lipid-protein complexes.

  • Enrich the biotin-tagged complexes using streptavidin affinity purification.

  • Identify the captured proteins by mass spectrometry.

Chemoproteomic Workflow for Identifying Sphingolipid-Interacting Proteins

Chemoproteomics Incorporate Metabolic Incorporation of Bifunctional Sphingolipid Crosslink UV Photo-Crosslinking Incorporate->Crosslink Click Click Chemistry (Biotinylation) Crosslink->Click Enrich Streptavidin Affinity Purification Click->Enrich Identify Mass Spectrometry Protein Identification Enrich->Identify

Caption: A workflow for identifying sphingolipid-binding proteins using chemoproteomics.

Conclusion and Future Directions

The study of protein-sphingolipid interactions is a rapidly evolving field with significant implications for understanding fundamental cellular processes and for the development of novel therapeutics. While direct research on this compound is currently limited, the extensive knowledge of related bioactive sphingolipids like S1P provides a strong foundation for future investigations. The application of advanced techniques, particularly chemoproteomics and quantitative biophysical methods, will be instrumental in elucidating the specific protein interaction network of this compound and its precise roles in health and disease. This will undoubtedly open new avenues for therapeutic intervention in a wide range of pathologies, including cancer, autoimmune disorders, and neurodegenerative diseases.

References

The Role of D-erythro-Sphingosyl Phosphoinositol in the Formation and Function of Lipid Rafts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts, highly ordered, detergent-resistant microdomains within the plasma membrane, are enriched in sphingolipids, cholesterol, and specific proteins. These platforms are crucial for various cellular processes, including signal transduction, membrane trafficking, and protein sorting. The composition of sphingolipids within these rafts is a key determinant of their biophysical properties and functional capacity. Among the diverse array of sphingolipids, D-erythro-sphingosyl phosphoinositol, more formally known as D-erythro-ceramide-1-phosphoinositol (CPI), has emerged as a significant modulator of lipid raft architecture and signaling. This technical guide provides an in-depth exploration of the role of CPI in lipid raft formation, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

While direct quantitative data on the biophysical effects of D-erythro-ceramide phosphoinositol on lipid rafts is an area of ongoing research, this guide synthesizes the current understanding of ceramide's impact on these microdomains and discusses the potential implications of the phosphoinositol headgroup.

Data Presentation: The Impact of Ceramide on Lipid Raft Composition

The generation of ceramide within lipid rafts, often through the enzymatic activity of sphingomyelinase on sphingomyelin (B164518), significantly alters the local lipid environment. This alteration can lead to changes in the recruitment and retention of specific proteins, thereby modulating downstream signaling events. The following tables summarize quantitative data from proteomic and lipidomic analyses of lipid rafts following treatments that increase ceramide levels.

Table 1: Quantitative Proteomic Changes in Caveolin-Enriched Membranes (CEMs) Following Sphingomyelinase Treatment

ProteinChange in Abundance in CEMsTime PointPutative Function in Rafts
Caveolin-1 (B1176169)↓ 25%8 hoursRaft stabilization, signaling
5'-Nucleotidase2 hoursSignaling
ATP synthase beta-subunit2 hoursEnergy metabolism, signaling
Flotillin-1No significant change-Raft marker, signaling
G-proteinsNo significant change-Signal transduction

Data compiled from studies on immortalized Schwann cells treated with bacterial sphingomyelinase to increase endogenous ceramide levels.[1]

Table 2: Changes in Lipid Composition of Detergent-Resistant Membranes (DRMs) Following Sphingomyelinase Treatment

Lipid SpeciesChange in Abundance in DRMs
Ceramide↑ (several-fold)
Cholesterol↓ 25-50%
Sphingomyelin

This table illustrates the direct enzymatic conversion of sphingomyelin to ceramide and the subsequent displacement of cholesterol within the lipid raft.[1]

Experimental Protocols

Protocol 1: Isolation of Detergent-Resistant Membranes (DRMs) by Sucrose (B13894) Density Gradient Centrifugation

This protocol describes a widely used method for enriching lipid rafts from cultured cells based on their insolubility in non-ionic detergents at low temperatures.[2][3][4][5]

Materials:

  • Cultured cells (e.g., 5-8 x 107 cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Detergent Lysis (DL) Buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors

  • Sucrose solutions (w/v) in TNE buffer: 80%, 35%, and 5%

  • Ultracentrifuge and swinging bucket rotor (e.g., SW41)

  • Dounce homogenizer

Procedure:

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold DL Buffer.

    • Incubate on ice for 30 minutes.

    • Homogenize the lysate with 10-20 strokes of a Dounce homogenizer.

  • Sucrose Gradient Preparation:

    • In an ultracentrifuge tube, mix the 1 mL of cell lysate with 1 mL of 80% sucrose solution to create a 40% sucrose layer.

    • Carefully layer 4 mL of 35% sucrose solution on top of the 40% layer.

    • Carefully layer 4 mL of 5% sucrose solution on top of the 35% layer.

  • Ultracentrifugation:

    • Centrifuge the gradient at 200,000 x g for 18-24 hours at 4°C.

  • Fraction Collection:

    • After centrifugation, a faint white band should be visible at the 5%/35% sucrose interface. This band contains the DRMs.

    • Carefully collect 1 mL fractions from the top of the gradient.

    • The DRM fraction is typically found in fractions 4 and 5.

  • Analysis:

    • Analyze the protein and lipid composition of each fraction by Western blotting for raft marker proteins (e.g., flotillin-1) and non-raft markers, and by mass spectrometry for lipid analysis.

Protocol 2: Measurement of Membrane Fluidity by Fluorescence Polarization

This protocol details the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure membrane fluidity. The degree of fluorescence polarization is inversely proportional to membrane fluidity.[6][7][8][9]

Materials:

  • Isolated DRMs or liposomes containing CPI

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Buffer (e.g., PBS)

  • Spectrofluorometer with polarization filters

Procedure:

  • Probe Labeling:

    • Dilute the DPH stock solution into the buffer to a final concentration of approximately 1-2 µM.

    • Add the DPH solution to the DRM or liposome (B1194612) suspension.

    • Incubate for 1-2 hours at room temperature, protected from light, to allow the probe to incorporate into the lipid bilayers.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

    • Measure the fluorescence intensity with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (IHV) and horizontally (IHH).

  • Calculation of Anisotropy (r):

    • Calculate the grating correction factor (G factor): G = IHV / IHH.

    • Calculate the fluorescence anisotropy (r) using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

  • Interpretation:

    • Higher anisotropy values indicate lower membrane fluidity (a more ordered membrane), while lower anisotropy values indicate higher membrane fluidity.

Signaling Pathways and Logical Relationships

The synthesis and presence of CPI within lipid rafts have significant implications for cellular signaling. While research into the specific signaling roles of CPI in mammalian cells is ongoing, studies in yeast provide a valuable model.

Synthesis of D-erythro-Ceramide-1-Phosphoinositol

The synthesis of CPI is a critical step in the sphingolipid metabolic pathway. In yeast, the enzyme inositol (B14025) phosphoceramide (IPC) synthase catalyzes the transfer of a phosphoinositol headgroup from phosphatidylinositol (PI) to ceramide, generating CPI and diacylglycerol (DAG).[10][11] This reaction is a key regulatory point, influencing the cellular balance of pro-apoptotic ceramide and mitogenic DAG.

G Ceramide Ceramide IPC_Synthase Inositol Phosphoceramide (IPC) Synthase Ceramide->IPC_Synthase PI Phosphatidylinositol PI->IPC_Synthase CPI D-erythro-Ceramide-1-Phosphoinositol (CPI) IPC_Synthase->CPI DAG Diacylglycerol IPC_Synthase->DAG

Synthesis of D-erythro-Ceramide-1-Phosphoinositol.
Ceramide-Mediated Signaling in Lipid Rafts

The accumulation of ceramide in lipid rafts can initiate or modulate various signaling cascades. A prominent example is the recruitment and activation of protein kinase Cζ (PKCζ), which can lead to the inactivation of the pro-survival kinase Akt. This pathway highlights how changes in lipid raft composition can directly impact cell fate decisions such as growth arrest and apoptosis.

G cluster_raft Lipid Raft Ceramide Ceramide PKCz_inactive PKCζ (inactive) Ceramide->PKCz_inactive recruits & activates PKCz_active PKCζ (active) PKCz_inactive->PKCz_active Akt_active Akt (active) PKCz_active->Akt_active inactivates Akt_inactive Akt (inactive) Akt_active->Akt_inactive Growth_Arrest Growth_Arrest Akt_inactive->Growth_Arrest

Ceramide-mediated PKCζ activation in lipid rafts.
Experimental Workflow: From Cell Culture to Data Analysis

The following diagram illustrates a typical experimental workflow for investigating the role of CPI in lipid raft formation and function.

G A Cell Culture & Treatment B Lipid Raft Isolation (Sucrose Gradient) A->B C Protein Analysis (Western Blot, MS) B->C D Lipid Analysis (Mass Spectrometry) B->D E Biophysical Analysis (Fluorescence Polarization) B->E F Data Interpretation C->F D->F E->F

References

A Technical Guide to the Natural Sources of Inositol-Containing Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and cellular signaling of in-D-erythro-sphingosyl phosphoinositol and its more complex derivatives, primarily Glycosyl Inositol (B14025) Phosphoryl Ceramides (GIPCs). While D-erythro-sphingosyl phosphoinositol represents the core structure, it is the glycosylated forms that are most abundant in nature, particularly in plants and fungi. This document details the biosynthetic pathways, outlines key enzymes, and discusses the significant roles of these molecules in cellular processes and stress responses. Furthermore, it provides detailed experimental protocols for the extraction and analysis of these complex lipids, supported by illustrative diagrams to clarify intricate pathways and workflows.

Natural Sources and Distribution

This compound is a fundamental component of a larger class of sphingolipids known as inositol phosphorylceramides (IPCs) and their glycosylated derivatives, GIPCs. These complex sphingolipids are predominantly found in plants, fungi, and some protozoa, where they are major constituents of the plasma membrane.[1][2] In contrast, they are not typically present in mammalian cells, which makes their biosynthetic pathways a potential target for antifungal and antiparasitic drug development.[3]

While precise quantitative data for the free this compound is scarce in the literature, the abundance of its more complex GIPC forms has been reported. In many plant species, GIPCs can constitute a significant portion of the total membrane sphingolipids, ranging from 60-70%.[4]

The structural diversity of GIPCs is vast, with variations in the ceramide backbone (long-chain base and fatty acid) and the composition of the glycan headgroup.[1][4] This structural variety is crucial for their diverse biological functions.

Table 1: Distribution and Types of Inositol-Containing Sphingolipids in Various Organisms

Organism TypePredominant Inositol-Containing SphingolipidsKey Structural FeaturesCellular Localization
Plants Glycosyl Inositol Phosphoryl Ceramides (GIPCs)Highly glycosylated with diverse sugar moieties (e.g., glucuronic acid, hexoses, hexosamines).[4]Plasma membrane, endomembrane system.[2][5]
Fungi Inositol Phosphorylceramides (IPCs) and GIPCsGlycosylation is generally less extensive than in plants.[1]Plasma membrane, Golgi apparatus.[6]
Protozoa Inositol Phosphorylceramides (IPCs) and GIPCsPresence and structure are species-dependent.Cell membrane.
Mammals AbsentSphingomyelin is the major phosphosphingolipid.Not applicable.

Biosynthesis of Inositol-Containing Sphingolipids

The biosynthesis of inositol-containing sphingolipids is a multi-step process that is highly conserved across eukaryotes, with specific modifications occurring in different organisms.[7][8] The pathway begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus.

The core of this compound is synthesized from ceramide and phosphatidylinositol. The key enzyme in this process is inositol phosphorylceramide (IPC) synthase .[9][10] This enzyme catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to the C1 hydroxyl of ceramide.[3][11]

In plants and fungi, the resulting inositol phosphorylceramide can be further modified by the addition of various sugar residues in the Golgi apparatus to form GIPCs.[2][6] This glycosylation is carried out by a series of glycosyltransferases. For instance, in Arabidopsis, the enzyme INOSITOL PHOSPHORYLCERAMIDE GLUCURONOSYLTRANSFERASE 1 (IPUT1) is responsible for transferring glucuronic acid to the IPC core.[12]

GIPC_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase Sphinganine->CerS Dihydroceramide Dihydroceramide Desaturase Desaturase Dihydroceramide->Desaturase Ceramide Ceramide Desaturase->Ceramide IPCS Inositol Phosphorylceramide Synthase (IPCS) Ceramide->IPCS PI Phosphatidylinositol PI->IPCS IPC Inositol Phosphorylceramide (IPC) IPCS->IPC Glycosyltransferases Glycosyltransferases (e.g., IPUT1) IPC->Glycosyltransferases GIPC Glycosyl Inositol Phosphorylceramide (GIPC) Glycosyltransferases->GIPC Sphingolipid_Signaling cluster_Membrane Plasma Membrane cluster_Response Cellular Response BioticStress Biotic Stress (e.g., Pathogens) GIPC GIPC BioticStress->GIPC AbioticStress Abiotic Stress (e.g., Heat, Drought) AbioticStress->GIPC PLC Phospholipase C/D GIPC->PLC IP3 Inositol Phosphates PLC->IP3 DAG Diacylglycerol PLC->DAG Ca Ca2+ Release IP3->Ca ROS ROS Production Ca->ROS GeneExpression Stress-responsive Gene Expression Ca->GeneExpression PCD Programmed Cell Death ROS->PCD PCD->GeneExpression Lipid_Extraction_Workflow start Start: Biological Sample homogenize Homogenize in Solvent (e.g., Chloroform/Methanol) start->homogenize add_is Spike with Internal Standard homogenize->add_is phase_sep Induce Phase Separation (add Chloroform and KCl) add_is->phase_sep centrifuge Centrifuge phase_sep->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry Dry under Nitrogen collect_organic->dry reconstitute Reconstitute in LC-MS/MS Solvent dry->reconstitute end End: Lipid Extract for Analysis reconstitute->end

References

D-Erythro-Sphingosyl Phosphoinositol vs. Other Phosphoinositides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of D-erythro-sphingosyl phosphoinositol and canonical phosphoinositides. It delves into their distinct structural backbones, biosynthetic pathways, and roles in cellular signaling. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways to facilitate a deeper understanding of these critical lipid signaling molecules and their potential as therapeutic targets.

Introduction: Two Classes of Inositol-Containing Signaling Lipids

In the intricate landscape of cellular signaling, lipids have emerged as pivotal players, acting as second messengers and regulators of a vast array of cellular processes. Among these, inositol-containing phospholipids (B1166683) are of paramount importance. This guide focuses on two major classes: the well-characterized glycerophospholipid-based phosphoinositides and the less-explored but increasingly significant sphingolipid-based phosphoinositides, specifically this compound.

Phosphoinositides (PIs) are a family of phospholipids residing primarily on the cytosolic face of cellular membranes.[1] They consist of a glycerol (B35011) backbone, two fatty acid chains, and a myo-inositol head group that can be phosphorylated at various positions.[1] These molecules, including phosphatidylinositol 3-phosphate (PI3P), phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), are crucial for signal transduction, membrane trafficking, and cytoskeletal dynamics.[2][3]

This compound , on the other hand, belongs to the family of sphingolipids. Instead of a glycerol backbone, it is built upon a sphingoid base, D-erythro-sphingosine.[4] Sphingolipids are integral components of cellular membranes and are involved in diverse cellular processes, including cell proliferation, differentiation, and apoptosis.[5] this compound represents a point of convergence between sphingolipid and phosphoinositide signaling pathways, creating a unique signaling molecule with distinct properties and functions.

Structural and Biosynthetic Distinctions

The fundamental difference between this compound and other phosphoinositides lies in their core structure, which dictates their biosynthesis and ultimately their biological roles.

Core Structural Differences
FeatureThis compoundCanonical Phosphoinositides
Backbone D-erythro-sphingosine (18-carbon amino alcohol)[4]Glycerol[1]
Linkage to Acyl Chain Amide linkage to a fatty acid (forming a ceramide-like structure)Ester linkage to two fatty acids[1]
Polar Head Group Phosphorylated inositol (B14025)Phosphorylated inositol[1]
Biosynthetic Pathways

The synthesis of these two classes of lipids originates from distinct metabolic routes within the cell.

Canonical Phosphoinositide Biosynthesis: The synthesis of phosphoinositides begins with phosphatidylinositol (PI), which is synthesized at the endoplasmic reticulum.[3] A series of lipid kinases then phosphorylate the inositol ring at the 3, 4, and 5 positions to generate the various phosphoinositide species.[3] This process is tightly regulated and localized to specific cellular compartments.[3]

This compound Biosynthesis: The biosynthesis of sphingolipids starts with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then converted to sphinganine (B43673) and subsequently acylated to form dihydroceramide (B1258172).[4][6] Desaturation of dihydroceramide yields ceramide. While the direct biosynthetic pathway of this compound is not as extensively detailed in the literature, the synthesis of related inositolphosphoceramides in yeast involves the transfer of inositol phosphate (B84403) from phosphatidylinositol to ceramide.[7] This suggests a potential enzymatic activity where a phosphorylated inositol head group is added to a sphingoid base.

Signaling Pathways and Cellular Functions

Both this compound and other phosphoinositides are potent signaling molecules that influence a multitude of cellular functions. However, their distinct structures lead to the activation of different downstream signaling cascades.

Canonical Phosphoinositide Signaling

Phosphoinositides are central to numerous signaling pathways. A well-established example is the pathway initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases.[2] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes PI(4,5)P2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2]

Another critical pathway involves phosphoinositide 3-kinases (PI3Ks), which phosphorylate PI(4,5)P2 to generate PI(3,4,5)P3.[2][8] PI(3,4,5)P3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt/PKB, leading to the activation of pathways that regulate cell growth, survival, and metabolism.[2][8]

Phosphoinositide_Signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PI3K PI3-Kinase (PI3K) GPCR->PI3K activates PIP2 PI(4,5)P2 PLC->PIP2 hydrolyzes IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PIP3 PI(3,4,5)P3 PIP2->PIP3 Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates PI3K->PIP2 phosphorylates Akt Akt/PKB PIP3->Akt recruits & activates Cell_Survival Cell Survival & Growth Akt->Cell_Survival promotes

Canonical Phosphoinositide Signaling Pathways. This diagram illustrates two major signaling cascades initiated by phosphoinositides.

This compound and Sphingolipid Signaling

Sphingolipids and their metabolites are key players in the sphingolipid signaling pathway, regulating processes like cell proliferation, differentiation, and apoptosis.[5] While the specific signaling pathways of this compound are still under investigation, its structural similarity to other bioactive sphingolipids, such as sphingosine-1-phosphate (S1P), suggests potential involvement in similar pathways.

S1P is a potent signaling molecule that acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PRs).[9][10] The binding of S1P to its receptors can activate various downstream signaling cascades, including the PI3K/Akt pathway, MAPK pathways, and pathways that regulate calcium mobilization and cytoskeletal dynamics.[9][10] Given that this compound contains both a sphingoid base and a phosphoinositol head group, it may act as a unique ligand for specific receptors or interact with downstream effectors in a manner distinct from both canonical phosphoinositides and S1P.

Sphingolipid_Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolyzes SMase Sphingomyelinase (SMase) SMase->Sphingomyelin Sphingosine (B13886) Sphingosine Ceramide->Sphingosine hydrolyzes Ceramidase Ceramidase Ceramidase->Ceramide S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P phosphorylates SphK Sphingosine Kinase (SphK) SphK->Sphingosine S1PR S1P Receptors (GPCRs) S1P->S1PR binds & activates Downstream Downstream Signaling S1PR->Downstream initiates SPI D-erythro-sphingosyl phosphoinositol Unknown_Receptor Putative Receptor/ Effector SPI->Unknown_Receptor potential interaction Unknown_Receptor->Downstream

Sphingolipid Signaling and the Potential Role of this compound. This diagram outlines the core sphingolipid signaling pathway and hypothesizes the involvement of this compound.

Experimental Protocols: Analysis of Phosphoinositides and Sphingolipids

The analysis of these lipid species requires sensitive and specific analytical techniques due to their low abundance and structural diversity. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the gold standard for their identification and quantification.[11][12][13]

Lipid Extraction

A common and effective method for extracting both phosphoinositides and sphingolipids from biological samples is a modified Bligh-Dyer extraction.[14]

Materials:

Protocol:

  • Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v) containing 0.1% TFA and the appropriate internal standards.

  • Vortex the mixture for 30 seconds.

  • Add chloroform and water sequentially, vortexing after each addition.

  • Centrifuge the sample at 3500 x g for 15 minutes at room temperature to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the analysis of sphingolipids and can be adapted for phosphoinositides.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TRAP) with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Acetonitrile/water (20:80, v/v) with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/2-propanol (20:80, v/v) with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A step gradient is typically used to achieve optimal separation of the various lipid species.[14]

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[13] Precursor ion scans can be used for the identification of different sphingolipid classes.[13]

Experimental_Workflow Sample Biological Sample (Cells/Tissue) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction LC Liquid Chromatography (Reversed-Phase C18) Extraction->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Data_Analysis Data Analysis (Quantification & Identification) MS->Data_Analysis

General Experimental Workflow for Lipid Analysis. This flowchart outlines the key steps in the analysis of phosphoinositides and sphingolipids.

Drug Development Implications

The enzymes involved in the biosynthesis and signaling of both phosphoinositides and sphingolipids are critical regulators of cellular function and are frequently dysregulated in diseases such as cancer, inflammatory disorders, and metabolic diseases.[8][15] This makes them attractive targets for drug development.

  • PI3K inhibitors are a well-established class of anti-cancer drugs that target the phosphoinositide signaling pathway.

  • Inhibitors of sphingosine kinases are being investigated for their potential in cancer therapy and inflammatory diseases.[10]

  • The unique structure of This compound suggests that it may interact with novel protein targets or receptors, opening up new avenues for therapeutic intervention. Further research into its specific biological functions and signaling pathways is crucial for exploring its potential as a drug target. For instance, it has been suggested that this compound could be used for targeted compound delivery by linking it to antibodies.[16]

Conclusion

This compound and canonical phosphoinositides, while sharing a common inositol head group, represent distinct classes of signaling lipids with unique structural backbones, biosynthetic origins, and signaling functions. Understanding the intricate differences and potential crosstalk between these pathways is essential for a complete picture of cellular lipid signaling. The methodologies outlined in this guide provide a framework for the robust analysis of these molecules, which will be instrumental in elucidating their roles in health and disease and in the development of novel therapeutic strategies targeting these critical pathways. Further investigation into the specific functions and signaling mechanisms of this compound is a promising area for future research.

References

Methodological & Application

Application Notes and Protocols: Chemical Synthesis of D-erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosyl phosphoinositol (SPI) is a member of the sphingolipid family, a class of lipids that play crucial roles in cell signaling, membrane structure, and regulation of various cellular processes. While the signaling pathways of related sphingolipids, particularly sphingosine-1-phosphate (S1P), are well-documented, the specific biological functions of SPI are an emerging area of research. Access to synthetically derived, high-purity SPI is essential for elucidating its signaling pathways, identifying its protein targets, and exploring its therapeutic potential.

Signaling Pathway Context

Sphingolipids are key regulators of cellular signaling. The central precursor, ceramide, can be metabolized to form various bioactive molecules. The most studied of these is sphingosine-1-phosphate (S1P), which is generated by the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2). S1P acts as an extracellular ligand for a family of G protein-coupled receptors (S1PRs), influencing cell survival, proliferation, migration, and immune cell trafficking.[1][2]

This compound represents an alternative phosphorylation product of sphingosine, where the phosphate (B84403) group is linked to an inositol (B14025) headgroup. While its specific downstream signaling pathways are not as well-characterized as those of S1P, it is hypothesized to play a role in intracellular signaling, potentially modulating phosphoinositide-dependent pathways or acting as a precursor for more complex glycosphingolipids.[3][4]

G cluster_synthesis Sphingolipid Metabolism cluster_signaling Downstream Signaling Ceramide Ceramide Sphingosine D-erythro-sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 SPI Sphingosyl Phosphoinositol (SPI) (Target Molecule) Sphingosine->SPI Hypothesized Enzymatic Synthesis S1P->Sphingosine S1P Phosphatase S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Binding PI_Signaling Phosphoinositide Signaling? SPI->PI_Signaling Unknown_Targets Unknown Targets SPI->Unknown_Targets GPCR_Signaling G Protein Signaling S1PRs->GPCR_Signaling Cell_Functions Cell Survival, Proliferation, Migration GPCR_Signaling->Cell_Functions

Figure 1. Overview of Sphingolipid Metabolism and Signaling.

Representative Chemical Synthesis Workflow

The total synthesis of this compound is a multi-step process requiring careful selection of orthogonal protecting groups to differentiate the various hydroxyl and amino functionalities on both the sphingosine and myo-inositol precursors. The general workflow is outlined below.

G start_sph D-erythro-sphingosine prot_sph 1. Protection of Sphingosine (Amino and C3-OH) start_sph->prot_sph start_ino myo-Inositol prot_ino 2. Regioselective Protection of myo-Inositol start_ino->prot_ino protected_sph Protected Sphingosine (C1-OH is free) prot_sph->protected_sph protected_ino Protected myo-Inositol (One OH is free) prot_ino->protected_ino coupling 3. Phosphorylation and Coupling protected_sph->coupling protected_ino->coupling coupled_product Fully Protected SPI coupling->coupled_product deprotection 4. Global Deprotection coupled_product->deprotection final_product D-erythro-sphingosyl phosphoinositol (SPI) deprotection->final_product

Figure 2. General Workflow for the Chemical Synthesis of SPI.

Experimental Protocols

Disclaimer: The following protocols are representative and have been adapted from methodologies used for the synthesis of related sphingolipids and phosphoinositides.[5][6] Researchers should perform small-scale test reactions to optimize conditions. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Synthesis of 2-Azido-3-O-(tert-butyldimethylsilyl)-D-erythro-sphingosine

This protocol describes the protection of the amino group as an azide (B81097) and the secondary hydroxyl group with a silyl (B83357) ether, leaving the primary hydroxyl at C1 available for phosphorylation.

Materials:

  • D-erythro-sphingosine

  • Imidazole (B134444)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Trifluoromethanesulfonyl azide (TfN₃)

  • Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Anhydrous Dichloromethane (DCM) and Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Silylation of C3-OH: Dissolve D-erythro-sphingosine (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM. Cool the solution to 0°C.

  • Add a solution of TBDMSCl (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Azidation of C2-Amine: Dissolve the crude product from the previous step in a 1:1 mixture of DCM and MeOH.

  • Add CuSO₄·5H₂O (0.1 eq) to the solution.

  • Add TfN₃ (1.5 eq) dropwise at room temperature. The solution may turn blue/green.

  • Stir for 12-16 hours at room temperature, monitoring by TLC.

  • Concentrate the reaction mixture and purify the residue by silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the protected sphingosine derivative.

Protocol 2: Preparation of 2,3,4,5,6-Penta-O-benzyl-myo-inositol

This protocol describes the preparation of a suitably protected myo-inositol derivative with a single free hydroxyl group at the C1 position, which is a common intermediate in phosphoinositide synthesis.[7]

Materials:

  • myo-Inositol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl (B1604629) bromide (BnBr)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol (for quenching)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Inositol Orthoformate: (A multi-step procedure not detailed here, involving the regioselective protection of myo-inositol to leave the C1-OH free). This typically involves formation of acetals or orthoesters to protect vicinal diols, followed by benzylation of the remaining hydroxyls and subsequent removal of the temporary protecting groups.[8]

  • Benzylation: To a suspension of NaH (6.0 eq) in anhydrous DMF, add a solution of the selectively protected myo-inositol intermediate (1.0 eq) in DMF at 0°C.

  • Stir the mixture for 1 hour at room temperature.

  • Cool the reaction back to 0°C and add benzyl bromide (5.5 eq) dropwise.

  • Allow the reaction to stir at room temperature for 18-24 hours.

  • Cool to 0°C and cautiously quench the excess NaH with methanol.

  • Dilute the mixture with diethyl ether and wash with water and saturated NH₄Cl solution.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the fully benzylated myo-inositol with a free C1-OH.

Protocol 3: Phosphorylation and Coupling

This protocol utilizes phosphoramidite (B1245037) chemistry to couple the protected sphingosine and inositol moieties.[6]

Materials:

  • Protected Sphingosine from Protocol 1

  • Protected myo-Inositol from Protocol 2

  • Bis(benzyloxy)(diisopropylamino)phosphine

  • 1H-Tetrazole

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Dissolve the protected sphingosine (1.0 eq) and 1H-tetrazole (1.5 eq) in anhydrous DCM.

  • Add bis(benzyloxy)(diisopropylamino)phosphine (1.2 eq) and stir at room temperature for 1 hour.

  • Add a solution of the protected myo-inositol (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir for 4-6 hours at room temperature.

  • Cool the reaction to -40°C and add a solution of m-CPBA (1.5 eq) in DCM.

  • Stir for 1 hour at -40°C, then allow to warm to room temperature and stir for another hour.

  • Quench with saturated NaHCO₃ solution and extract with DCM.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the fully protected SPI.

Protocol 4: Global Deprotection

This final step removes all protecting groups to yield the target molecule. This typically involves hydrogenolysis to remove benzyl ethers and other specific conditions for silyl ethers and the azide group.

Materials:

  • Fully Protected SPI from Protocol 3

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Hydrofluoric acid-pyridine complex (HF-Py) or Tetrabutylammonium fluoride (B91410) (TBAF)

  • Propane-1,3-dithiol

Procedure:

  • Azide Reduction and Benzyl Ether Cleavage: Dissolve the protected SPI (1.0 eq) in EtOH.

  • Add Pd/C catalyst (10-20% by weight).

  • Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously for 24-48 hours.

  • Filter the reaction through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Silyl Ether Cleavage: Dissolve the residue in THF.

  • Add TBAF (1.1 eq, 1M solution in THF) and stir at room temperature for 2-4 hours.

  • Quench the reaction and purify by reverse-phase chromatography or ion-exchange chromatography to yield the final product, this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of related sphingolipid phosphoinositides, which can be used as a benchmark for the proposed synthesis. Actual yields may vary.

StepReactantsKey ReagentsTypical Reaction TimeTypical Yield (%)Reference Method
1. Sphingosine Protection D-erythro-sphingosineTBDMSCl, TfN₃18-24 hours70-85Adapted from azide synthesis
2. Inositol Protection myo-Inositol derivativeNaH, Benzyl Bromide18-24 hours60-75[7]
3. Coupling (Phosphoramidite) Protected Sphingosine, Protected InositolPhosphoramidite, 1H-Tetrazole, m-CPBA6-8 hours55-70[6]
4. Global Deprotection Fully Protected SPIH₂, Pd/C; TBAF24-48 hours80-95General Hydrogenolysis

Purification and Characterization

The final product should be purified using high-performance liquid chromatography (HPLC), likely with a reverse-phase C18 column or by ion-exchange chromatography. Characterization should be performed using:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the structure and stereochemistry of the sphingosine backbone and the position of the phosphodiester linkage on the inositol ring.

Capillary electrophoresis can also be an effective method for the separation and analysis of fluorescently labeled sphingolipids and phosphoinositides.[9]

References

Application Notes and Protocols for the Enzymatic Synthesis of D-erythro-Sphingosyl Phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosyl phosphoinositol and its acylated form, D-erythro-ceramide-1-phosphoinositol, are members of a class of sphingolipids known as inositol (B14025) phosphorylceramides (IPCs). These molecules are essential components of cell membranes in fungi, protozoa, and plants, playing crucial roles in cell signaling, membrane structure, and pathogenesis.[1][2] The absence of a direct mammalian equivalent for the key enzyme in their synthesis, inositol phosphorylceramide (IPC) synthase, makes this pathway an attractive target for the development of novel antifungal and antiparasitic drugs.[2][3][4][5]

This document provides detailed application notes and protocols for the in vitro enzymatic synthesis of D-erythro-ceramide-1-phosphoinositol, a direct precursor to this compound via deacylation. The protocol utilizes the well-characterized IPC synthase from Saccharomyces cerevisiae (encoded by the AUR1 gene) which catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to the C-1 hydroxyl of ceramide.[2][6]

Signaling Pathway and Biosynthesis

The synthesis of inositol-containing sphingolipids is a critical branch of the sphingolipid metabolic pathway. In organisms like Saccharomyces cerevisiae, the process begins with the de novo synthesis of ceramide in the endoplasmic reticulum. Ceramide is then transported to the Golgi apparatus where IPC synthase facilitates the formation of inositol phosphorylceramide.[6] This molecule can be further modified by the addition of other sugar residues to form more complex glycosphingolipids.[1]

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES IPC D-erythro-ceramide- 1-phosphoinositol (IPC) Ceramide->IPC IPC Synthase (Aur1p) Complex Sphingolipids Complex Sphingolipids IPC->Complex Sphingolipids Glycosyltransferases DAG Diacylglycerol (DAG) PI Phosphatidylinositol (PI) PI->IPC PI->DAG

Caption: Biosynthetic pathway of D-erythro-ceramide-1-phosphoinositol in yeast.

Quantitative Data

The following tables summarize key quantitative data for the enzymatic synthesis of inositol phosphorylceramides based on published literature.

Table 1: Specific Activity of IPC Synthase from Various Fungal Species

Fungal Species Specific Activity (pmol/min/mg protein) Reference
Candida albicans 50 - 400 [4][7]
Candida glabrata 50 - 400 [4][7]
Candida tropicalis 50 - 400 [4][7]
Candida parapsilosis 50 - 400 [4][7]
Candida krusei 50 - 400 [4][7]
Aspergillus fumigatus 1 - 3 [4][7]
Aspergillus flavus 1 - 3 [4][7]
Aspergillus niger 1 - 3 [4][7]

| Aspergillus terreus | 1 - 3 |[4][7] |

Table 2: Kinetic Parameters of S. cerevisiae and C. albicans IPC Synthase

Enzyme Source Substrate Km Reference
S. cerevisiae (wild-type) Ceramide Similar to mutant [8]
Phosphatidylinositol (PI) Similar to mutant [8]
C. albicans (wild-type) Ceramide Not specified [8]

| | Phosphatidylinositol (PI) | Not specified |[8] |

Table 3: Inhibition Constants (Ki) of IPC Synthase Inhibitors

Inhibitor Enzyme Source Ki (apparent) Inhibition Type Reference
Aureobasidin A C. albicans (wild-type) 183 pM Irreversible, Time-dependent [8]
Aureobasidin A S. cerevisiae (wild-type) 234 pM Irreversible, Time-dependent [8]
Rustmicin S. cerevisiae (wild-type) 16.0 nM Reversible, Noncompetitive [8]

| Khafrefungin | S. cerevisiae (wild-type) | 0.43 nM | Time-dependent |[8] |

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant S. cerevisiae IPC Synthase (Aur1p)

This protocol describes the expression of a tagged version of Aur1p in E. coli and its subsequent purification.

Protocol1_Workflow Start Start Cloning Clone AUR1 gene into expression vector (e.g., pGEX) Start->Cloning Transformation Transform E. coli (e.g., BL21) Cloning->Transformation Expression Induce protein expression (e.g., with IPTG) Transformation->Expression Harvest Harvest cells by centrifugation Expression->Harvest Lysis Lyse cells (e.g., sonication) Harvest->Lysis Purification Purify by affinity chromatography (e.g., GST-tag) Lysis->Purification Analysis Analyze purity by SDS-PAGE Purification->Analysis End End Analysis->End

Caption: Workflow for recombinant IPC synthase expression and purification.

Materials:

  • AUR1 gene from S. cerevisiae

  • Expression vector (e.g., pGEX with a GST tag)

  • E. coli expression strain (e.g., BL21)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Affinity chromatography resin (e.g., Glutathione-Sepharose)

  • Elution buffer (e.g., Tris buffer with reduced glutathione)

  • SDS-PAGE reagents

Method:

  • Clone the AUR1 gene into the expression vector.

  • Transform the expression construct into E. coli.

  • Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to the affinity chromatography column.

  • Wash the column extensively with wash buffer.

  • Elute the tagged Aur1p with elution buffer.

  • Analyze the purity of the eluted protein by SDS-PAGE.

Protocol 2: In Vitro Enzymatic Synthesis of D-erythro-ceramide-1-phosphoinositol

This protocol is adapted from published in vitro assays for IPC synthase.[3][6]

Protocol2_Workflow Start Start Reaction_Setup Prepare reaction mix with substrates, buffer, and enzyme Start->Reaction_Setup Incubation Incubate at 30°C for 4 hours Reaction_Setup->Incubation Quench Stop reaction (e.g., with chloroform/methanol) Incubation->Quench Extraction Extract lipids Quench->Extraction Analysis Analyze product by TLC or HPLC-MS/MS Extraction->Analysis End End Analysis->End

References

Application Notes and Protocols for D-erythro-sphingosyl phosphoinositol Extraction from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosyl phosphoinositol is a bioactive sphingolipid implicated in various cellular processes, including signal transduction and membrane structure. Accurate and efficient extraction of this lipid from cellular samples is crucial for its downstream analysis and for understanding its physiological and pathological roles. These application notes provide a detailed protocol for the extraction of this compound from cultured cells, based on the widely used Bligh and Dyer method. Additionally, a comparative overview of common lipid extraction methods is presented to aid in methodological selection.

Data Presentation: Comparison of Lipid Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the extracted lipids. The following table summarizes the relative efficiencies of common lipid extraction methods for polar and non-polar lipids, providing a general guideline for researchers. While specific data for this compound is limited, the efficiencies for polar lipids and phosphoinositides can serve as a relevant proxy.

Extraction MethodTarget Lipid ClassRelative Recovery Efficiency (%)Key AdvantagesKey Disadvantages
Bligh & Dyer Polar Lipids (e.g., Sphingolipids, Phosphoinositides) 85 - 95 Rapid, efficient for a broad range of lipids, suitable for samples with high water content.[1][2]Use of chloroform (B151607), potential for protein precipitation at the interface.
Non-Polar Lipids (e.g., Triacylglycerols)90 - 98
Folch Polar Lipids80 - 90High lipid recovery, well-established.[3][4]Requires larger solvent volumes, more time-consuming than Bligh & Dyer.[3]
Non-Polar Lipids95 - 99
Matyash (MTBE) Polar Lipids80 - 90Safer solvent (MTBE instead of chloroform), good recovery of a wide range of lipids.MTBE is more volatile, potential for lipid oxidation if not handled properly.
Non-Polar Lipids90 - 98

Note: The presented efficiencies are approximate and can vary depending on the cell type, lipid subclass, and specific experimental conditions.

Experimental Protocol: this compound Extraction using the Bligh & Dyer Method

This protocol is optimized for the extraction of polar lipids, including sphingosyl phosphoinositol, from a 60 mm plate of cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH), HPLC grade

  • Chloroform (CHCl₃), HPLC grade

  • Deionized water (H₂O)

  • Cell scraper

  • Glass centrifuge tubes with Teflon-lined caps

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Cell Lysis and Monophasic Mixture Formation:

    • Aspirate the culture medium from the 60 mm plate of cells.

    • Wash the cells twice with 2 mL of ice-cold PBS.

    • Add 1 mL of ice-cold PBS to the plate and scrape the cells using a cell scraper.

    • Transfer the cell suspension to a glass centrifuge tube.

    • Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.[5]

    • Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell lysis. This creates a single-phase solution.[6]

  • Phase Separation:

    • Add 1.25 mL of chloroform to the tube and vortex for 1 minute.[5][6]

    • Add 1.25 mL of deionized water to the tube and vortex for another minute.[5][6]

    • Centrifuge the tube at 1,000 x g for 10 minutes at 4°C to facilitate phase separation.

    • Three layers will be visible: an upper aqueous phase (methanol and water), a lower organic phase (chloroform containing the lipids), and a protein disk at the interface.[6]

  • Lipid Extraction:

    • Carefully insert a Pasteur pipette through the upper aqueous layer and the protein disk to collect the lower organic phase.

    • Transfer the organic phase to a new clean glass tube. Be careful not to disturb the protein interface.

  • Re-extraction of the Remaining Lipids:

    • To maximize the recovery of polar lipids, a re-extraction step is recommended.

    • Add 2 mL of chloroform to the original tube containing the remaining aqueous phase and protein disk.

    • Vortex for 10 minutes and centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Collect the lower organic phase and combine it with the organic phase from step 3.

  • Washing the Lipid Extract:

    • To remove any non-lipid contaminants, wash the combined organic phase.

    • Prepare a theoretical upper phase by mixing chloroform, methanol, and water in a ratio of 3:48:47 (v/v/v).

    • Add 2 mL of this theoretical upper phase to the combined organic extract.

    • Vortex and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Carefully remove and discard the upper aqueous phase.

  • Drying and Storage:

    • Dry the final organic phase containing the purified lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Once completely dry, the lipid film can be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) until further analysis.

Visualizations

Experimental Workflow

G cluster_0 Cell Harvesting and Lysis cluster_1 Phase Separation cluster_2 Lipid Collection and Purification cluster_3 Final Steps start Start with Cultured Cells wash_cells Wash with ice-cold PBS start->wash_cells scrape_cells Scrape cells in PBS wash_cells->scrape_cells add_solvents Add Chloroform:Methanol (1:2) scrape_cells->add_solvents vortex_lysis Vortex for 15 min add_solvents->vortex_lysis add_chloroform Add Chloroform vortex_lysis->add_chloroform add_water Add Water add_chloroform->add_water centrifuge1 Centrifuge (1,000 x g, 10 min) add_water->centrifuge1 collect_lower Collect Lower Organic Phase centrifuge1->collect_lower re_extract Re-extract with Chloroform collect_lower->re_extract combine_phases Combine Organic Phases re_extract->combine_phases wash_extract Wash with Theoretical Upper Phase combine_phases->wash_extract centrifuge2 Centrifuge (1,000 x g, 5 min) wash_extract->centrifuge2 dry_lipids Dry under Nitrogen centrifuge2->dry_lipids store_lipids Store at -80°C dry_lipids->store_lipids

Caption: Experimental workflow for this compound extraction.

Sphingolipid Signaling Pathway

G cluster_0 Sphingolipid Metabolism cluster_1 Cellular Responses Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase SPI D-erythro-sphingosyl phosphoinositol Ceramide->SPI Phosphoinositol Transfer? Apoptosis Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase Proliferation Proliferation, Survival, Migration S1P->Proliferation SPI->Proliferation Potential Role

Caption: Simplified sphingolipid signaling pathway with the potential role of SPI.

References

Application Note: Quantitative Analysis of D-erythro-sphingosyl phosphoinositol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosyl phosphoinositol, also known as sphingosine-1-phosphate (S1P), is a bioactive signaling lipid involved in a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[1][2] Its role in various physiological and pathological conditions, such as cancer, inflammation, and autoimmune diseases, has made it a significant target for drug discovery and development.[3][4] Accurate and robust quantification of S1P in biological matrices is crucial for understanding its function and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for sphingolipid analysis.[5][6][7]

Signaling Pathway of Sphingosine-1-Phosphate (S1P)

S1P is generated from sphingosine (B13886) through the action of sphingosine kinases (SphK1 and SphK2).[2] It can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase.[3][8] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5, on the cell surface, initiating downstream signaling cascades that regulate diverse cellular functions.[3][8] The balance between intracellular levels of S1P and its precursor, ceramide, is often referred to as the "sphingolipid rheostat" and is critical in determining cell fate.

S1P_Signaling_Pathway cluster_synthesis Synthesis & Degradation cluster_signaling Cellular Signaling Sphingosine Sphingosine S1P This compound (S1P) Sphingosine->S1P Phosphorylation S1P->Sphingosine Dephosphorylation Degradation Degradation Products S1P->Degradation Cleavage S1PR S1P Receptors (S1P1-5) S1P->S1PR Binds to SphK Sphingosine Kinases (SphK1/2) S1PP S1P Phosphatases S1PL S1P Lyase Downstream Downstream Signaling Cascades S1PR->Downstream Activates Cellular_Responses Cellular Responses (e.g., Proliferation, Survival, Migration) Downstream->Cellular_Responses Regulates Experimental_Workflow Sample Biological Sample (Plasma, Serum, Cells) Spike_IS Spike with Internal Standard (C17-S1P) Sample->Spike_IS Precipitate Protein Precipitation (Cold Methanol) Spike_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant LLE Liquid-Liquid Extraction (Chloroform/Water) Collect_Supernatant->LLE Centrifuge2 Centrifugation LLE->Centrifuge2 Collect_Aqueous Collect Aqueous Layer Centrifuge2->Collect_Aqueous LCMS LC-MS/MS Analysis Collect_Aqueous->LCMS Data Data Acquisition & Processing LCMS->Data Quant Quantification Data->Quant

References

Application Notes and Protocols for the TLC Separation of D-erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosyl phosphoinositol is a crucial intermediate in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which serve to attach a wide variety of proteins to the eukaryotic cell surface.[1][2][3] These GPI-anchored proteins are involved in numerous biological processes, including signal transduction, cell adhesion, and immune responses.[4] The accurate separation and analysis of sphingosyl phosphoinositol and related sphingolipids are therefore essential for understanding their metabolism and role in cellular signaling.[5][6][7]

This document provides detailed thin-layer chromatography (TLC) methods for the separation of this compound. The protocols outlined below are designed to offer a reliable and reproducible approach for the qualitative and semi-quantitative analysis of this important signaling molecule.

Data Presentation

CompoundSolvent SystemStationary PhaseApproximate Rf Value
Phosphatidylinositol (PI)Chloroform/Methanol/Water/Conc. NH4OH (45:35:8.5:1.5, v/v/v/v)Silica Gel 600.5
Phosphatidylinositol 4-phosphate (PIP)Chloroform/Methanol/Water/Conc. NH4OH (45:35:8.5:1.5, v/v/v/v)Silica Gel 600.33
Phosphatidylinositol 4,5-bisphosphate (PIP2)Chloroform/Methanol/Water/Conc. NH4OH (45:35:8.5:1.5, v/v/v/v)Silica Gel 600.25
Sphingosine-1-phosphate (S1P)Chloroform/Methanol/Water (14:6:1, v/v/v)Silica GelVaries (near origin)
CeramideChloroform/Methanol (9:1, v/v)Silica Gel~0.9

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes a modified Folch method for the extraction of total lipids, including sphingolipids and phosphoinositides, from cultured cells or tissues.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Phosphate-buffered saline (PBS)

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Sample Preparation: Harvest cultured cells by scraping or trypsinization, wash twice with ice-cold PBS, and pellet by centrifugation. For tissues, homogenize a known weight of tissue in PBS.

  • Solvent Extraction: To the cell pellet or tissue homogenate, add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture. For example, for a 100 µL pellet, add 2 mL of the solvent mixture.

  • Vortexing: Vortex the mixture vigorously for 15-20 minutes at room temperature to ensure thorough lipid extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.4 mL for a 2 mL extraction volume). Vortex briefly and centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Collection of the Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) for spotting on the TLC plate.

Protocol 2: One-Dimensional TLC for Sphingosyl Phosphoinositol Separation

This protocol details the separation of this compound using a one-dimensional TLC system.

Materials:

  • Silica Gel 60 TLC plates (20 x 20 cm)

  • TLC developing tank

  • Developing solvent: Chloroform/Methanol/Water/Concentrated Ammonium Hydroxide (45:35:8.5:1.5, v/v/v/v)

  • Primuline (B81338) spray reagent (0.05% in acetone:water, 80:20, v/v)

  • UV transilluminator (365 nm)

  • Microsyringes for sample application

Procedure:

  • Plate Preparation: If necessary, pre-wash the TLC plates by developing them in chloroform:methanol (1:1, v/v) to remove impurities. Activate the plates by heating at 110°C for 30-60 minutes before use. Let the plates cool to room temperature.

  • Sample Application: Using a microsyringe, carefully spot the reconstituted lipid extract onto the origin line of the TLC plate, approximately 1.5 cm from the bottom edge. Keep the spots small and concentrated.

  • Tank Equilibration: Pour the developing solvent into the TLC tank to a depth of about 0.5-1 cm. Line the tank with filter paper saturated with the solvent to ensure a saturated atmosphere. Allow the tank to equilibrate for at least 30 minutes.

  • Development: Place the spotted TLC plate into the equilibrated tank and cover it. Allow the solvent front to migrate up the plate until it is about 1-2 cm from the top edge.

  • Drying: Remove the plate from the tank and allow it to air dry in a fume hood until the solvent has completely evaporated.

  • Visualization: Spray the dried plate evenly with the primuline solution. Allow the plate to dry again. Visualize the lipid spots under a UV transilluminator at 365 nm. Lipids will appear as fluorescent yellow spots against a dark background.

  • Analysis: Mark the visualized spots with a pencil and calculate the Retention factor (Rf) values by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_tlc TLC Analysis sample Biological Sample (Cells or Tissue) homogenize Homogenization/ Cell Lysis sample->homogenize add_solvent Add Chloroform:Methanol (2:1, v/v) homogenize->add_solvent vortex Vortex add_solvent->vortex phase_separation Phase Separation (add 0.9% NaCl) vortex->phase_separation collect_organic Collect Lower Organic Phase phase_separation->collect_organic dry_extract Dry Extract (Nitrogen Stream) collect_organic->dry_extract reconstitute Reconstitute in Chloroform:Methanol dry_extract->reconstitute spot_plate Spot Sample on TLC Plate reconstitute->spot_plate develop_plate Develop Plate in Solvent System spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize with Primuline Spray & UV dry_plate->visualize analyze Analyze Rf Values visualize->analyze data_interpretation data_interpretation analyze->data_interpretation Data Interpretation sphingolipid_pathway cluster_synthesis De Novo Sphingolipid Synthesis cluster_salvage Salvage Pathway cluster_phosphorylation Phosphorylation & Signaling cluster_gpi_anchor GPI Anchor Biosynthesis serine_palmitoyl_coa Serine + Palmitoyl-CoA sphinganine Sphinganine serine_palmitoyl_coa->sphinganine SPT ceramide Ceramide sphinganine->ceramide Ceramide Synthase complex_sphingolipids Complex Sphingolipids ceramide->complex_sphingolipids sphingosine Sphingosine ceramide->sphingosine Ceramidase sphingosyl_pi D-erythro-sphingosyl phosphoinositol ceramide->sphingosyl_pi Hypothetical Link complex_sphingolipids->sphingosine sphingosine->ceramide Ceramide Synthase s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase cell_survival Cell Survival, Proliferation s1p->cell_survival S1P Receptors phosphatidylinositol Phosphatidylinositol (PI) glucosaminyl_pi GlcN-PI phosphatidylinositol->glucosaminyl_pi mannosyl_glcn_pi Man-GlcN-PI glucosaminyl_pi->mannosyl_glcn_pi gpi_anchor_precursor GPI Anchor Precursor sphingosyl_pi->gpi_anchor_precursor Further Glycosylation

References

Illuminating Sphingolipid Signaling: Fluorescent Labeling of D-erythro-sphingosyl phosphoinositol for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-erythro-sphingosyl phosphoinositol (SAPI) is a bioactive sphingolipid implicated in various cellular processes. Visualizing its subcellular localization and dynamics is crucial for understanding its physiological and pathological roles. Direct fluorescent labeling of SAPI is challenging. A practical and effective alternative is the metabolic incorporation of fluorescently labeled precursors, such as D-erythro-sphingosine, which are subsequently converted by cellular enzymes into fluorescent SAPI analogs. This document provides detailed protocols for this metabolic labeling strategy, data on suitable fluorescent probes, and insights into the relevant signaling pathways.

Data Presentation

The choice of fluorophore is critical for successful imaging experiments. The following table summarizes the photophysical properties of commonly used fluorescently-labeled sphingosine (B13886) analogs that can serve as precursors for fluorescent SAPI.

Fluorescent ProbeFluorophoreExcitation (nm)Emission (nm)Quantum YieldKey Features
NBD-SphingosineNBD~465~535VariableEnvironment-sensitive fluorophore, widely used
BODIPY-FL-SphingosineBODIPY-FL~505~515HighBright and photostable, less sensitive to environment
BODIPY-TMR-SphingosineBODIPY-TMR~542~574HighRed-shifted emission, suitable for multicolor imaging
Fluorescein-SphingosineFluorescein~494[1]~521[1]HighBright, but pH-sensitive
TopFluor-SphingosineTopFluor~495~525HighEnvironment-insensitive, excellent photostability

Signaling Pathways and Experimental Workflow

To visualize fluorescent SAPI, a metabolic approach is employed. Fluorescently-labeled D-erythro-sphingosine is introduced to cells, where it is metabolized into various sphingolipids, including the target molecule, fluorescent SAPI.

G cluster_workflow Experimental Workflow A Prepare Fluorescent Sphingosine-BSA Complex B Incubate Cells with Fluorescent Precursor A->B Introduce to cells C Wash Cells to Remove Excess Probe B->C Allow metabolic incorporation D Live-cell or Fixed-cell Fluorescence Microscopy C->D Prepare for imaging E Image Acquisition and Analysis D->E Visualize and quantify

Caption: A generalized workflow for labeling and imaging cells with fluorescent sphingosine precursors.

The introduced fluorescent sphingosine is expected to enter the sphingolipid metabolic pathway. The diagram below illustrates the key enzymatic steps leading to the formation of complex sphingolipids.

G cluster_pathway Sphingolipid Metabolism Pathway Fluorescent_Sph Fluorescent Sphingosine (exogenous) Ceramide Fluorescent Ceramide Fluorescent_Sph->Ceramide Ceramide Synthase S1P Fluorescent Sphingosine-1-Phosphate Fluorescent_Sph->S1P Sphingosine Kinase Sphingomyelin Fluorescent Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase SAPI Fluorescent Sphingosyl Phosphoinositol (SAPI) Ceramide->SAPI Inositol Phosphorylceramide Synthase (proposed) GSL Fluorescent Glycosphingolipids Ceramide->GSL Glucosylceramide Synthase

Caption: Metabolic pathway for the conversion of fluorescent sphingosine into complex sphingolipids.

Experimental Protocols

Protocol 1: Preparation of Fluorescent Sphingosine-BSA Complex

This protocol describes the preparation of a bovine serum albumin (BSA) complex of the fluorescent sphingosine analog to facilitate its delivery into cultured cells.

Materials:

  • Fluorescently-labeled D-erythro-sphingosine (e.g., NBD-sphingosine)

  • Ethanol, absolute

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Procedure:

  • Prepare a 1 mM stock solution of the fluorescent sphingosine in absolute ethanol.

  • In a glass tube, evaporate a desired amount of the stock solution to dryness under a stream of nitrogen gas.

  • Resuspend the dried lipid in a small volume of ethanol.

  • Prepare a 10% (w/v) solution of fatty acid-free BSA in HBSS.

  • While vortexing the BSA solution, slowly add the ethanolic solution of the fluorescent sphingosine.

  • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • The final concentration of the fluorescent sphingosine-BSA complex should be determined based on the desired final concentration for cell labeling (typically in the range of 1-5 µM).

Protocol 2: Cellular Labeling and Imaging of Fluorescent SAPI Precursors

This protocol details the steps for labeling live or fixed cells with the fluorescent sphingosine-BSA complex and subsequent imaging.

Materials:

  • Cultured cells on coverslips or in imaging dishes

  • Fluorescent sphingosine-BSA complex (from Protocol 1)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

Procedure for Live-Cell Imaging:

  • Grow cells to the desired confluency on glass-bottom dishes or coverslips.

  • Replace the culture medium with fresh, serum-free medium containing the fluorescent sphingosine-BSA complex (e.g., 1-5 µM).

  • Incubate the cells at 37°C in a CO2 incubator for a desired period (e.g., 30 minutes to several hours) to allow for uptake and metabolism of the fluorescent probe.

  • Wash the cells three times with pre-warmed PBS to remove the excess probe.

  • Replace the PBS with fresh, pre-warmed imaging medium (e.g., HBSS).

  • Proceed with fluorescence microscopy using appropriate filter sets for the chosen fluorophore.

Procedure for Fixed-Cell Imaging:

  • Follow steps 1-4 of the live-cell imaging protocol.

  • After washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 5-10 minutes if intracellular antibody staining is required.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope.

Protocol 3: In Vitro Enzymatic Synthesis of Fluorescent Sphingosine-1-Phosphate

This protocol provides a method for the in vitro phosphorylation of fluorescent sphingosine using sphingosine kinase (SphK).

Materials:

  • Fluorescently-labeled D-erythro-sphingosine

  • Recombinant Sphingosine Kinase (SphK1 or SphK2)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • ATP solution (10 mM)

  • Lipid vesicles (e.g., phosphatidylcholine)

Procedure:

  • Prepare lipid vesicles containing the fluorescent sphingosine by sonication or extrusion.

  • Set up the kinase reaction in a microcentrifuge tube by adding the kinase reaction buffer, ATP (to a final concentration of 1 mM), and the lipid vesicles containing the fluorescent sphingosine.

  • Initiate the reaction by adding the recombinant SphK enzyme.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of chloroform:methanol (2:1, v/v).

  • Extract the lipids and analyze the products by thin-layer chromatography (TLC) or mass spectrometry to confirm the formation of fluorescent sphingosine-1-phosphate.

Conclusion

The metabolic labeling strategy using fluorescent D-erythro-sphingosine analogs provides a powerful tool for researchers to investigate the subcellular distribution and dynamics of SAPI and other complex sphingolipids. The protocols and data presented here offer a comprehensive guide for the successful application of this technique in cellular imaging studies, contributing to a deeper understanding of sphingolipid biology in health and disease.

References

Application Notes: The Use of D-erythro-sphingosyl phosphoinositol in Advanced Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-erythro-sphingosyl phosphoinositol is a member of the sphingolipid family, a class of lipids characterized by a sphingosine (B13886) backbone. Sphingolipids are integral components of eukaryotic cell membranes and play crucial roles in signal transduction and maintaining membrane structure.[1] In the context of drug delivery, incorporating sphingolipids like this compound into liposomal formulations, often termed "sphingosomes," offers significant advantages over conventional phospholipid-based liposomes. These benefits include enhanced stability, improved drug retention characteristics, and longer circulation times in vivo.[2][3]

Sphingolipid-based liposomes are particularly noted for their stability against acid hydrolysis and enzymatic degradation, making them a promising platform for various routes of administration.[2][4] The unique biophysical properties of sphingolipids, such as their high degree of saturation and strong hydrogen bonding capacity with cholesterol, contribute to a more rigid and less permeable lipid bilayer.[5] This results in reduced leakage of encapsulated drugs and an extended release profile, which is highly desirable for targeted and sustained drug delivery applications, particularly in oncology.[6]

These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of liposomes incorporating this compound, intended for researchers in drug development and nanotechnology.

Relevant Signaling Pathways

The inclusion of this compound in a delivery system may influence the broader sphingolipid signaling pathway, which is critical in regulating cell fate, including proliferation, apoptosis, and stress responses. Metabolites such as ceramide and sphingosine-1-phosphate (S1P) are key signaling molecules in this pathway.[1][7] Liposomal delivery of sphingolipid precursors could potentially modulate these pathways within target cells.

Sphingolipid_Signaling_Pathway Sphingolipid Signaling Pathway cluster_membrane Plasma Membrane cluster_downstream Cellular Responses SM Sphingomyelin Cer Ceramide SM->Cer SMase SPI D-erythro-sphingosyl phosphoinositol (Exogenous) Sph Sphingosine SPI->Sph Potential Hydrolysis Cer->Sph Ceramidase Apoptosis Apoptosis Cell Cycle Arrest Cer->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SphK1/2 S1P->Sph S1P Lyase/ Phosphatase Survival Proliferation Survival S1P->Survival Liposome_Preparation_Workflow Liposome Preparation & Characterization Workflow cluster_char Characterization start Start: Define Formulation mix 1. Lipid Mixing (Sphingolipid, Phospholipid, Cholesterol) in Organic Solvent start->mix film 2. Thin-Film Formation (Rotary Evaporation) mix->film hydrate 3. Hydration (Add Buffer, Agitate > Tm) Forms MLVs film->hydrate extrude 4. Sizing (Extrusion through membrane) Forms LUVs hydrate->extrude purify 5. Purification (Optional) (Size Exclusion / Dialysis) extrude->purify dls Size & PDI (DLS) purify->dls zeta Surface Charge (Zeta Potential) purify->zeta ee Encapsulation Efficiency (%EE) purify->ee end End: Stable Liposome Suspension dls->end zeta->end ee->end

References

Application Notes and Protocols for D-erythro-sphingosyl phosphoinositol in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosyl phosphoinositol is a sphingolipid consisting of a sphingosine (B13886) backbone linked to a phosphoinositol head group. Sphingolipids and their metabolites are integral components of cellular membranes and are pivotal in signal transduction pathways that govern cell proliferation, differentiation, and apoptosis.[1][2][3] The unique structure of this compound, combining features of both sphingosine and phosphoinositides, suggests its potential involvement in novel signaling cascades.

These application notes provide a hypothetical framework for the use of this compound as a substrate to identify and characterize enzymes involved in its metabolism, such as a putative Sphingosylphosphoinositol-Specific Phospholipase C (SPI-PLC). The protocols described herein are based on established methodologies for analogous enzyme classes and are intended to serve as a starting point for assay development and inhibitor screening.

Hypothetical Signaling Pathway

The cleavage of this compound by a hypothetical SPI-PLC would yield sphingosine and inositol-1-phosphate. These products are known to be bioactive molecules. Sphingosine can be further metabolized to sphingosine-1-phosphate (S1P), a critical signaling molecule, or ceramide. Inositol-1-phosphate can enter the inositol (B14025) phosphate (B84403) signaling cascade.

Sphingosyl_Phosphoinositol_Signaling cluster_membrane Cell Membrane This compound This compound SPI-PLC Hypothetical SPI-PLC Sphingosine Sphingosine SPI-PLC->Sphingosine cleavage Inositol-1-Phosphate Inositol-1-Phosphate SPI-PLC->Inositol-1-Phosphate cleavage Downstream Signaling 1 Further Metabolism (e.g., to S1P, Ceramide) Sphingosine->Downstream Signaling 1 Downstream Signaling 2 Inositol Phosphate Signaling Cascade Inositol-1-Phosphate->Downstream Signaling 2 Experimental_Workflow cluster_colorimetric Colorimetric Assay cluster_fluorometric Fluorometric Assay start Start prepare_reagents Prepare Reagents (Substrate, Buffer, Enzyme) start->prepare_reagents setup_reaction Set up Reaction in 96-well Plate prepare_reagents->setup_reaction incubate Incubate at 37°C setup_reaction->incubate add_phosphatase Add Alkaline Phosphatase incubate->add_phosphatase read_fluorescence Read Fluorescence (Kinetic) incubate->read_fluorescence (Alternative) add_malachite Add Malachite Green Reagent add_phosphatase->add_malachite read_absorbance Read Absorbance at 620 nm add_malachite->read_absorbance analyze_data Analyze Data (Calculate Activity, IC50, etc.) read_absorbance->analyze_data read_fluorescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Studying D-erythro-sphingosyl phosphoinositol Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to D-erythro-sphingosyl phosphoinositol (Spi)

This compound (Spi), also known as inositol (B14025) phosphoryl-sphingosine, is a member of the inositol phosphosphingolipid (IPL) family. Sphingolipids are essential components of eukaryotic cell membranes and act as critical signaling molecules in a vast array of cellular processes, including proliferation, apoptosis, migration, and inflammation. While related molecules like ceramide and sphingosine-1-phosphate (S1P) are well-studied, the specific functions of Spi in mammalian cells are still an emerging area of research.

Structurally, Spi consists of a sphingosine (B13886) backbone linked to a phosphoinositol headgroup. It is synthesized from key precursors in the sphingolipid metabolic pathway. Understanding its function is crucial for elucidating novel signaling pathways and identifying potential therapeutic targets in various diseases. These application notes provide detailed protocols for cell-based assays to investigate the biological roles of Spi.

Biosynthesis of this compound

The synthesis of sphingolipids is a highly regulated process that begins in the endoplasmic reticulum (ER). The pathway initiates with the condensation of serine and palmitoyl-CoA to form the sphingoid base backbone. This backbone is then modified through a series of enzymatic steps to produce ceramide, a central hub in sphingolipid metabolism. In yeast and plants, inositol phosphorylceramide (IPC) synthase catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to ceramide, generating IPC and diacylglycerol (DAG). While the precise enzymatic machinery in mammalian cells for Spi synthesis from sphingosine is under investigation, a plausible pathway involves the direct phosphorylation of sphingosine and subsequent addition of inositol.

Biosynthesis pathway leading to this compound (Spi).

Application Note 1: Intracellular Calcium Mobilization Assay

Principle

Many sphingolipids act as second messengers that trigger the release of calcium (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum and lysosomes. This assay uses a ratiometric fluorescent indicator, Fura-2 AM, to measure changes in intracellular Ca²⁺ concentration upon stimulation with Spi. Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to its active form, Fura-2. The fluorescence of Fura-2 shifts upon binding to Ca²⁺, and the ratio of emission intensities at 510 nm when excited at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free) provides a quantitative measure of the intracellular Ca²⁺ concentration.

G Cell Seeding Cell Seeding Fura-2 AM Loading Fura-2 AM Loading Cell Seeding->Fura-2 AM Loading Washing Washing Fura-2 AM Loading->Washing Baseline Reading Baseline Reading Washing->Baseline Reading Spi Stimulation Spi Stimulation Baseline Reading->Spi Stimulation Kinetic Reading Kinetic Reading Spi Stimulation->Kinetic Reading Data Analysis Data Analysis Kinetic Reading->Data Analysis G cluster_0 Membrane Events cluster_1 Intracellular Signaling Cascade Spi (extracellular) Spi (extracellular) GPCR GPCR Spi (extracellular)->GPCR PLC PLC GPCR->PLC Gq/11 Ca2+ Mobilization Ca2+ Mobilization PLC->Ca2+ Mobilization IP3 PKC Activation PKC Activation PLC->PKC Activation DAG Actin Cytoskeleton Actin Cytoskeleton Ca2+ Mobilization->Actin Cytoskeleton PKC Activation->Actin Cytoskeleton Cell Proliferation Cell Proliferation PKC Activation->Cell Proliferation Cell Migration Cell Migration Actin Cytoskeleton->Cell Migration

Application Notes and Protocols: D-erythro-sphingosyl phosphoinositol for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of D-erythro-sphingosyl phosphoinositol in targeted drug delivery systems. While direct experimental data for this specific molecule in drug delivery applications is limited in publicly available literature, this document extrapolates from the known chemistry of sphingolipids, established nanoparticle formulation techniques, and the well-understood signaling pathways of closely related molecules like sphingosine-1-phosphate (S1P). The protocols provided are illustrative and based on standard methodologies for lipid nanoparticle development.

Introduction

This compound is a sphingolipid that holds significant promise for the development of targeted drug delivery systems. Its amphiphilic nature, comprising a hydrophilic phosphoinositol head group and a hydrophobic sphingosine (B13886) tail, makes it an excellent candidate for forming stable vesicular structures such as liposomes or as a component of solid lipid nanoparticles. These "sphingosomes" can encapsulate a variety of therapeutic agents, from small molecule drugs to larger biologics.[1]

The key advantage of using sphingolipid-based carriers lies in their potential for enhanced stability and biocompatibility compared to conventional phospholipid-based liposomes.[1] Furthermore, the structural similarity of the sphingosine backbone to endogenous signaling molecules, such as sphingosine-1-phosphate (S1P), opens up the possibility of targeting specific cellular receptors for controlled drug release at the desired site of action.

Principle of Action: Targeting Sphingosine-1-Phosphate (S1P) Receptors

The proposed mechanism for targeted delivery using this compound-containing nanoparticles involves the interaction with S1P receptors. S1P is a crucial signaling lipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival, by binding to a family of five G protein-coupled receptors (GPCRs), namely S1P1-5.[2] These receptors are expressed in various tissues and are often dysregulated in diseases such as cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.

By incorporating this compound into a nanoparticle formulation, the surface of the carrier can mimic the natural ligand (S1P), potentially leading to receptor-mediated endocytosis and intracellular drug delivery to cells overexpressing S1P receptors.

Signaling Pathway

The binding of a this compound-functionalized nanoparticle to an S1P receptor is hypothesized to initiate a signaling cascade similar to that of endogenous S1P. This can lead to the internalization of the nanoparticle and subsequent release of the therapeutic payload within the target cell. The specific downstream effects will depend on the S1P receptor subtype and the G-protein it couples to. For instance, S1P1 typically couples to Gi, leading to the activation of downstream effectors like PI3K and Rac, which are involved in cell survival and migration.[2]

Sphingolipid_Signaling_Pathway Hypothetical Signaling Pathway for this compound Nanoparticle cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NP D-erythro-sphingosyl phosphoinositol Nanoparticle S1PR S1P Receptor (S1P1-5) NP->S1PR Binding G_protein G-protein (Gi, Gq, G12/13) S1PR->G_protein Activation Endocytosis Receptor-Mediated Endocytosis S1PR->Endocytosis Internalization Effector Downstream Effectors (PI3K, PLC, Rho) G_protein->Effector Activation Response Cellular Response (Proliferation, Survival, Migration) Effector->Response Payload_Release Drug Payload Release Endocytosis->Payload_Release

Hypothetical signaling cascade initiated by nanoparticle binding to S1P receptors.

Quantitative Data Summary

The following tables present hypothetical yet plausible quantitative data for this compound-based drug delivery systems. These values are based on typical results reported for other sphingolipid and lipid-based nanoparticle formulations and should serve as a benchmark for experimental design and optimization.

Table 1: Physicochemical Properties of this compound Nanoparticles

ParameterValueMethod of Analysis
Particle Size (z-average)100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-20 to -40 mVLaser Doppler Velocimetry
Drug Loading Capacity5 - 15% (w/w)HPLC, UV-Vis Spectroscopy
Encapsulation Efficiency> 80%Ultracentrifugation followed by HPLC/UV-Vis

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.5
15 ± 115 ± 2
412 ± 235 ± 3
1225 ± 360 ± 4
2440 ± 485 ± 5

Experimental Protocols

The following are detailed protocols for the synthesis of the lipid component, formulation of nanoparticles, and their subsequent characterization.

Protocol 1: Synthesis of this compound

This protocol is a conceptual outline based on established methods for sphingolipid synthesis.[3]

Materials:

  • D-erythro-sphingosine

  • Protected myo-inositol derivative

  • Phosphorylating agent (e.g., phosphorus oxychloride)

  • Coupling agents (e.g., DCC, EDC)

  • Appropriate solvents (e.g., pyridine, dichloromethane)

  • Purification reagents (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Protection of Sphingosine: Selectively protect the amino and hydroxyl groups of D-erythro-sphingosine that are not involved in the phosphoinositol linkage using appropriate protecting groups.

  • Phosphorylation: React the protected sphingosine with a phosphorylating agent to introduce a phosphate (B84403) group at the C1 hydroxyl position.

  • Coupling: Couple the phosphorylated sphingosine with a suitably protected myo-inositol derivative in the presence of a coupling agent.

  • Deprotection: Remove all protecting groups under appropriate conditions to yield this compound.

  • Purification: Purify the final product using column chromatography or other suitable techniques.

Synthesis_Workflow Workflow for this compound Synthesis A D-erythro-sphingosine B Protection of Amino and Hydroxyl Groups A->B C Phosphorylation of C1-OH B->C D Coupling with Protected Inositol C->D E Deprotection D->E F Purification E->F G This compound F->G Nanoparticle_Formulation_Workflow Workflow for Nanoparticle Formulation via Thin-Film Hydration A Dissolve Lipids and Drug in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Size Reduction (Sonication/Extrusion) C->D E Purify Nanoparticles (Dialysis/Chromatography) D->E F Drug-Loaded Nanoparticles E->F

References

Application of D-erythro-sphingosyl phosphoinositol in Immunology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosyl phosphoinositol (Spi) is a synthetic sphingolipid. While direct research on the immunological functions of Spi is limited, its structural similarity to the well-characterized bioactive lipid, sphingosine-1-phosphate (S1P), suggests it may have significant applications in immunology research. S1P is a critical signaling molecule that regulates a wide array of immune processes, including lymphocyte trafficking, mast cell activation, and cytokine release.[1][2][3] This document provides detailed application notes and experimental protocols based on the established roles of S1P, offering a framework for investigating the potential immunological activities of this compound.

Disclaimer: The following information is primarily based on research conducted on sphingosine-1-phosphate (S1P). Due to the structural analogy between S1P and this compound, it is hypothesized that Spi may exhibit similar biological activities. Researchers should validate these protocols and expected outcomes for Spi in their specific experimental settings.

Potential Applications in Immunology Research

Based on the known functions of S1P, this compound can be investigated for its role in:

  • Mast Cell Activation and Allergic Responses: S1P is a key regulator of mast cell degranulation and the release of inflammatory mediators.[4][5] Spi could be used to study the signaling pathways that govern mast cell activation and its potential as a modulator of allergic and inflammatory conditions like asthma.[5]

  • Immune Cell Trafficking: The S1P gradient between lymphoid organs and circulation is crucial for lymphocyte egress.[1][2] Spi could be employed in studies to understand the molecular mechanisms of immune cell migration and to screen for compounds that modulate this process, which is relevant for autoimmune diseases and immunodeficiencies.

  • Cytokine and Chemokine Regulation: S1P can influence the production of various cytokines and chemokines by immune cells, thereby shaping the nature of an immune response.[1][6] Spi could be a valuable tool to dissect the signaling cascades that control cytokine secretion and to identify new therapeutic targets for inflammatory diseases.

  • Signal Transduction Studies: As a stable analog of a natural signaling molecule, Spi can be used to probe the S1P receptor-mediated signaling pathways in various immune cells, including T cells, B cells, macrophages, and dendritic cells.[1][2][7]

Quantitative Data Summary

The following table summarizes quantitative data reported in studies on S1P and related molecules, which can serve as a starting point for designing experiments with this compound.

ParameterMolecule/TargetCell TypeValueReference
S1P concentration for mast cell activationSphingosine-1-Phosphate (S1P)Human and Mouse Primary Mast Cells100 nM[8]
Agonist concentration for S1P receptor internalizationSphingosine-1-Phosphate (S1P)Lymphocytes1 nM (for 20 min)[9]
IC50 of Sphingosine Kinase Inhibitor (DMS)N,N-dimethylsphingosine on SphK1Mast Cells~5 µM
Agonist concentration for chemokine productionSphingosine-1-Phosphate (S1P)Human Umbilical Vein Endothelial Cells (HUVECs)10 µM[10]
S1P concentration in plasmaSphingosine-1-Phosphate (S1P)Mouse0.19 to 2.64 µmol/L[11]
S1P concentration in liverSphingosine-1-Phosphate (S1P)Mouse0.13 to 0.82 pmol/mg[11]

Key Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is designed to assess the effect of this compound on mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • Mast cell line (e.g., RBL-2H3) or bone marrow-derived mast cells (BMMCs)

  • This compound (Spi)

  • Anti-DNP IgE antibody

  • DNP-HSA (antigen)

  • Tyrode's buffer (20 mM HEPES pH 7.4, 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 0.05% BSA)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1 M citrate (B86180) buffer, pH 4.5

  • 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0

  • 96-well plates

  • Spectrophotometer (405 nm)

Procedure:

  • Cell Sensitization:

    • Seed mast cells in a 96-well plate.

    • Sensitize cells with anti-DNP IgE (e.g., 1 µg/mL) in culture medium overnight at 37°C.

  • Cell Stimulation:

    • Wash the cells twice with Tyrode's buffer to remove unbound IgE.

    • Add varying concentrations of Spi dissolved in Tyrode's buffer to the wells. For a positive control, add DNP-HSA (e.g., 100 ng/mL). For a negative control, add buffer only.

    • Incubate for 30-60 minutes at 37°C.

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant from each well.

    • Lyse the remaining cells in the wells with Tyrode's buffer containing 0.1% Triton X-100 to determine the total β-hexosaminidase content.

  • β-Hexosaminidase Assay:

    • In a new 96-well plate, mix a sample of the supernatant or cell lysate with an equal volume of pNAG solution in 0.1 M citrate buffer.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding the Na2CO3/NaHCO3 buffer.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release: (Absorbance of supernatant / Absorbance of total lysate) x 100.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration in response to Spi, a key event in immune cell activation.

Materials:

  • Immune cells of interest (e.g., lymphocytes, mast cells)

  • This compound (Spi)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Krebs buffer

  • Fluorometric plate reader with dual excitation (340 nm and 380 nm) and emission at 510 nm capabilities.

Procedure:

  • Cell Loading:

    • Plate cells in a 96-well, black-walled, clear-bottom plate.

    • Prepare a Fura-2 AM loading solution in Krebs buffer containing Pluronic F-127.

    • Remove the culture medium and add the Fura-2 AM loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing:

    • Gently wash the cells twice with pre-warmed Krebs buffer to remove extracellular dye.

    • Add fresh Krebs buffer to each well.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorometric plate reader and allow it to equilibrate to 37°C.

    • Establish a baseline fluorescence reading (ratio of 340 nm to 380 nm excitation).

    • Add varying concentrations of Spi to the wells using the instrument's injection system.

    • Immediately begin recording the fluorescence ratio over time.

  • Data Analysis:

    • The change in intracellular calcium is represented by the ratio of fluorescence intensity at 340 nm and 380 nm excitation.

    • Plot the fluorescence ratio over time to visualize the calcium flux.

Protocol 3: Cytokine Release Assay

This protocol is used to determine the effect of Spi on the production and secretion of cytokines by immune cells.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, dendritic cells)

  • This compound (Spi)

  • Appropriate cell culture medium

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Stimulation:

    • Plate the immune cells in a 96-well plate at the desired density.

    • Add varying concentrations of Spi to the wells. Include appropriate positive (e.g., LPS for macrophages) and negative controls.

    • Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well and store at -80°C until analysis.

  • Cytokine Quantification:

    • Quantify the concentration of the target cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the experimental samples based on the standard curve.

    • Compare the cytokine levels in Spi-treated samples to the controls.

Visualizations

Signaling Pathways

S1P_Signaling_in_Mast_Cells cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Spi D-erythro-sphingosyl phosphoinositol (Spi) S1PR1 S1PR1 Spi->S1PR1 S1PR2 S1PR2 Spi->S1PR2 G_protein1 Gαi S1PR1->G_protein1 G_protein2 Gαq/12/13 S1PR2->G_protein2 PI3K PI3K G_protein1->PI3K PLC PLC G_protein2->PLC Rho Rho G_protein2->Rho Rac Rac PI3K->Rac Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rac->Cytoskeletal_Rearrangement Ca_influx Ca²⁺ Influx PLC->Ca_influx Degranulation Degranulation Rho->Degranulation Ca_influx->Degranulation Migration Migration Cytoskeletal_Rearrangement->Migration

Caption: Putative Spi signaling in mast cells.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Culture_Cells Culture Immune Cells (e.g., Mast Cells, Lymphocytes) Stimulation Stimulate Cells with Spi (Dose-response and time-course) Culture_Cells->Stimulation Prepare_Spi Prepare D-erythro-sphingosyl phosphoinositol (Spi) Solutions Prepare_Spi->Stimulation Degranulation_Assay Degranulation Assay (β-Hexosaminidase) Stimulation->Degranulation_Assay Calcium_Assay Calcium Mobilization Assay (Fura-2 AM) Stimulation->Calcium_Assay Cytokine_Assay Cytokine Release Assay (ELISA) Stimulation->Cytokine_Assay Data_Quant Quantify Results (OD, Fluorescence, Concentration) Degranulation_Assay->Data_Quant Calcium_Assay->Data_Quant Cytokine_Assay->Data_Quant Stat_Analysis Statistical Analysis Data_Quant->Stat_Analysis Conclusion Draw Conclusions on Spi's Immunological Effects Stat_Analysis->Conclusion

Caption: Workflow for studying Spi's effects.

Logical Relationships

Logical_Relationship Spi This compound (Spi) Structural_Analogy Structural Analogy Spi->Structural_Analogy S1P Sphingosine-1-Phosphate (S1P) S1P->Structural_Analogy Hypothesized_Function Hypothesized Immunological Functions of Spi Structural_Analogy->Hypothesized_Function Experimental_Validation Experimental Validation is Required Hypothesized_Function->Experimental_Validation

Caption: Rationale for Spi immunological studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of D-erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of D-erythro-sphingosyl phosphoinositol synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical steps in the synthesis of this compound that significantly impact the overall yield?

A1: The critical steps that heavily influence the final yield are the stereoselective synthesis of the D-erythro-sphingosine backbone, the efficiency of the phosphorylation of the primary hydroxyl group of the protected sphingosine (B13886), the coupling of the phosphorylated sphingosine with the protected myo-inositol, and the final deprotection steps. Each of these stages requires careful optimization of reaction conditions and purification of intermediates.

Q2: Which protecting groups are most suitable for the myo-inositol moiety to ensure regioselective coupling?

A2: The choice of protecting groups for myo-inositol is crucial for directing the phosphorylation to the desired hydroxyl group. A common strategy involves the use of a combination of protecting groups that can be selectively removed. For instance, benzyl (B1604629) ethers are often used for their stability and can be removed under hydrogenolysis conditions. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), can also be employed for their ease of introduction and selective removal under acidic conditions or with fluoride (B91410) reagents. The specific combination of protecting groups will depend on the overall synthetic strategy.

Q3: What are the common side products formed during the phosphoramidite (B1245037) coupling step?

A3: During the phosphoramidite coupling reaction, several side products can form, reducing the yield of the desired product. These include the formation of H-phosphonate byproducts due to the presence of moisture, and the formation of diastereomers at the phosphorus center. Inefficient coupling can also lead to unreacted starting materials. The choice of activator, such as tetrazole or its derivatives, and strictly anhydrous reaction conditions are critical to minimize these side reactions.[1][2][3]

Q4: How can I effectively purify the final this compound product?

A4: Purification of the final product can be challenging due to its amphiphilic nature. A combination of chromatographic techniques is often necessary. Initial purification can be achieved using silica (B1680970) gel column chromatography with a polar solvent system, such as a gradient of methanol (B129727) in chloroform. For higher purity, techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 for reverse-phase or a diol column for normal-phase) can be employed.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield in the phosphorylation of protected sphingosine 1. Incomplete reaction. 2. Degradation of the phosphoramidite reagent. 3. Presence of moisture in the reaction.1. Monitor the reaction by TLC or 31P NMR to ensure completion. Increase reaction time or temperature if necessary. 2. Use freshly opened or properly stored phosphoramidite reagent. 3. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Poor coupling efficiency between phosphorylated sphingosine and protected inositol 1. Inactive activator (e.g., tetrazole). 2. Steric hindrance from bulky protecting groups. 3. Insufficient equivalents of the phosphoramidite or activator.1. Use a fresh, high-quality activator. Consider using more reactive activators like 5-(ethylthio)-1H-tetrazole (ETT). 2. Re-evaluate the protecting group strategy to minimize steric hindrance around the reactive hydroxyl group of inositol. 3. Optimize the stoichiometry of the reactants. An excess of the phosphoramidite and activator is often required.[1]
Formation of multiple spots on TLC after the coupling reaction 1. Presence of diastereomers at the phosphorus center. 2. Incomplete reaction leading to a mixture of starting materials and product. 3. Formation of side products due to moisture or side reactions.1. Diastereomers can sometimes be separated by careful column chromatography. 2. Drive the reaction to completion by optimizing reaction time, temperature, and stoichiometry. 3. Ensure strictly anhydrous conditions and use purified reagents.
Difficulty in removing all protecting groups in the final step 1. Inefficient cleavage of a specific protecting group. 2. Degradation of the target molecule under the deprotection conditions.1. Choose deprotection conditions specific to the protecting group being removed (e.g., hydrogenolysis for benzyl groups, fluoride source for silyl groups). 2. Screen different deprotection conditions on a small scale to find a method that effectively removes the protecting groups without degrading the product. For acid-labile products, milder acidic conditions should be tested.
Low recovery of the final product after purification 1. Adsorption of the amphiphilic product onto the silica gel during column chromatography. 2. Co-elution with impurities.1. Use a more polar solvent system or add a small amount of a modifier like triethylamine (B128534) to the eluent to reduce tailing and improve recovery. Consider using a different stationary phase like alumina (B75360) or a C18 reversed-phase silica. 2. Optimize the chromatographic conditions (solvent gradient, column type) for better separation.

Experimental Protocols

General Workflow for the Synthesis of this compound

The synthesis of this compound is a multi-step process that can be broadly divided into four main stages as depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Stage 1: Sphingosine Backbone Synthesis cluster_1 Stage 2: Phosphorylation cluster_2 Stage 3: Coupling with Inositol cluster_4 Stage 4: Deprotection & Purification Start Starting Material (e.g., L-serine) Step1 Stereoselective Synthesis of Protected D-erythro-sphingosine Start->Step1 Step2 Phosphorylation with Phosphoramidite Reagent Step1->Step2 Protected Sphingosine Step3 Coupling Reaction Step2->Step3 Activated Sphingosine Inositol Protected myo-inositol Inositol->Step3 Step4 Global Deprotection Step3->Step4 Protected Final Product Step5 Purification Step4->Step5 End D-erythro-sphingosyl phosphoinositol Step5->End

Caption: General workflow for the synthesis of this compound.

Detailed Methodology for Phosphorylation and Coupling

This protocol provides a general methodology for the phosphorylation of a protected D-erythro-sphingosine derivative and its subsequent coupling to a protected myo-inositol.

Materials:

  • Protected D-erythro-sphingosine (with free primary hydroxyl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous acetonitrile (B52724)

  • 1H-Tetrazole (0.45 M in acetonitrile)

  • Protected myo-inositol (with a single free hydroxyl group)

  • tert-Butyl hydroperoxide (t-BuOOH)

  • Silica gel for column chromatography

Procedure:

  • Phosphitylation of Protected Sphingosine:

    • Dissolve the protected D-erythro-sphingosine (1.0 eq) in anhydrous DCM under an argon atmosphere.

    • Add DIPEA (2.0 eq) and cool the solution to 0 °C.

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude phosphoramidite is typically used in the next step without further purification.

  • Coupling with Protected Inositol:

    • Dissolve the crude sphingosine phosphoramidite and the protected myo-inositol (1.2 eq) in anhydrous acetonitrile under an argon atmosphere.

    • Add 1H-tetrazole solution (3.0 eq) dropwise at room temperature.

    • Stir the reaction for 4-12 hours. Monitor the formation of the phosphite (B83602) triester intermediate by TLC or 31P NMR.

    • Once the coupling is complete, cool the reaction to 0 °C.

  • Oxidation:

    • Add a solution of t-BuOOH (2.0 eq) in decane (B31447) to the reaction mixture.

    • Stir for 1 hour at room temperature.

    • Quench the reaction with aqueous sodium thiosulfate (B1220275) solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification of the Protected Product:

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the fully protected this compound.

Quantitative Data

The following tables summarize typical reaction conditions and yields for key steps in sphingolipid synthesis, based on analogous reactions reported in the literature. These values can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Comparison of Activators for Phosphoramidite Coupling

ActivatorEquivalentsReaction Time (h)Typical Yield (%)
1H-Tetrazole3.08-1270-85
5-(Ethylthio)-1H-tetrazole (ETT)2.54-680-95
4,5-Dicyanoimidazole (DCI)2.54-685-95

Yields are based on the coupling of phosphoramidites in oligonucleotide and related syntheses and may vary for the specific substrates.

Table 2: Protecting Groups for Inositol and Deprotection Conditions

Protecting GroupReagent for IntroductionDeprotection Conditions
Benzyl (Bn)Benzyl bromide, NaHH2, Pd/C
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazoleTetrabutylammonium fluoride (TBAF) or HF-Pyridine
p-Methoxybenzyl (PMB)PMB-Cl, NaHDichlorodicyanoquinone (DDQ) or Trifluoroacetic acid (TFA)
Isopropylidene ketal2,2-Dimethoxypropane, CSAAcetic acid/water

Signaling Pathway

This compound is a member of the complex family of sphingolipids, which are crucial components of cell membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. The biosynthesis of complex sphingolipids originates from ceramide, which is synthesized in the endoplasmic reticulum.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_signaling Cell Signaling Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT Ceramide Ceramide Sphinganine->Ceramide Ceramide Synthase SM Sphingomyelin Ceramide->SM SM synthase GSL Glycosphingolipids Ceramide->GSL Glucosylceramide synthase SPI D-erythro-sphingosyl phosphoinositol Ceramide->SPI Inositolphosphoceramide synthase Apoptosis Apoptosis Ceramide->Apoptosis Proliferation Cell Proliferation SPI->Proliferation SPI->Apoptosis Differentiation Differentiation SPI->Differentiation

Caption: Simplified overview of the sphingolipid biosynthetic pathway and the role of its metabolites in cell signaling.

References

D-erythro-sphingosyl phosphoinositol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-erythro-sphingosyl phosphoinositol.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound?

This compound should be stored at -20°C for long-term stability.[1][2][3] It is typically supplied as a powder, which is the most stable form for storage of saturated lipids. However, as an unsaturated lipid, this compound is hygroscopic and susceptible to degradation in its powdered form upon exposure to moisture.[1][2][3] For optimal stability, it is recommended to dissolve the compound in a suitable organic solvent, store it in a glass vial with a Teflon-lined cap, and keep it at -20°C under an inert atmosphere (e.g., argon or nitrogen).[2]

2. What solvents are suitable for dissolving and storing this compound?

A common solvent system for dissolving and storing sphingolipids is a mixture of chloroform (B151607) and methanol.[4] For analytical purposes, stock solutions are often prepared in a chloroform:methanol (1:1, v/v) mixture.[4] When preparing for experiments, it is crucial to use high-purity solvents to avoid introducing contaminants.

3. How long is this compound stable under recommended storage conditions?

4. Is this compound sensitive to freeze-thaw cycles?

Yes, like many lipids, this compound can be sensitive to repeated freeze-thaw cycles, which can lead to degradation. It is highly recommended to prepare single-use aliquots from your stock solution to maintain the integrity of the compound.

5. What are the potential degradation pathways for this compound?

The primary degradation pathways for unsaturated lipids like this compound are hydrolysis and oxidation.[1][2][3] The phosphoinositol headgroup and the ester linkage are susceptible to hydrolysis, especially in aqueous solutions or upon exposure to moisture. The double bond in the sphingoid base is prone to oxidation. In biological systems, degradation is mediated by specific enzymes such as sphingomyelinases and other phospholipases.[5][6]

Troubleshooting Guides

Issue 1: Loss of Biological Activity or Inconsistent Experimental Results

Possible Cause 1: Compound Degradation

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C in a tightly sealed glass vial, preferably under an inert atmosphere.

    • Check for Moisture Exposure: The compound is hygroscopic. If the powdered form was exposed to air, or if the solvent contained water, hydrolysis may have occurred.[1][2][3]

    • Limit Freeze-Thaw Cycles: If you have been using the same stock solution multiple times, degradation due to repeated freezing and thawing is possible. Prepare fresh aliquots.

    • Analytical Confirmation: If possible, verify the integrity of your compound using an analytical technique like LC-MS/MS. Compare the mass spectrum of your sample to the expected mass of this compound.

Possible Cause 2: Improper Sample Preparation

  • Troubleshooting Steps:

    • Solvent Purity: Ensure that the solvents used for reconstitution and dilutions are of high purity and anhydrous to prevent degradation.

    • Avoid Plasticware with Organic Solvents: Do not store or handle organic solutions of lipids in plastic containers (e.g., polypropylene, polystyrene) as plasticizers can leach into the solution and interfere with your experiments.[1][2] Use glass or Teflon-lined containers.

    • Thorough Solubilization: Ensure the lipid is fully dissolved. Sonication or gentle warming may be necessary.

Issue 2: Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS/MS)

Possible Cause 1: Degradation Products

  • Troubleshooting Steps:

    • Identify Potential Degradants: Look for peaks corresponding to the masses of potential hydrolysis (loss of the phosphoinositol headgroup) or oxidation (addition of oxygen atoms) products.

    • Review Handling Procedures: Re-evaluate your storage and handling procedures to minimize exposure to air, light, and moisture.

Possible Cause 2: Contamination

  • Troubleshooting Steps:

    • Solvent Blanks: Run a blank sample containing only the solvent to check for contaminants.

    • Leaching from Plasticware: If plasticware was used with organic solvents, you might be detecting leached plasticizers.[1][2] Switch to glass and Teflon materials.

    • Cross-Contamination: Ensure that all glassware and syringes are meticulously clean to avoid cross-contamination from other lipids or reagents.

Data Presentation

Table 1: General Stability and Storage Guidelines for this compound

ParameterGuidelineRationale
Storage Temperature -20°C or belowMinimizes chemical degradation (hydrolysis, oxidation).[1][2][3]
Physical Form In a suitable organic solvent (e.g., chloroform:methanol)As an unsaturated lipid, it is hygroscopic and unstable as a powder. Dissolving in an organic solvent enhances stability.[1][2][3]
Container Glass vial with a Teflon-lined capPrevents leaching of contaminants from plastic and ensures an airtight seal.[2]
Atmosphere Under an inert gas (e.g., argon, nitrogen)Protects against oxidation of the double bond in the sphingoid backbone.
Aqueous Solutions Not recommended for long-term storageProne to hydrolysis. Prepare fresh for immediate use.[1][3]
Freeze-Thaw Cycles AvoidAliquot stock solutions into single-use vials to prevent degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Acclimatization: Allow the vial containing the powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.[2][3]

  • Solvent Addition: Under a gentle stream of inert gas (argon or nitrogen), add a precise volume of high-purity chloroform:methanol (1:1, v/v) to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Solubilization: Tightly cap the vial and vortex gently. If necessary, sonicate in a bath sonicator for a few minutes until the lipid is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use glass vials with Teflon-lined caps.

  • Storage: Flush the headspace of each aliquot with inert gas, seal tightly, and store at -20°C.

Protocol 2: Assessment of this compound Stability by LC-MS/MS
  • Sample Preparation: Prepare several identical aliquots of this compound in a relevant experimental buffer or solvent.

  • Time Zero (T0) Analysis: Immediately analyze one of the aliquots using a validated LC-MS/MS method to determine the initial concentration and purity. This will serve as your baseline.

  • Incubation: Store the remaining aliquots under the desired test conditions (e.g., different temperatures, pH values, or in the presence of other reagents).

  • Time Point Analysis: At predetermined time points (e.g., 1, 6, 24, 48 hours), remove an aliquot from the test condition and immediately analyze it by LC-MS/MS.

  • Data Analysis: Quantify the peak area of the parent this compound at each time point. The percentage of remaining compound relative to the T0 sample indicates its stability under the tested conditions. Also, monitor for the appearance of new peaks that may correspond to degradation products.

Mandatory Visualizations

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Cytosol Cytosol / Plasma Membrane cluster_Phosphoinositide Phosphoinositide Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide SMase S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK1/2 D-erythro-sphingosyl_phosphoinositol D-erythro-sphingosyl phosphoinositol Sphingosine->D-erythro-sphingosyl_phosphoinositol Hypothesized Synthesis Signaling Cellular Responses (Proliferation, Apoptosis, etc.) S1P->Signaling D-erythro-sphingosyl_phosphoinositol->Signaling Stability_Workflow start Start: D-erythro-sphingosyl phosphoinositol Sample prepare Prepare Aliquots in Test Buffer/Solvent start->prepare t0 T0 Analysis: LC-MS/MS for Baseline prepare->t0 incubate Incubate Aliquots under Test Conditions (Temp, pH, etc.) prepare->incubate analyze Quantify Parent Compound and Identify Degradants timepoint Analyze Aliquots at Specific Time Points incubate->timepoint timepoint->analyze end End: Determine Stability Profile analyze->end Troubleshooting_Guide start Problem: Inconsistent Results or Loss of Activity check_storage Verify Storage: -20°C? Tightly Sealed? Glass Vial? start->check_storage improper_storage Action: Discard Old Stock. Prepare Fresh Aliquots from a New Vial. check_storage->improper_storage No check_handling Review Handling: Repeated Freeze-Thaw? Moisture Exposure? check_storage->check_handling Yes improper_handling Action: Aliquot Stock. Handle Under Inert Gas. check_handling->improper_handling Yes check_prep Review Sample Prep: Using Plasticware with Organic Solvents? check_handling->check_prep No improper_prep Action: Use Glass/Teflon. Check Solvent Purity. check_prep->improper_prep Yes analytical_check Perform Analytical Check (e.g., LC-MS/MS) to Confirm Integrity check_prep->analytical_check No

References

Technical Support Center: D-erythro-sphingosyl Phosphoinositol Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry (MS) detection of D-erythro-sphingosyl phosphoinositol.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated mass of this compound?

The expected monoisotopic mass of this compound (C₂₄H₄₈NO₉P) is 521.3066 g/mol . Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ in positive ion mode would be approximately 522.3144.

Q2: Which ionization technique is optimal for this compound analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

Electrospray ionization (ESI) is generally the preferred method for the analysis of polar and charged molecules like sphingolipids.[1] ESI is a soft ionization technique that typically results in minimal fragmentation, allowing for the detection of the intact precursor ion. APCI can be an alternative for less polar lipids, but for a phosphorylated species like sphingosyl phosphoinositol, ESI is recommended.[1]

Q3: Should I use positive or negative ionization mode for detecting this compound?

This compound can be detected in both positive and negative ionization modes.

  • Positive Ion Mode (ESI+): This mode is commonly used for sphingolipids and will detect the protonated molecule [M+H]⁺. Fragmentation in MS/MS will typically yield characteristic product ions corresponding to the sphingoid backbone.

  • Negative Ion Mode (ESI-): In this mode, you would detect the deprotonated molecule [M-H]⁻. Fragmentation may yield product ions related to the phosphate (B84403) group, such as m/z 79 and 97. However, these fragments are not unique to this molecule and can arise from other phosphorylated species.

The choice between positive and negative mode may depend on the specific instrumentation and the presence of interfering compounds in the sample matrix.

Q4: What are the common sources of background noise and interference in sphingolipid analysis?

Common sources of interference include plasticizers from lab consumables, co-eluting lipids from the sample matrix, and salts from buffers. It is crucial to use high-purity solvents and glass or polypropylene (B1209903) labware to minimize contamination. A robust chromatographic separation is also essential to resolve the analyte of interest from other matrix components.

Troubleshooting Guide

This guide addresses common issues encountered during the detection of this compound by MS.

Problem 1: Low or No Signal Intensity

Possible Causes & Solutions

Possible CauseRecommended Solution
Inefficient Extraction Ensure the chosen lipid extraction protocol (e.g., Bligh-Dyer or a single-phase extraction) is appropriate for polar lipids. Optimize the solvent ratios and extraction time. Consider adding a suitable internal standard before extraction to monitor recovery.
Poor Ionization Efficiency Optimize ESI source parameters, including spray voltage, capillary temperature, and gas flow rates. Ensure the mobile phase composition is compatible with efficient ionization (e.g., contains a low concentration of an acid like formic acid for positive mode).
In-source Fragmentation High source temperatures or voltages can cause the precursor ion to fragment before it enters the mass analyzer.[1] Systematically reduce the source temperature and cone/declustering potential to see if the signal for the precursor ion improves.
Ion Suppression Co-eluting compounds from the sample matrix can compete for ionization, reducing the signal of the analyte. Improve chromatographic separation to better resolve the analyte from interfering species. Diluting the sample may also alleviate ion suppression.
Incorrect MS Parameters Verify that the correct precursor ion m/z is being targeted. Optimize the collision energy for the specific MRM transition on your instrument to maximize product ion intensity.
Problem 2: Poor Peak Shape and Chromatography Issues

Possible Causes & Solutions

Possible CauseRecommended Solution
Inappropriate Column Chemistry For polar lipids like sphingosyl phosphoinositol, a reverse-phase C18 column or a HILIC column can be effective. Experiment with different column chemistries to find the best separation for your sample matrix.
Suboptimal Mobile Phase Ensure the mobile phase provides good retention and elution characteristics. For reverse-phase, a gradient of water and methanol (B129727) or acetonitrile (B52724) with a formic acid modifier is common. For HILIC, a gradient of acetonitrile and an aqueous buffer is typically used.
Column Overloading Injecting too much sample can lead to broad or tailing peaks. Try diluting the sample or reducing the injection volume.
Sample Solvent Incompatibility The solvent in which the sample is reconstituted should be compatible with the initial mobile phase to ensure good peak shape. Ideally, the sample should be dissolved in the starting mobile phase.

Quantitative Data

The following table provides expected mass-to-charge ratios for this compound and its potential fragments. The optimal collision energy for MRM transitions is instrument-dependent and must be determined empirically.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Putative Fragment
This compound522.3264.3Sphingoid backbone (d18:1) after loss of phosphoinositol and water
282.3Sphingoid backbone (d18:1) after loss of phosphoinositol
360.3Loss of the inositol (B14025) headgroup

Experimental Protocols

Lipid Extraction from Biological Samples (Bligh-Dyer Method)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of sample (e.g., cell lysate or plasma).

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly.

  • Add 125 µL of chloroform. Vortex.

  • Add 125 µL of water. Vortex.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol or the initial mobile phase).

LC-MS/MS Method for Sphingolipid Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the more hydrophobic lipids. A typical gradient might be:

      • 0-2 min: 50% B

      • 2-15 min: Ramp to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 50% B for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion (Q1): 522.3 m/z

      • Product Ion (Q3): 264.3 m/z (and/or other characteristic fragments).

    • Source Parameters: Optimize spray voltage, gas flows, and temperatures for your specific instrument.

    • Collision Energy: Optimize for the specific MRM transition to achieve maximum signal intensity. This will vary between different mass spectrometers.

Visualizations

Experimental Workflow for this compound Detection

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction drying Dry Down (Nitrogen Stream) extraction->drying reconstitution Reconstitution drying->reconstitution lc Liquid Chromatography (C18 Column) reconstitution->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Analysis ms->data quantification Quantification of Sphingosyl Phosphoinositol data->quantification

Caption: Experimental workflow for the detection of this compound.

Simplified Sphingolipid Signaling Pathway

G sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase sphingosine Sphingosine ceramide->sphingosine Ceramidase downstream Downstream Signaling (e.g., Proliferation, Survival, Apoptosis) ceramide->downstream Induces Apoptosis s1p Sphingosine-1-Phosphate sphingosine->s1p Sphingosine Kinase spi Sphingosyl Phosphoinositol sphingosine->spi Other Kinases/ Enzymatic Steps receptors Cell Surface Receptors s1p->receptors spi->receptors receptors->downstream

Caption: A simplified overview of the sphingolipid signaling pathway.

Troubleshooting Logic for Low Signal Intensity

G node_action node_action start Low Signal Intensity? check_extraction Is Extraction Efficient? start->check_extraction check_ionization Is Ionization Optimal? check_extraction->check_ionization Yes optimize_extraction Optimize Extraction Protocol check_extraction->optimize_extraction No check_fragmentation In-source Fragmentation? check_ionization->check_fragmentation Yes optimize_source Optimize Source Parameters check_ionization->optimize_source No check_suppression Ion Suppression? check_fragmentation->check_suppression No reduce_source_energy Reduce Source Temp/Voltage check_fragmentation->reduce_source_energy Yes check_ms_params MS Parameters Correct? check_suppression->check_ms_params No improve_chromatography Improve Chromatography/ Dilute Sample check_suppression->improve_chromatography Yes optimize_mrm Optimize MRM Transition & Collision Energy check_ms_params->optimize_mrm No

Caption: A decision tree for troubleshooting low signal intensity.

References

Technical Support Center: Optimizing Cell Loading with Exogenous D-erythro-sphingosyl Phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the loading of cells with exogenous D-erythro-sphingosyl phosphoinositol.

Troubleshooting Guide

This guide addresses common issues encountered during cell loading experiments with this compound.

Issue 1: Low Loading Efficiency or Inconsistent Results

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal Concentration The optimal concentration of this compound is cell-type dependent. We recommend performing a dose-response experiment starting with a range of 0.1 µM to 10 µM.
Inadequate Incubation Time Uptake kinetics can vary. Test a time course from 30 minutes to 24 hours to determine the optimal incubation period for your specific cells.
Poor Solubility/Dispersion This compound is a lipid and may not readily dissolve in aqueous media. Prepare a stock solution in an appropriate organic solvent (e.g., ethanol (B145695), DMSO) and then dilute it in serum-free media or a solution containing bovine serum albumin (BSA) to facilitate delivery to cells.[1]
Metabolic Conversion Once inside the cell, this compound can be metabolized, affecting its accumulation and downstream effects. Consider using metabolic inhibitors if you need to study the intact molecule, but be aware of potential off-target effects.
Cellular Efflux Cells may actively transport the molecule out. The use of efflux pump inhibitors can be explored, though this may also have pleiotropic effects on the cells.

Experimental Protocol: Optimizing Concentration and Incubation Time

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Preparation of Loading Medium: Prepare a stock solution of this compound in ethanol or DMSO. On the day of the experiment, dilute the stock solution into serum-free cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. A vehicle control (medium with the same concentration of the solvent) should be included.

  • Cell Loading: Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the prepared loading medium to the cells.

  • Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the loading medium and wash the cells three times with cold PBS to remove any unincorporated this compound.

  • Analysis: Lyse the cells and analyze the intracellular concentration of this compound using a suitable method such as liquid chromatography-mass spectrometry (LC-MS).[2]

Issue 2: Cell Toxicity or Death

Possible Causes & Solutions

Possible CauseRecommended Solution
High Concentration High concentrations of exogenous sphingolipids can be cytotoxic.[3] Perform a dose-response experiment to determine the maximum non-toxic concentration for your cell type using a cell viability assay (e.g., MTT, Trypan Blue exclusion).
Solvent Toxicity The organic solvent used to dissolve this compound can be toxic to cells. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%).
Induction of Apoptosis Some sphingolipids and their metabolites are known to induce apoptosis.[4] If you observe signs of apoptosis, consider reducing the concentration or incubation time.
Contaminants Ensure the purity of your this compound. Contaminants could contribute to cytotoxicity.

Experimental Protocol: Assessing Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium, starting from a high concentration (e.g., 50 µM) down to a low concentration (e.g., 0.05 µM). Include a vehicle control.

  • Incubation: Add the different concentrations to the cells and incubate for the desired experimental time (e.g., 24 or 48 hours).

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the concentration of this compound to determine the cytotoxic concentration 50 (CC50).

Frequently Asked Questions (FAQs)

Q1: What is the best way to deliver this compound to cells?

A1: The most common method is to first dissolve it in an organic solvent like ethanol or DMSO to create a stock solution. This stock is then diluted into serum-free medium or a medium containing a carrier protein like fatty acid-free BSA to enhance solubility and facilitate uptake by the cells.

Q2: How can I verify that this compound has been taken up by the cells?

A2: You can use analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the molecule.[2] Alternatively, if a fluorescently labeled version of this compound is available, you can use fluorescence microscopy or flow cytometry to visualize and quantify uptake.

Q3: What is the expected subcellular localization of this compound?

A3: The subcellular localization can vary depending on the cell type and its metabolic state. Sphingolipids are known to be components of various cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[1] You may need to perform subcellular fractionation followed by LC-MS analysis to determine its distribution within your cells.

Q4: Can this compound be metabolized by the cells?

A4: Yes, it is possible that once inside the cell, this compound can be modified by cellular enzymes. Sphingolipids are part of a complex metabolic network, and the introduced molecule could be a substrate for kinases, phosphatases, or other enzymes.[1]

Q5: How stable is this compound in cell culture medium?

A5: The stability of this compound in cell culture medium has not been extensively reported. It is advisable to prepare fresh working solutions for each experiment. You can test its stability by incubating it in your culture medium for different durations and then measuring its concentration.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Cell Loading cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (in Ethanol/DMSO) prep_media Prepare Loading Media (Dilute in serum-free media/BSA) prep_stock->prep_media add_media Add Loading Media prep_media->add_media seed_cells Seed Cells seed_cells->add_media incubate Incubate (Time Course) add_media->incubate wash_cells Wash Cells (3x with PBS) incubate->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells lc_ms LC-MS Analysis lyse_cells->lc_ms

Caption: Workflow for optimizing this compound cell loading.

troubleshooting_logic Troubleshooting Logic for Low Uptake cluster_concentration Concentration Issues cluster_time Incubation Time cluster_solubility Solubility & Delivery start Low Uptake Observed check_conc Is concentration optimized? start->check_conc optimize_conc Perform dose-response (0.1-10 µM) check_conc->optimize_conc No check_time Is incubation time optimized? check_conc->check_time Yes optimize_time Perform time-course (0.5-24h) check_time->optimize_time No check_sol Is it properly solubilized? check_time->check_sol Yes use_bsa Use BSA as a carrier check_sol->use_bsa No end Problem Resolved check_sol->end Yes

Caption: Logic diagram for troubleshooting low cell loading efficiency.

signaling_pathway Potential Metabolic Fate and Signaling cluster_cell Cell cluster_metabolism Metabolism cluster_signaling Signaling exogenous_spi Exogenous D-erythro-sphingosyl phosphoinositol intracellular_spi Intracellular D-erythro-sphingosyl phosphoinositol exogenous_spi->intracellular_spi Uptake metabolite_a Metabolite A intracellular_spi->metabolite_a Enzyme 1 metabolite_b Metabolite B intracellular_spi->metabolite_b Enzyme 2 downstream_effectors Downstream Effectors intracellular_spi->downstream_effectors cellular_response Cellular Response downstream_effectors->cellular_response

Caption: Potential intracellular pathways of exogenous this compound.

References

Preventing degradation of D-erythro-sphingosyl phosphoinositol in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of D-erythro-sphingosyl phosphoinositol (SFP) in vitro, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in in vitro experiments?

A1: The primary cause of SFP degradation in vitro is enzymatic activity, specifically from phosphatases present in cell lysates or other biological samples. These enzymes can cleave the phosphate (B84403) group, rendering the molecule inactive for its intended signaling functions.

Q2: How should I store this compound to ensure its stability?

A2: To ensure long-term stability, this compound should be stored at -20°C.[1]

Q3: My experimental results with this compound are inconsistent. What could be the issue?

A3: Inconsistent results are often a sign of compound degradation. This can be due to improper storage, the absence or ineffectiveness of phosphatase inhibitors in your experimental buffer, or multiple freeze-thaw cycles of the stock solution.

Q4: Can I use standard buffers for my experiments with this compound?

A4: While standard biological buffers (e.g., PBS, Tris-HCl) can be used, it is crucial to supplement them with a broad-spectrum phosphatase inhibitor cocktail immediately before use to prevent enzymatic degradation of SFP.

Q5: Are there any specific types of phosphatases I should be concerned about?

A5: Both serine/threonine and tyrosine phosphatases have the potential to dephosphorylate SFP. Therefore, a cocktail that inhibits both types is recommended.

Troubleshooting Guides

Issue 1: Loss of Bioactivity of this compound
Potential Cause Recommended Solution
Enzymatic Degradation Add a broad-spectrum phosphatase inhibitor cocktail to your lysis and reaction buffers. Ensure the cocktail is fresh and used at the recommended concentration.
Improper Storage Aliquot stock solutions upon receipt and store at -20°C to avoid multiple freeze-thaw cycles.
Incorrect pH of Buffer Ensure the pH of your experimental buffer is within the optimal range for your assay and for the stability of SFP (generally between 6.0 and 8.0).
Chemical Degradation Avoid prolonged exposure to harsh chemicals or extreme pH conditions. Prepare fresh working solutions for each experiment.
Issue 2: High Background Signal in Signaling Assays
Potential Cause Recommended Solution
Non-specific Binding Include a blocking agent, such as bovine serum albumin (BSA), in your assay buffer.
Contamination of Reagents Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.
Cellular Stress Ensure cells are healthy and not overly confluent before treatment with SFP.

Experimental Protocols

Protocol for Preparation of a this compound Working Solution
  • Prepare Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Reconstitute the compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1-10 mM.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Prepare Working Solution:

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Prepare your experimental buffer (e.g., Tris-HCl, HEPES) with the desired pH and salt concentrations.

    • Crucially, add a broad-spectrum phosphatase inhibitor cocktail to the buffer immediately before use. A common recommendation is a 1:100 dilution of a 100X cocktail stock.[1][2]

    • Dilute the this compound stock solution into the inhibitor-containing buffer to the final desired working concentration.

    • Vortex briefly to ensure homogeneity.

Protocol for a Typical In Vitro Kinase Assay
  • Prepare the kinase reaction buffer containing ATP, the kinase of interest, and the substrate.

  • Add the freshly prepared this compound working solution (containing phosphatase inhibitors) to the reaction mixture.

  • Initiate the kinase reaction by adding the enzyme.

  • Incubate at the optimal temperature and for the desired time for the specific kinase.

  • Terminate the reaction using an appropriate method (e.g., adding EDTA, boiling in sample buffer).

  • Analyze the results using a suitable detection method (e.g., autoradiography, fluorescence, Western blot).

Quantitative Data

The stability of this compound is significantly enhanced by the presence of phosphatase inhibitors. Below is a table illustrating the expected relative stability under different conditions.

Condition Incubation Time Relative Stability without Inhibitors (%) Relative Stability with Phosphatase Inhibitors (%)
4°C, pH 7.42 hours85>98
4°C, pH 7.424 hours5095
25°C, pH 7.42 hours6090
25°C, pH 7.48 hours2080
37°C, pH 7.41 hour4085

Note: This data is illustrative and based on the known behavior of similar phosphorylated sphingolipids. Actual stability may vary depending on the specific experimental conditions and the source of potential phosphatase activity.

Visualizations

Sphingolipid_Metabolism Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase SFP D-erythro-sphingosyl phosphoinositol Degradation Degradation Products SFP->Degradation Phosphatases Signaling Downstream Signaling SFP->Signaling

Caption: Simplified sphingolipid metabolic pathway highlighting the potential degradation of this compound by phosphatases.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Thaw SFP Stock (Aliquot, -20°C) D Prepare SFP Working Solution A->D B Prepare Assay Buffer C Add Phosphatase Inhibitor Cocktail B->C C->D E Set up In Vitro Assay (e.g., cell lysate, purified enzyme) D->E F Add SFP Working Solution E->F G Incubate F->G H Terminate Reaction G->H I Data Acquisition H->I J Result Interpretation I->J

Caption: Recommended experimental workflow for using this compound in vitro.

References

Technical Support Center: D-erythro-sphingosyl phosphoinositol Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of D-erythro-sphingosyl phosphoinositol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The purification of this compound presents several challenges due to its amphipathic nature, low abundance in biological samples, and the presence of structurally similar lipids. Key challenges include:

  • Extraction Efficiency: Its polar phosphoinositol headgroup and nonpolar sphingoid base give it unique solubility properties, making it difficult to efficiently extract using standard lipid extraction protocols.

  • Co-purification of Contaminants: Other phospholipids (B1166683) and sphingolipids with similar properties are often co-extracted, complicating downstream purification.

  • Chemical and Enzymatic Degradation: The phosphoinositol headgroup can be susceptible to degradation by endogenous phospholipases and phosphatases during sample extraction and purification.

  • Isomeric Separation: The presence of various positional isomers of the inositol (B14025) headgroup can make chromatographic separation difficult.[1][2]

  • Detection and Quantification: The lack of a strong chromophore makes detection challenging without specialized techniques like mass spectrometry.

Q2: Which extraction method is recommended for this compound?

A2: A modified Bligh and Dyer method with acidified solvents is a common starting point for extracting sphingolipids. The acidification helps to protonate the phosphate (B84403) group, improving its partitioning into the organic phase. However, due to the highly polar inositol group, a single extraction may not be sufficient. For highly glycosylated inositol sphingolipids, which can be challenging to extract, more polar solvent systems may be required.[3]

Q3: How can I minimize the degradation of my sample during purification?

A3: To minimize degradation, it is crucial to work quickly and at low temperatures. The addition of phosphatase and phospholipase inhibitors to the extraction buffer is highly recommended. This compound is reported to be stable under mild alkaline conditions, which can be used to degrade contaminating glycerophospholipids.[4]

Q4: What are the most effective chromatographic techniques for purifying this compound?

A4: A multi-step chromatographic approach is often necessary.

  • Solid-Phase Extraction (SPE) or Silicic Acid Column Chromatography: This is a good initial step to separate sphingolipids from other lipid classes.[5]

  • High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC can separate lipids based on headgroup polarity, while reversed-phase HPLC can separate based on the length and saturation of the lipid backbone. A combination of both may be necessary for high purity. For separating positional isomers, specialized HPLC methods, sometimes involving derivatization, may be required.[1][2]

  • Thin-Layer Chromatography (TLC): Two-dimensional TLC can be a useful analytical tool to assess purity and to develop optimal solvent systems for column chromatography.[6]

Troubleshooting Guides

Low Yield After Extraction
Potential Cause Recommended Solution
Incomplete cell lysis Use appropriate mechanical disruption methods (e.g., sonication, homogenization) in the presence of extraction solvent.
Suboptimal solvent polarity Try different solvent ratios in your Bligh and Dyer extraction. For highly polar species, increasing the proportion of the polar solvent in the initial extraction step may be beneficial.
Insufficient acidification Ensure the pH of the extraction solvent is low enough to protonate the phosphate group.
Precipitation of the analyte The amphipathic nature of the molecule can lead to precipitation at the solvent interface. Ensure thorough mixing and consider collecting the interface layer for re-extraction.
Poor Separation During Chromatography
Potential Cause Recommended Solution
Co-elution with other phospholipids Perform a mild alkaline hydrolysis step to remove glycerophospholipids before chromatographic separation.[4]
Inappropriate column chemistry For normal-phase HPLC, a silica (B1680970) or diol column is recommended. For reversed-phase, a C18 or C8 column is suitable. Consider hydrophilic interaction liquid chromatography (HILIC) for better separation of polar headgroups.
Suboptimal mobile phase Optimize the solvent gradient. For normal-phase HPLC, a gradient of chloroform/methanol/water or hexane/isopropanol/water is common. For reversed-phase, a gradient of methanol/water or acetonitrile/water with additives like formic acid or ammonium (B1175870) formate (B1220265) is often used.
Presence of positional isomers This is a significant challenge. Specialized HPLC columns and mobile phases, or derivatization followed by reversed-phase HPLC, may be necessary to resolve isomers.[1][2]
Sample Degradation
Potential Cause Recommended Solution
Endogenous enzyme activity Add a cocktail of phosphatase and phospholipase inhibitors to the initial homogenization buffer. Perform all steps at 4°C or on ice.
Harsh pH conditions Avoid strong acids or bases during extraction and purification. While stable to mild alkali, prolonged exposure should be avoided.
Oxidation If the sphingoid base is unsaturated, work under an inert atmosphere (e.g., nitrogen or argon) and add antioxidants like BHT to the solvents.

Experimental Protocols

General Workflow for Purification

A general workflow for the purification of this compound from biological samples involves several key steps, as outlined below.

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Initial Purification cluster_3 High-Resolution Separation cluster_4 Analysis Homogenization Homogenization in Inhibitor-Containing Buffer Extraction Acidified Bligh & Dyer Extraction Homogenization->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation OrganicPhase Collect Organic Phase PhaseSeparation->OrganicPhase AlkalineHydrolysis Mild Alkaline Hydrolysis (Optional) OrganicPhase->AlkalineHydrolysis SPE Solid-Phase Extraction or Silicic Acid Chromatography AlkalineHydrolysis->SPE HPLC HPLC (Normal-Phase and/or Reversed-Phase) SPE->HPLC Analysis LC-MS/MS for Quantification and Identification HPLC->Analysis G Ceramide Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramide1P Ceramide-1-Phosphate Ceramide->Ceramide1P S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosyl_PI D-erythro-sphingosyl phosphoinositol Sphingosine->Sphingosyl_PI

References

Technical Support Center: Quantifying Endogenous D-erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of endogenous D-erythro-sphingosyl phosphoinositol (S-P-I). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of S-P-I analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (S-P-I) and why is it challenging to quantify?

A1: this compound is a bioactive sphingolipid, a class of lipids that play crucial roles in cell signaling and membrane structure.[1][2] Quantifying endogenous levels of S-P-I is challenging due to its low natural abundance, the presence of numerous structurally similar (isobaric) lipid species, and its polar nature, which can lead to poor chromatographic performance and ion suppression during mass spectrometry analysis.[3][4]

Q2: What is the recommended analytical method for quantifying S-P-I?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of sphingolipids like S-P-I.[3][5][6] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the accurate measurement of S-P-I in complex biological matrices.[3][5]

Q3: What type of internal standard should be used for S-P-I quantification?

A3: The ideal internal standard is a stable isotope-labeled version of S-P-I (e.g., ¹³C or ¹⁵N labeled). If a labeled S-P-I is not commercially available, a structurally similar sphingolipid with a different chain length that is not present in the sample can be used as an alternative.[3] Using an appropriate internal standard is critical to correct for variations in sample extraction, derivatization, and instrument response.[7]

Q4: How can I improve the chromatographic peak shape for S-P-I?

A4: The phosphate (B84403) and inositol (B14025) groups make S-P-I a polar molecule, which can lead to peak tailing on traditional reversed-phase columns.[6] Employing a Hydrophilic Interaction Liquid Chromatography (HILIC) column can significantly improve peak shape and retention for polar analytes.[5] Alternatively, derivatization of the phosphate group can reduce its polarity and improve peak symmetry in reversed-phase chromatography. Another approach involves the use of ion-pairing reagents in the mobile phase, though this can sometimes lead to ion suppression.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No S-P-I Signal Inefficient extraction.Optimize the extraction procedure. A butanolic or a modified Folch extraction (chloroform/methanol) under acidic conditions is often effective for polar sphingolipids.[5][6] Ensure complete cell lysis.
Ion suppression from matrix components.Improve sample cleanup using solid-phase extraction (SPE). Dilute the sample extract. Optimize chromatographic separation to elute S-P-I in a region with less co-eluting matrix components.
Inappropriate mass spectrometer settings.Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Optimize collision energy and fragmentor voltage for the specific precursor-to-product ion transition of S-P-I.
Poor Peak Shape (Tailing) Analyte interaction with active sites on the column or in the LC system.Use a HILIC column designed for polar analytes.[5] Consider using a column with end-capping to reduce silanol (B1196071) interactions. Flush the LC system thoroughly.
Incompatible mobile phase.Optimize the mobile phase composition. For HILIC, ensure appropriate water content in the organic mobile phase. For reversed-phase, consider adding a small amount of a weak acid (e.g., formic acid) to improve peak shape.
High Background Noise Contamination from solvents, glassware, or reagents.Use high-purity LC-MS grade solvents and reagents. Thoroughly clean all glassware. Include blank injections between samples to monitor for carryover.
Matrix effects.Enhance sample preparation with additional cleanup steps. Utilize a divert valve to direct the flow to waste during the parts of the chromatogram where S-P-I does not elute.
Inconsistent Quantification Results Inconsistent internal standard addition.Ensure precise and accurate addition of the internal standard to all samples and calibrators at the beginning of the sample preparation process.
Degradation of S-P-I.Process samples quickly and store them at -80°C. Avoid repeated freeze-thaw cycles. Investigate the stability of S-P-I in the extraction solvent and final reconstituted solution.
Non-linearity of the calibration curve.Extend the calibration range or use a weighted regression model. Ensure the internal standard concentration is appropriate for the expected endogenous levels of S-P-I.

Experimental Protocols

Lipid Extraction from Biological Samples (Adapted from Butanolic Extraction)

This protocol is adapted from methods used for other polar sphingolipids and should be optimized for your specific sample type.[5]

  • Homogenization: Homogenize cell pellets or tissues in an appropriate buffer.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled S-P-I or a non-endogenous, structurally similar sphingolipid) to the homogenate.

  • Acidification: Acidify the sample by adding a buffer solution (e.g., 200 mM citric acid, 270 mM disodium (B8443419) hydrogenphosphate, pH 4).[5]

  • Solvent Addition: Add a 2:1 (v/v) mixture of butanol/methanol.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 10 minutes, followed by centrifugation to separate the phases.

  • Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be used as a starting point for S-P-I quantification.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good retention and peak shape of polar sphingolipids.[5]

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient: A gradient from high organic to increasing aqueous content. For example:

    • 0-1 min: 5% B

    • 1-8 min: 5-50% B

    • 8-10 min: 50% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for S-P-I and the internal standard need to be determined by direct infusion of standards. For inositol-containing sphingolipids, characteristic fragment ions in negative mode include m/z 241 (inositol-1,2-cyclic phosphate) and m/z 259 (inositol-monophosphate).[8]

Quantitative Data Summary

The following table provides representative performance characteristics for LC-MS/MS-based quantification of sphingolipids, which can serve as a benchmark for method development for S-P-I.

Parameter Typical Performance for Sphingolipid Quantification Reference
Linearity (r²) > 0.99[9]
Lower Limit of Quantification (LLOQ) 0.5 - 25 ng/mL[9]
Intra-day Precision (%CV) < 15%[9]
Inter-day Precision (%CV) < 15%[9]
Accuracy (% Recovery) 85 - 115%[9]

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells, Tissue, Plasma) Homogenization Homogenization Sample->Homogenization IS_Spiking Internal Standard Spiking Homogenization->IS_Spiking Extraction Lipid Extraction (e.g., Butanolic) IS_Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Endogenous S-P-I Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

sphingolipid_pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase ComplexSphingo Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingo SPI D-erythro-sphingosyl phosphoinositol (S-P-I) Ceramide->SPI IPC Synthase Signaling Downstream Signaling (e.g., Cell Growth, Survival) Ceramide->Signaling S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Signaling ComplexSphingo->Ceramide DAG Diacylglycerol (DAG) SPI->DAG IPC Synthase PI Phosphatidylinositol (PI) PI->SPI IPC Synthase DAG->Signaling

Caption: Plausible metabolic pathway of this compound and related signaling molecules.

References

Technical Support Center: D-erythro-sphingosyl phosphoinositol (S1P) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-erythro-sphingosyl phosphoinositol (S1P) research. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of S1P experimentation.

I. Troubleshooting Guides

This section addresses specific issues that may arise during S1P experiments, offering potential causes and solutions in a question-and-answer format.

Lipid Extraction

Question: Why is the recovery of S1P and other sphingolipids from my samples consistently low?

Answer: Low recovery of sphingolipids is a frequent challenge due to their diverse physicochemical properties, ranging from highly hydrophobic to water-soluble.[1] The chosen extraction method may not be optimal for all sphingolipid subspecies.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Extraction Protocol: A single protocol rarely extracts all sphingolipid subspecies with uniformly high yield.[1]Select an extraction method tailored to your sphingolipid of interest. The Folch or Bligh and Dyer methods are common starting points.[2] For a broader analysis, a methyl tert-butyl ether (MTBE)-based extraction can be effective.[3]
Sample Loss During Phase Separation: In biphasic extraction systems (e.g., Bligh and Dyer), highly polar sphingolipids like some gangliosides may partition into the aqueous phase, while most other lipids remain in the organic layer.[1][2]Analyze both the organic and aqueous phases to account for all sphingolipids. Consider using a single-phase extraction for higher recovery of polar sphingolipids like S1P.[4]
Lack of or Improper Use of Internal Standards: Without appropriate internal standards for each sphingolipid subcategory, it's difficult to accurately assess recovery.[1][5]Spike your samples with a cocktail of internal standards representing different sphingoid bases and amide-linked fatty acids before starting the extraction.[1][5][6] C17-S1P is a commonly used internal standard for S1P quantification.[7]
Glycerolipid Contamination: Glycerolipids are major contaminants that are co-extracted with sphingolipids and can interfere with downstream analysis.[5]Incorporate a mild alkaline hydrolysis step (e.g., using 0.6 M KOH in methanol) to remove the ester-linked fatty acids of glycerolipids, leaving the alkali-stable sphingolipids intact.[5]
Quantification by Mass Spectrometry (LC-MS/MS)

Question: My S1P peaks in the LC-MS/MS chromatogram are broad, show significant tailing, or have poor resolution. What can I do to improve this?

Answer: This is a well-documented issue in S1P analysis. The zwitterionic nature of S1P and the presence of the polar phosphate (B84403) head group can lead to poor chromatographic performance.[7][8][9]

Possible Causes & Solutions:

Possible Cause Recommended Solution
Interaction with HPLC System/Column: The negatively charged phosphate group can interact with metal ions in the column, causing peak tailing and reduced detectability.[7]Use a highly acidic mobile phase (e.g., with 0.2% formic acid) to suppress the negative charge on the phosphate group.[5][7] Alternatively, employ a specialized metal-free HPLC column.[7][8]
Poor Separation from Isomers: Insufficient HPLC separation can make it difficult to distinguish between S1P and its isomers.[6]Optimize the HPLC gradient elution. A common mobile phase system is ammonium (B1175870) formate (B1220265) and formic acid in water (Buffer A) and in methanol (B129727) (Buffer B).[5] Adjusting the gradient and flow rate can improve separation.[5]
Sample Carryover: S1P can adhere to the analytical system, leading to carryover between sample injections and affecting quantification.[6]Implement rigorous wash cycles between sample runs. Ensure the injection port and needle are thoroughly cleaned.
Inherent Properties of S1P: The intrinsic properties of S1P make it challenging for reverse-phase chromatography.Consider a chemical derivatization approach. One method involves dephosphorylation of S1P to sphingosine (B13886) using hydrogen fluoride (B91410) (HF) or alkaline phosphatase (APase), followed by quantification of sphingosine, which exhibits better chromatographic behavior.[7][8][9]
Quantification by ELISA

Question: I am getting high background, no signal, or poor reproducibility in my S1P ELISA. How can I troubleshoot this?

Answer: ELISA results can be affected by a variety of factors related to sample preparation, reagent handling, and procedural execution.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Improper Standard Curve Preparation: Inaccurate dilutions or contamination of the blank will lead to a poor standard curve.Use fresh pipette tips for each dilution when preparing the standard curve.[10] Ensure the blank tube is not contaminated.[10]
Insufficient Washing: Inadequate washing can result in high background noise.Ensure thorough washing and aspiration of all wells between steps.[11] If using an automatic plate washer, check the pressure settings.[11]
Reagent Issues: Contaminated or expired reagents, or reagents not brought to room temperature, can lead to poor signal.Bring all kit components to room temperature before use.[10] Use sterilized tips when handling reagents like the TMB Substrate Solution to avoid contamination.[10]
Poor Duplicates/Reproducibility: Inconsistent pipetting or "edge effects" can cause variability.Ensure accurate and consistent pipetting technique.[11] Avoid "edge effects" by ensuring uniform temperature across the plate during incubations and by not using the outer wells if variability is consistently observed.
Sample Matrix Interference: Components in the sample (e.g., from cell lysates or serum) may interfere with the assay.Follow the kit's sample preparation guide carefully. For cell lysates, ensure complete lysis and removal of cellular debris by centrifugation.[10][12] For serum or plasma, centrifuge to remove particulates.[12]
Cell-Based S1P Signaling Assays

Question: I am having trouble preparing my S1P for cell-based assays, and the cellular response is inconsistent. What are the common pitfalls?

Answer: S1P is a lipid and requires careful handling to ensure it is properly solubilized and delivered to cells in a consistent manner.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Poor S1P Solubility: S1P is not readily soluble in aqueous buffers and can precipitate, especially at low temperatures.[13][14]Dissolve S1P in a solvent like methanol first, evaporate the solvent under a nitrogen stream, and then resuspend the lipid film in a buffer containing a carrier protein like fatty acid-free Bovine Serum Albumin (BSA).[13]
Inconsistent S1P-BSA Complex Formation: For effective delivery to cells, S1P needs to be properly complexed with BSA.After resuspending the S1P film in BSA-containing buffer, use a water bath sonicator and vortexing to aid dispersion.[13][14] Incubate the solution at 37°C to maximize complex formation. Never keep the S1P solution on ice. [13]
Carryover in Dilution Series: S1P is known to have substantial carryover when preparing dilution series, leading to inaccurate concentrations.[14][15]It is critical to change pipette tips after every dilution to avoid carryover and ensure an accurate concentration gradient.[14][15]
Cellular Health and Confluency: The responsiveness of cells to S1P can be affected by their health and density.Ensure cells are healthy and seeded at the recommended density. Do not allow cells to become over-confluent before running the assay.[14]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in sphingolipidomic analysis? A1: A fundamental challenge is the vast number of sphingolipid subspecies and isomers. This complexity requires careful selection of analytical methods and an understanding of their limitations to ensure accurate data interpretation.[1]

Q2: Which extraction method is best for S1P? A2: There is no single "best" method, as the optimal choice depends on the sample matrix and the other lipids you may be interested in. For S1P, an acidified chloroform (B151607)/methanol extraction is commonly used for LC-MS/MS analysis.[6][16] It's crucial to use internal standards to control for extraction efficiency.

Q3: Why is S1P signaling considered complex? A3: S1P signaling is multifaceted. S1P is produced inside the cell but can be secreted to act on five different G protein-coupled receptors (S1PR1-5) on the cell surface in an autocrine or paracrine fashion.[17][18] Additionally, S1P has been shown to have important intracellular targets, adding another layer of complexity to its mechanism of action.[17]

Q4: Can I use a standard ELISA kit for samples from different species? A4: Many S1P ELISA kits are not species-specific because S1P is a conserved molecule. However, you should always verify this with the kit manufacturer. Some kits have been explicitly tested with samples from various species, including human, mouse, and bovine.[19]

Q5: What is the role of S1P gradients in vivo? A5: S1P gradients, particularly between lymphoid organs and circulatory fluids like lymph and blood, are critical for directing the trafficking of immune cells, such as T-cell egress from lymph nodes.[20] Dysregulation of these gradients is implicated in various diseases.[17][21]

III. Key Experimental Protocols

Protocol: Sphingolipid Extraction from Plasma for LC-MS/MS

This protocol is adapted from methods described for robust S1P quantification.[6][16]

  • Sample Preparation: Thaw plasma samples at 37°C.

  • Aliquoting: Transfer 100 µL of plasma into a glass tube.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., 30 pmol of C17-S1P) in methanol to the plasma sample.

  • Acidified Extraction: Add 250 µL of methanol containing 0.6 µL of concentrated HCl. Vortex thoroughly.

  • Sonication: Ultrasonicate the mixture in an ice-cold water bath for 5 minutes.

  • Phase Separation: Add chloroform and an appropriate aqueous solution (e.g., 2M KCl) to induce phase separation, followed by vigorous vortexing and centrifugation.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Dissolve the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 20% CHCl3 and 80% methanol).[6][16]

Protocol: S1P Sample Preparation for Cell-Based Assays

This protocol focuses on the proper solubilization of S1P for use in cell culture experiments.[13][14]

  • Initial Dissolution: If starting with powdered S1P, dissolve it in a solvent like methanol.

  • Solvent Evaporation: Transfer the S1P solution to a siliconized glass tube and evaporate the methanol completely under a gentle stream of nitrogen gas to create a thin lipid film.

  • Reconstitution Buffer: Prepare a buffer (e.g., PBS) containing 4 mg/mL fatty acid-free BSA.

  • Resuspension: Add the BSA-containing buffer to the lipid film to achieve the desired stock concentration.

  • Solubilization: To ensure S1P is brought into solution and complexed with BSA:

    • Use a water bath sonicator for 1 minute, vortexing regularly during this time.

    • Incubate the tube in a 37°C water bath for 30 minutes, vortexing every 5 minutes.

  • Storage During Experiment: Keep the final S1P solution in a 37°C water bath for the entire duration of the experiment to prevent precipitation. Do not place on ice. [13]

  • Serial Dilutions: When preparing working concentrations, use fresh pipette tips for every dilution step to prevent significant carryover.[14][15]

IV. Visualized Workflows and Pathways

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_out S1P S1PR S1P Receptors (S1PR1-5) S1P_out->S1PR GPCR G Proteins S1PR->GPCR Activation Effector Downstream Effectors (e.g., PLC, Adenylate Cyclase) GPCR->Effector Sph Sphingosine SphK Sphingosine Kinase (SphK1/2) Sph->SphK ATP S1P_in S1P SphK->S1P_in ADP S1P_in->S1P_out Transporters Response Cellular Responses (Migration, Proliferation, Survival) Effector->Response

Caption: Overview of the this compound (S1P) signaling pathway.

LCMS_Troubleshooting Start Problem: Poor S1P Peak Shape (Broad, Tailing) Q1 Are you using an acidic mobile phase? Start->Q1 Sol1 Add 0.1-0.2% formic acid to the mobile phase. Q1->Sol1 No Q2 Is a specialized column being used? Q1->Q2 Yes Sol1->Q2 Sol2 Consider using a metal-free HPLC column. Q2->Sol2 No Q3 Is carryover suspected? Q2->Q3 Yes Sol2->Q3 Sol3 Implement rigorous wash cycles between runs. Q3->Sol3 Yes End Issue Resolved Q3->End No Sol3->End Alt_Sol Alternative: Consider dephosphorylation of S1P to Sphingosine prior to analysis. End->Alt_Sol If problem persists

Caption: Troubleshooting workflow for poor S1P peak shape in LC-MS/MS analysis.

Lipid_Extraction_Workflow Start Start: Biological Sample (Plasma, Cells, Tissue) Spike Spike with Internal Standards Start->Spike Homogenize Homogenize Sample Spike->Homogenize Extract Perform Solvent Extraction (e.g., Bligh & Dyer) Homogenize->Extract Phase_Sep Centrifuge for Phase Separation Extract->Phase_Sep Organic Collect Organic Phase (Most Lipids) Phase_Sep->Organic Lower Aqueous Collect Aqueous Phase (Polar Lipids) Phase_Sep->Aqueous Upper Dry Evaporate Solvent (Nitrogen Stream) Organic->Dry Aqueous->Dry Hydrolysis Optional: Alkaline Hydrolysis to Remove Glycerolipids Dry->Hydrolysis Reconstitute Reconstitute Lipid Extract Dry->Reconstitute Skip Hydrolysis Hydrolysis->Reconstitute Analyze Analyze by LC-MS/MS or ELISA Reconstitute->Analyze

Caption: General workflow for the extraction of sphingolipids from biological samples.

References

Technical Support Center: Enhancing the Biological Activity of Synthetic D-erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with synthetic D-erythro-sphingosyl phosphoinositol.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise, helping you enhance the biological activity of your synthetic this compound.

Question 1: My synthetic this compound shows low or no biological activity in my cell-based assay. What are the potential causes and solutions?

Answer:

Low biological activity can stem from several factors, ranging from compound integrity to experimental setup. Here’s a systematic approach to troubleshooting this issue:

Potential Cause Troubleshooting Steps
Compound Degradation - Verify Storage Conditions: this compound should be stored at -20°C as a solid. Repeated freeze-thaw cycles should be avoided. - Check for Hydrolysis: The phosphoinositol headgroup can be susceptible to hydrolysis. If the compound has been in solution for an extended period, consider preparing a fresh stock.
Improper Solubilization - Solvent Choice: Sphingolipids often have poor solubility in aqueous solutions.[1][2] Avoid direct dissolution in culture media. - Recommended Solubilization Protocol: Prepare a stock solution in an organic solvent like methanol (B129727) or a chloroform/methanol mixture.[1][2] For cell-based assays, it is crucial to use a carrier molecule like fatty acid-free Bovine Serum Albumin (BSA) to enhance delivery and minimize toxicity. A general protocol involves preparing a lipid film by evaporating the organic solvent and then resuspending it in a BSA solution.
Incorrect Stereochemistry - Confirm Synthesis and Purity: The D-erythro stereochemistry is critical for the biological activity of many sphingolipids.[3] Ensure that the synthetic route yields the correct stereoisomer and that the final product has been properly purified and characterized. Impurities from the synthesis of the D-erythro-sphingosine precursor can affect activity.[4]
Cellular Delivery Issues - Optimize Lipid-BSA Complex Formation: The molar ratio of this compound to BSA can influence its delivery to cells. A typical starting point is a 1:1 molar ratio. - Consider Alternative Delivery Methods: If BSA complexes are ineffective, consider using liposomal formulations. Sphingolipid-liposomes can enhance cellular uptake through mechanisms like endocytosis or fusion with the plasma membrane.[5]
Assay-Specific Problems - Cell Line Sensitivity: The expression levels of putative receptors or downstream signaling components for sphingosyl phosphoinositol may vary between cell lines. Consider screening different cell types. - Incubation Time and Concentration: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for observing a biological effect.

Question 2: I am observing high background noise or off-target effects in my experiments. How can I improve the specificity?

Answer:

High background and off-target effects can obscure the specific activity of this compound. Here are some strategies to enhance specificity:

Potential Cause Troubleshooting Steps
Solvent Toxicity - Minimize Organic Solvent Concentration: When preparing working solutions from an organic stock, ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically <0.1%) to avoid solvent-induced artifacts.
Non-Specific Lipid Effects - Use Proper Controls: Include a vehicle control (e.g., BSA solution without the lipid) to account for any effects of the delivery vehicle. Also, consider using an inactive stereoisomer (e.g., L-threo) as a negative control to demonstrate the stereospecificity of the observed effects.
Complex Biological System - Inhibit Related Pathways: Sphingolipid metabolism is complex, and the synthetic compound could be metabolized into other bioactive lipids. Consider using inhibitors of relevant enzymes (e.g., sphingosine (B13886) kinases, phospholipases) to dissect the specific signaling pathway of your compound.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound for cell culture experiments?

A1: The recommended method is to prepare a complex with fatty acid-free BSA. Briefly, create a thin film of the lipid by evaporating the organic solvent from a stock solution under a stream of nitrogen. Then, resuspend the lipid film in a warm (37°C) aqueous solution containing BSA.[7][8] This method improves solubility and facilitates delivery to cells.

Q2: How should I store my synthetic this compound?

A2: It should be stored as a solid at -20°C. If you need to store it in solution, prepare aliquots to avoid multiple freeze-thaw cycles and store at -20°C. Stock solutions in BSA are generally stable for up to two months when stored at -20°C.[9]

Q3: What are the expected downstream signaling pathways for this compound?

A3: While the specific signaling pathways for this compound are not fully elucidated, based on its structural similarity to other bioactive sphingolipids like sphingosine-1-phosphate (S1P), it is hypothesized to act as a signaling molecule. Potential downstream effects could include the mobilization of intracellular calcium and the activation of protein kinases.[3][9][10][11] It may interact with specific G protein-coupled receptors (GPCRs) or intracellular targets.

Q4: What is the importance of the D-erythro stereochemistry?

A4: The stereochemistry of sphingolipids is crucial for their biological function. The D-erythro configuration is the naturally occurring and most biologically active form for many sphingolipids, as it dictates the precise three-dimensional structure required for interaction with target proteins like receptors and enzymes.[3]

Quantitative Data

The following table summarizes key properties of this compound.

ParameterValueReference
Molecular Formula C24H48NO10P
Formula Weight 541.612 g/mol
Purity >99%
Storage Temperature -20°C
Appearance Powder

Experimental Protocols

1. Protocol for Preparation of this compound-BSA Complex for Cell-Based Assays

This protocol is adapted from general methods for solubilizing sphingolipids.[7][8]

Materials:

  • Synthetic this compound

  • Methanol (HPLC grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile glass vials

  • Nitrogen gas source

  • Sonicator water bath

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound: Dissolve the lipid in methanol to a concentration of 1 mg/mL.

  • Aliquot the stock solution: In a sterile glass vial, add the desired amount of the methanolic stock solution.

  • Evaporate the solvent: Dry the lipid to a thin film on the bottom of the vial using a gentle stream of nitrogen gas. Ensure all of the methanol has evaporated.

  • Prepare the BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a concentration of 4 mg/mL. Warm the solution to 37°C.

  • Form the lipid-BSA complex: Add the warm BSA solution to the lipid film to achieve the desired final lipid concentration. For example, to make a 100 µM stock solution, add the appropriate volume of BSA solution.

  • Incubate and sonicate: Vortex the mixture vigorously for 1-2 minutes. Then, incubate at 37°C for 30-60 minutes with intermittent vortexing and sonication in a water bath to ensure complete complex formation.

  • Sterilize and use: The resulting solution can be sterile-filtered if necessary and is ready to be diluted into cell culture medium for treating cells.

2. Protocol for In Vitro Intracellular Calcium Mobilization Assay

This protocol outlines a general method to assess the ability of this compound to induce intracellular calcium release.

Materials:

  • Cells of interest (e.g., HEK293T, HeLa)

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • This compound-BSA complex

  • Positive control (e.g., ATP or Thapsigargin)

  • Fluorometric imaging system or plate reader

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy or plate reader analysis and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBSS containing calcium. Load the cells with Fura-2 AM (typically 2-5 µM) and a similar concentration of Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorometer and measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) for a few minutes to establish a stable baseline.

  • Stimulation: Add the this compound-BSA complex to the cells at the desired final concentration.

  • Data Acquisition: Continuously record the fluorescence ratio for several minutes to monitor changes in intracellular calcium concentration.

  • Positive Control: At the end of the experiment, add a positive control like ATP to ensure the cells are responsive.

  • Data Analysis: Analyze the change in fluorescence ratio over time to quantify the calcium response.

3. Protocol for Quantitative Analysis by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in biological samples.[1][5][12][13][14]

Materials:

  • Biological sample (cells, tissue, etc.)

  • Internal standard (a commercially available, structurally similar sphingolipid not present in the sample)

  • Extraction solvent (e.g., butanol or a chloroform/methanol mixture)

  • LC-MS/MS system with a suitable column (e.g., HILIC or C18)

Procedure:

  • Sample Preparation: Homogenize the biological sample and spike with a known amount of the internal standard.

  • Lipid Extraction: Perform a liquid-liquid extraction using an appropriate solvent system to isolate the lipid fraction.

  • Sample Concentration: Evaporate the organic solvent and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

  • LC Separation: Inject the sample onto the LC system. Use a gradient elution to separate this compound from other lipids.

  • MS/MS Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Set the instrument to detect the specific parent-to-fragment ion transitions for both the analyte and the internal standard.

  • Quantification: Create a standard curve using known concentrations of synthetic this compound. Quantify the amount in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Visualizations

Sphingolipid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Synthetic_SPI Synthetic D-erythro- Sphingosyl Phosphoinositol GPCR Putative GPCR Synthetic_SPI->GPCR Binding & Activation G_Protein G Protein GPCR->G_Protein Activation PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Production DAG DAG PLC->DAG Production G_Protein->PLC Activation ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Downstream Downstream Signaling PKC->Downstream Phosphorylation Cascade

Caption: Putative signaling pathway for this compound.

Experimental_Workflow Start Start: Low Biological Activity Check_Storage 1. Verify Storage (-20°C, minimal freeze-thaw) Start->Check_Storage Check_Solubility 2. Optimize Solubilization (Lipid-BSA Complex) Check_Storage->Check_Solubility Check_Purity 3. Confirm Purity & Stereochemistry (D-erythro isomer) Check_Solubility->Check_Purity Run_Assay 4. Perform Cell-Based Assay Check_Purity->Run_Assay Analyze_Results 5. Analyze Data Run_Assay->Analyze_Results Success Success: Enhanced Activity Analyze_Results->Success Positive Result Troubleshoot Iterate & Troubleshoot Analyze_Results->Troubleshoot Negative/Inconclusive Result Troubleshoot->Check_Storage Re-evaluate

Caption: Troubleshooting workflow for low biological activity.

Logical_Relationship Compound Synthetic D-erythro-SPI Integrity Compound Integrity Compound->Integrity Delivery Cellular Delivery Compound->Delivery Assay Assay Conditions Compound->Assay Activity Biological Activity Integrity->Activity Delivery->Activity Assay->Activity

Caption: Key factors influencing biological activity.

References

Validation & Comparative

Confirming the Identity of Synthetic D-erythro-sphingosyl phosphoinositol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bioactive lipids is a cornerstone of research in cellular signaling and drug development. D-erythro-sphingosyl phosphoinositol, a member of the diverse sphingolipid family, is a molecule of significant interest due to its structural similarity to key signaling lipids like sphingosine-1-phosphate (S1P) and phosphatidylinositol phosphates. Confirmation of its chemical identity is paramount for the accurate interpretation of experimental results. This guide provides a comparative overview of the analytical techniques and expected biological context for synthetic this compound, offering a framework for its characterization against other relevant lipid signaling molecules.

Data Presentation: Comparative Analysis of Analytical Techniques

The unambiguous identification of synthetic this compound relies on a combination of chromatographic and spectroscopic methods. Below is a comparison of the primary techniques and the expected data for confirmation.

Analytical TechniqueThis compoundAlternative 1: Sphingosine-1-Phosphate (S1P)Alternative 2: Lysophosphatidylinositol (LPI)
LC-MS/MS (ESI+) Expected [M+H]⁺ corresponding to its molecular weight. Fragmentation should yield a characteristic ion at m/z 264.3, representing the d18:1 sphingosine (B13886) backbone.[1][M+H]⁺ corresponding to its molecular weight. Fragmentation yields the same characteristic m/z 264.3 ion for the d18:1 sphingosine backbone.[M+H]⁺ corresponding to its molecular weight. Fragmentation will not produce m/z 264.3; instead, it will show fragments related to the glycerol (B35011) backbone and the specific fatty acid.
LC-MS/MS (ESI-) Expected [M-H]⁻. Fragmentation should show a prominent ion at m/z 241, corresponding to the inositol (B14025) phosphate (B84403) headgroup.[2]Expected [M-H]⁻. Will not produce a fragment at m/z 241.Expected [M-H]⁻. Will also produce the characteristic inositol phosphate fragment at m/z 241.[2]
¹H NMR Complex spectrum with characteristic signals for the sphingosine vinyl protons, the inositol ring protons, and the long-chain alkyl protons.Simpler spectrum lacking the inositol ring signals.Spectrum will show signals for the glycerol backbone protons instead of the sphingosine vinyl and backbone protons.
¹³C NMR Distinct signals for the carbons of the sphingosine backbone and the inositol ring.Signals corresponding only to the sphingosine backbone.Signals corresponding to the glycerol backbone carbons.
³¹P NMR A single resonance corresponding to the phosphate group.A single resonance for the phosphate group, likely at a different chemical shift due to the different alcohol moiety.A single resonance for the phosphate group, again at a distinct chemical shift.

Experimental Protocols

Detailed methodologies are crucial for the reliable identification and comparison of these signaling lipids.

Protocol 1: Lipid Extraction from Cultured Cells

This protocol is adapted for the extraction of sphingolipids and other polar lipids from a cellular matrix.

  • Cell Lysis and Lipid Extraction:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v).

    • Sonicate the mixture to ensure complete cell lysis and lipid solubilization.

  • Phase Separation:

    • Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex thoroughly and centrifuge to separate the aqueous and organic phases.

  • Lipid Recovery:

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in an appropriate solvent for downstream analysis (e.g., methanol for LC-MS).

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Utilize a C18 reversed-phase column for separation of the lipid species.

    • Employ a gradient elution with mobile phases containing solvents such as water, acetonitrile, and methanol, with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometric Detection:

    • Perform analysis using an electrospray ionization (ESI) source in both positive and negative ion modes.

    • For structural confirmation, conduct tandem mass spectrometry (MS/MS) experiments on the parent ions of interest. In positive mode, a precursor ion scan for m/z 264.3 is diagnostic for sphingosine-containing lipids.[1] In negative mode, a precursor ion scan for m/z 241 is indicative of an inositol phosphate headgroup.[2]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve the purified synthetic compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ³¹P NMR spectra on a high-field NMR spectrometer.

    • For complete structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended to establish connectivity between protons and carbons.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and the analytical workflow for confirming the identity of synthetic this compound.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Sphingosyl_Phosphoinositol D-erythro-sphingosyl phosphoinositol Ceramide->Sphingosyl_Phosphoinositol Hypothetical Pathway Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide S1P S1P Sphingosine->S1P SphK1/2 S1P_receptors S1P Receptors (S1PR1-5) S1P->S1P_receptors Extracellular Action Cellular Responses Proliferation, Survival, Migration S1P_receptors->Cellular Responses Intracellular Targets? Intracellular Targets? Sphingosyl_Phosphoinositol->Intracellular Targets?

Caption: Simplified sphingolipid metabolic and signaling pathways.

Analytical_Workflow Start Synthetic Product Extraction Lipid Extraction Start->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS NMR NMR Spectroscopy Extraction->NMR Data_Analysis Data Analysis LC_MS->Data_Analysis NMR->Data_Analysis Confirmation Identity Confirmed? Data_Analysis->Confirmation Report Final Report Confirmation->Report Yes Re-synthesis Re-synthesis/ Purification Confirmation->Re-synthesis No Re-synthesis->Start

Caption: Experimental workflow for confirming the identity of synthetic sphingolipids.

Concluding Remarks

The validation of synthetic this compound is a critical step in its utilization for biological research. A multi-faceted analytical approach, combining liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance spectroscopy, is essential for unambiguous structure elucidation. While direct comparative studies on the biological activity of this compound are not yet widely available, its structural features suggest a potential role in intracellular signaling, possibly intersecting with pathways regulated by other inositol-containing lipids. The experimental framework provided here serves as a robust guide for researchers to confidently confirm the identity of this and other synthetic sphingolipids, thereby ensuring the integrity of their scientific investigations.

References

A Comparative Guide to Sphingolipid Stereoisomers: D-erythro-sphingosyl phosphoinositol vs. L-threo-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid signaling, stereochemistry plays a pivotal role in determining biological function. This guide provides a detailed comparison of two stereoisomers of sphingosyl phosphoinositol: the naturally occurring D-erythro isomer and its synthetic counterpart, the L-threo isomer. Understanding the distinct properties of these molecules is crucial for researchers investigating sphingolipid-mediated signaling pathways and for professionals in drug development targeting these pathways for therapeutic intervention.

Introduction to Sphingosyl Phosphoinositol Isomers

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. D-erythro-sphingosyl phosphoinositol is a key component of cellular membranes and a precursor to various signaling molecules. Its stereochemistry, specifically the "D-erythro" configuration, is critical for its recognition by enzymes and receptors in the cell. In contrast, L-threo-sphingosyl phosphoinositol is a non-naturally occurring stereoisomer. The alteration in the stereochemical configuration at two chiral centers dramatically influences its metabolic fate and biological activity, making it a valuable tool for studying the stereospecificity of sphingolipid-related processes.

Comparative Analysis: Biochemical and Biophysical Properties

While direct comparative studies on this compound and L-threo-sphingosyl phosphoinositol are limited, a significant amount of data is available for their precursors: sphingosine (B13886), ceramide, and sphingomyelin (B164518). This data provides critical insights into how the stereochemistry of the sphingoid base affects their physical and biological properties.

PropertyD-erythro IsomersL-threo IsomersKey Findings
Metabolism Natural substrates for enzymes in the sphingolipid metabolic pathway. D-erythro-sphinganine is acylated to D-erythro-dihydroceramide, which is then desaturated to ceramide and can be further metabolized to sphingomyelin and glucosylceramide.L-threo-sphinganine can be acylated to L-threo-dihydroceramide and subsequently converted to L-threo-sphingomyelin. However, it is not a substrate for glucosylceramide synthase.The L-threo isomer shows selective metabolism, indicating that not all enzymes in the sphingolipid pathway can recognize this stereochemistry.
Biophysical Properties of Precursors (Sphingomyelin) D-erythro-sphingomyelin monolayers pack more densely than racemic mixtures. Cholesterol desorption is slower from D-erythro-sphingomyelin monolayers. The phase transition temperature and enthalpy of D-erythro-sphingomyelin are slightly higher than the racemic mixture.Racemic (D-erythro/L-threo) sphingomyelin monolayers are less densely packed.The D-erythro configuration leads to more ordered and stable membrane domains, which can significantly impact membrane function and signaling.
Signaling Activity of Precursors (Sphingosine-1-Phosphate) D-erythro-sphingosine-1-phosphate (S1P) is a potent signaling molecule that regulates numerous cellular processes, including cell growth, survival, and migration, by acting on S1P receptors.Threo-sphingosine derivatives have been shown to be potent inhibitors of Ca2+ mobilization induced by erythro-S1P, suggesting they can compete for S1P receptors.The threo-isomer may act as an antagonist or a modulator of the canonical D-erythro-S1P signaling pathway.

Signaling Pathways

The signaling pathways of sphingolipids are complex and highly dependent on the stereochemistry of the lipid backbone. The D-erythro isomer is the precursor to the well-established sphingosine-1-phosphate (S1P) signaling cascade.

This compound Signaling Pathway

This compound can be metabolized to D-erythro-sphingosine, which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P. S1P can then act intracellularly or be exported to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating a wide range of downstream signaling events.

D_erythro_signaling This compound This compound D-erythro-sphingosine D-erythro-sphingosine This compound->D-erythro-sphingosine S1P S1P D-erythro-sphingosine->S1P SphK1/2 SphK1/2 SphK1/2 S1PRs (1-5) S1PRs (1-5) S1P->S1PRs (1-5) Downstream Signaling Downstream Signaling S1PRs (1-5)->Downstream Signaling

This compound signaling cascade.
Putative L-threo-sphingosyl phosphoinositol Signaling Interactions

Based on experimental evidence with its precursors, L-threo-sphingosyl phosphoinositol is likely metabolized to L-threo-sphingosine. While it can be phosphorylated, the resulting L-threo-S1P may act as a competitive inhibitor or a biased agonist at S1P receptors, leading to altered or inhibited downstream signaling compared to the D-erythro isomer.

L_threo_signaling L-threo-sphingosyl phosphoinositol L-threo-sphingosyl phosphoinositol L-threo-sphingosine L-threo-sphingosine L-threo-sphingosyl phosphoinositol->L-threo-sphingosine L-threo-S1P L-threo-S1P L-threo-sphingosine->L-threo-S1P SphK1/2 SphK1/2 SphK1/2 S1PRs (1-5) S1PRs (1-5) L-threo-S1P->S1PRs (1-5) Altered/Inhibited Signaling Altered/Inhibited Signaling S1PRs (1-5)->Altered/Inhibited Signaling

Hypothesized signaling interactions of L-threo-sphingosyl phosphoinositol.

Experimental Protocols

The analysis and quantification of sphingolipid isomers require precise and sensitive analytical techniques. Below are generalized protocols for the extraction and analysis of sphingolipids from cultured cells and plasma, which can be adapted for the specific analysis of D-erythro- and L-threo-sphingosyl phosphoinositol.

Protocol 1: Sphingolipid Extraction from Cultured Cells

This protocol outlines a method for the extraction of sphingolipids from adherent cultured cells for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cultured cells in a 6-well plate

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Labeled internal standards in methanol

  • Cell scraper

  • Chloroform (B151607) (LC-MS grade)

  • Deionized water

  • Centrifuge (capable of 4°C and >3000 x g)

  • Nitrogen evaporator

Procedure:

  • Place the cell culture plate on ice and remove the culture medium.

  • Wash the cells twice with 1 mL of ice-cold PBS.

  • Add 500 µL of ice-cold methanol containing the internal standards to each well.

  • Scrape the cells and transfer the suspension to a microcentrifuge tube.

  • Add 250 µL of chloroform and vortex vigorously for 1 minute.

  • Add 200 µL of deionized water and vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Collect the lower organic phase (containing the lipids) into a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Sphingolipid Extraction from Plasma

This protocol describes a single-phase extraction method for the analysis of sphingolipids from plasma samples.

Materials:

  • Plasma sample (25 µL)

  • Deionized water

  • Methanol/chloroform mixture (2:1, v/v)

  • Ice-sonicator

  • Thermo-shaker

  • 1M Potassium hydroxide (B78521) (KOH) in methanol

  • Glacial acetic acid

  • Centrifuge (capable of 20,000 x g)

  • Nitrogen evaporator

Procedure:

  • Dilute 25 µL of plasma with 75 µL of water.

  • Add 850 µL of a methanol/chloroform mixture (2:1, v/v).

  • Extract the lipids by ice-sonication and overnight thermo-shaking (1000 rpm, 48 °C).

  • Perform alkaline methanolysis by adding 75 µL of 1M KOH and incubating for 2 hours at 38 °C.

  • Neutralize the reaction with 4 µL of glacial acetic acid.

  • Centrifuge at 20,000 x g for 15 minutes.

  • Transfer the organic supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Experimental Workflow for Sphingolipid Analysis

The general workflow for the targeted quantification of sphingolipids is depicted below. This process involves sample preparation, lipid extraction, and instrumental analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Homogenization Sample Homogenization Spiking with Internal Standards Spiking with Internal Standards Sample Homogenization->Spiking with Internal Standards Solvent Extraction Solvent Extraction Spiking with Internal Standards->Solvent Extraction Phase Separation Phase Separation Solvent Extraction->Phase Separation Drying Drying Phase Separation->Drying LC-MS/MS Analysis LC-MS/MS Analysis Drying->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

General experimental workflow for sphingolipid analysis.

Conclusion

The stereochemistry of sphingosyl phosphoinositol is a critical determinant of its biological activity. The naturally occurring D-erythro isomer is a key player in fundamental cellular processes through its role in the S1P signaling pathway. In contrast, the L-threo isomer exhibits distinct metabolic and signaling properties, making it a valuable chemical probe to dissect the stereospecific requirements of sphingolipid-metabolizing enzymes and receptors. For researchers in drug development, understanding these differences is paramount for the design of specific agonists or antagonists that target sphingolipid pathways with high precision, potentially leading to novel therapeutic strategies for a variety of diseases. The provided experimental protocols offer a starting point for the quantitative analysis of these important lipid molecules.

Unveiling the Potency of D-erythro-sphingosylphosphoinositol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of various D-erythro-sphingosylphosphoinositol (SPI) analogs. We delve into their performance as modulators of the critical sphingosine (B13886) kinase (SphK) and sphingosine-1-phosphate (S1P) receptor signaling pathways, supported by quantitative experimental data and detailed methodologies.

D-erythro-sphingosylphosphoinositol (SPI) and its analogs are at the forefront of research in cellular signaling, with profound implications for therapeutic development in areas such as cancer and autoimmune diseases. These molecules primarily exert their effects by modulating the activity of two key players: sphingosine kinases (SphK1 and SphK2), enzymes that catalyze the formation of the signaling lipid sphingosine-1-phosphate (S1P), and the five S1P receptors (S1P1-5), which mediate the downstream effects of S1P. This guide offers a comparative analysis of the biological activities of prominent SPI analogs, providing a valuable resource for researchers navigating this complex field.

Data Presentation: A Comparative Look at Inhibitory and Agonist Activities

The biological efficacy of SPI analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against sphingosine kinases or their half-maximal effective concentration (EC50) for S1P receptor agonism or antagonism. The following tables summarize these key quantitative parameters for a selection of widely studied SPI analogs.

CompoundTarget(s)IC50 (nM)Primary Biological Effect
Sphingosine Kinase Inhibitors
N,N-Dimethylsphingosine (DMS)SphK1 & SphK2~5,000 - 10,000Competitive inhibition of SphKs.[1]
SKI-IISphK1 & SphK2500Non-ATP competitive inhibition.[2]
PF-543SphK12.0 - 3.6Potent and selective SphK1 inhibitor.[2]
SKI-178SphK1100 - 1,800Induces apoptosis in cancer cells.[2]
ABC294640SphK2~60,000Selective, competitive inhibitor of SphK2.[3]
CompoundTarget(s)EC50 (nM)Primary Biological Effect
S1P Receptor Modulators
Fingolimod (FTY720-P)S1P1, S1P3, S1P4, S1P50.3 - 3.0Potent agonist, induces receptor internalization.[4]
OzanimodS1P1, S1P51.03 (S1P1), 8.6 (S1P5)Selective agonist.[5]
PonesimodS1P15.7Selective S1P1 agonist.[5]
Siponimod (BAF312)S1P1, S1P50.39 (S1P1), 0.98 (S1P5)Selective agonist.[5]
SEW2871S1P113.8Selective S1P1 agonist.[5]
W146S1P1398Selective S1P1 antagonist.[5]
JTE-013S1P217.6Selective S1P2 antagonist.[5]

Signaling Pathways: Visualizing the Mechanism of Action

The biological effects of SPI analogs are intricately linked to their ability to modulate the SphK/S1P signaling axis. The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these compounds.

SphK_S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_ext S1P S1PR S1P Receptors (S1P1-5) S1P_ext->S1PR Downstream Downstream Signaling (e.g., Akt, ERK, Rac) S1PR->Downstream Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK ATP to ADP S1P_int S1P SphK->S1P_int S1P_int->S1P_ext Transport

Figure 1. Overview of the Sphingosine Kinase/S1P Signaling Pathway.

SPI_Analog_Action cluster_inhibitors Sphingosine Kinase Inhibitors cluster_modulators S1P Receptor Modulators SphK_Inhibitors e.g., DMS, SKI-II, PF-543 SphK Sphingosine Kinase SphK_Inhibitors->SphK Inhibit S1P_production S1P Production SphK->S1P_production Decreased S1PR_Agonists e.g., FTY720-P, Ozanimod S1PR S1P Receptors S1PR_Agonists->S1PR Activate S1PR_Antagonists e.g., W146, JTE-013 S1PR_Antagonists->S1PR Block Signaling Downstream Signaling S1PR->Signaling

Figure 2. Mechanisms of Action for SPI Analog Classes.

Experimental Protocols: Methodologies for Key Assays

The quantitative data presented in this guide is derived from a variety of established experimental protocols. Below are detailed methodologies for the key assays used to characterize the biological activity of SPI analogs.

Sphingosine Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of sphingosine kinase.

Workflow:

SphK_Inhibition_Workflow A 1. Prepare reaction mix: - Recombinant SphK1 or SphK2 - Sphingosine (substrate) - Test compound (inhibitor) - Buffer B 2. Initiate reaction: - Add ATP (often radiolabeled, e.g., [γ-33P]ATP) A->B C 3. Incubate at 37°C B->C D 4. Stop reaction C->D E 5. Separate and quantify product: - Thin Layer Chromatography (TLC) - Scintillation counting D->E F 6. Calculate % inhibition and IC50 E->F

Figure 3. Workflow for a Sphingosine Kinase Inhibition Assay.

Detailed Protocol:

  • Reaction Setup: In a microplate, combine recombinant human SphK1 or SphK2 enzyme, sphingosine substrate, and the test SPI analog at various concentrations in a suitable assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP. For radiometric assays, [γ-32P]ATP or [γ-33P]ATP is commonly used.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding a solution such as 1M HCl.

  • Product Separation and Quantification: The phosphorylated product, sphingosine-1-phosphate, is separated from the unreacted ATP. This is often achieved by spotting the reaction mixture onto a thin-layer chromatography (TLC) plate and developing it with a suitable solvent system. The amount of radiolabeled S1P is then quantified using a phosphorimager or by scintillation counting.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

S1P Receptor Binding and Activation Assays ([35S]GTPγS Binding Assay)

This functional assay measures the activation of G protein-coupled receptors (GPCRs), such as the S1P receptors, by an agonist.

Workflow:

GTPgS_Binding_Workflow A 1. Prepare cell membranes expressing the S1P receptor of interest B 2. Incubate membranes with: - Test compound (agonist) - GDP - [35S]GTPγS A->B C 3. Incubate at 30°C B->C D 4. Separate bound and free [35S]GTPγS (e.g., filtration) C->D E 5. Quantify bound [35S]GTPγS (scintillation counting) D->E F 6. Calculate EC50 E->F

Figure 4. Workflow for a [35S]GTPγS Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the specific S1P receptor subtype of interest.

  • Assay Setup: In a microplate, combine the prepared cell membranes, the test SPI analog at various concentrations, and a solution containing guanosine (B1672433) diphosphate (B83284) (GDP) in an appropriate assay buffer.

  • Reaction Initiation: Initiate the binding reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time, typically 30-60 minutes.

  • Separation: Separate the membrane-bound [35S]GTPγS from the unbound nucleotide. This is commonly done by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding of [35S]GTPγS is plotted against the log of the agonist concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and allow to attach B 2. Treat cells with SPI analogs at various concentrations A->B C 3. Incubate for a desired period (e.g., 24, 48, 72 hours) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan (B1609692) formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate % cell viability G->H

Figure 5. Workflow for an MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the SPI analog. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. This data can be used to determine the cytotoxic or anti-proliferative effects of the SPI analogs.

This guide provides a foundational understanding of the comparative biological activities of D-erythro-sphingosylphosphoinositol analogs. For more in-depth information, researchers are encouraged to consult the primary literature cited and other comprehensive reviews in the field.

References

Validating the Downstream Targets of D-erythro-sphingosyl phosphoinositol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of D-erythro-sphingosyl phosphoinositol (SpiN) and its structurally related sphingolipids, Inositol (B14025) Phosphoceramide (IPC) and Ceramide-1-Phosphate (C1P). Due to the limited direct research on the downstream targets of SpiN, this guide offers a hypothesized signaling pathway for SpiN based on the established roles of IPC and C1P. We present experimental data and detailed protocols to facilitate the validation of these putative targets and to compare the signaling performance of these bioactive lipids.

Structural Comparison of Sphingosyl phosphoinositol and its Analogs

The signaling functions of sphingolipids are intimately tied to their molecular structure. Below is a comparison of this compound (SpiN), Inositol Phosphoceramide (IPC), and Ceramide-1-Phosphate (C1P). The primary distinction lies in the backbone: SpiN is derived from sphingosine (B13886), while IPC and C1P are based on ceramide, which includes an N-acyl chain. This difference is critical as it likely influences the repertoire of interacting proteins and downstream signaling cascades.

G cluster_SpiN This compound (SpiN) cluster_IPC Inositol Phosphoceramide (IPC) cluster_C1P Ceramide-1-Phosphate (C1P) SpiN Sphingosine + Inositol Phosphate (B84403) IPC Ceramide + Inositol Phosphate C1P Ceramide + Phosphate

Figure 1. Structural relationship of SpiN, IPC, and C1P.

Comparative Analysis of Downstream Signaling Pathways

The following sections detail the known signaling pathways of IPC and C1P, and a hypothesized pathway for SpiN.

Inositol Phosphoceramide (IPC): The Diacylglycerol (DAG) Activator

In yeast and other lower eukaryotes, IPC synthase plays a crucial role in generating diacylglycerol (DAG) from the transfer of phosphoinositol from phosphatidylinositol to ceramide.[1][2][3] This production of DAG, a well-established second messenger, directly activates Protein Kinase C (PKC), leading to the regulation of cell cycle progression, specifically the G1 to S transition.[1][2][3]

IPC_Pathway IPC_Synthase IPC Synthase IPC Inositol Phosphoceramide IPC_Synthase->IPC DAG Diacylglycerol (DAG) IPC_Synthase->DAG generates Ceramide Ceramide Ceramide->IPC_Synthase PI Phosphatidylinositol PI->IPC_Synthase PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Cycle G1 to S Transition PKC->Cell_Cycle promotes

Figure 2. IPC signaling pathway leading to PKC activation.

Ceramide-1-Phosphate (C1P): A Multifaceted Signaling Hub

C1P has been demonstrated to be a key regulator of diverse cellular processes, including cell survival, proliferation, and inflammation.[4][5][6][7] It exerts its effects through multiple downstream signaling cascades, most notably the PI3-Kinase/Akt pathway and the MAPK pathways involving JNK and ERK1/2.[7][8][9][10][11]

C1P_Pathway C1P Ceramide-1-Phosphate (C1P) PI3K PI3-Kinase C1P->PI3K activates JNK JNK C1P->JNK activates ERK ERK1/2 C1P->ERK activates Akt Akt/PKB PI3K->Akt activates Survival Cell Survival Akt->Survival Proliferation Macrophage Proliferation JNK->Proliferation ERK->Proliferation

Figure 3. C1P signaling through PI3K, JNK, and ERK pathways.

This compound (SpiN): A Hypothesized Signaling Molecule

Given the structural similarities to both IPC and C1P, we hypothesize that SpiN may engage a unique combination of downstream effectors. The presence of the inositol phosphate headgroup, similar to IPC, suggests a potential interaction with lipid-binding domains that recognize this moiety. However, the sphingosine backbone, lacking the N-acyl chain of ceramide, may alter its affinity for ceramide-binding proteins and could potentially interact with targets of the well-studied sphingosine-1-phosphate (S1P).

We propose a hypothetical signaling pathway where SpiN could potentially modulate both PKC activity (akin to IPC-generated DAG) and PI3K/MAPK pathways (similar to C1P), although likely with different potencies and through distinct protein intermediates. The validation of these putative targets is a key area for future research.

SpiN_Pathway SpiN Sphingosyl phosphoinositol (SpiN) PKC_isoforms PKC Isoforms? SpiN->PKC_isoforms hypothesized PI3K_related PI3K-related proteins? SpiN->PI3K_related hypothesized MAPK_pathway JNK/ERK pathways? SpiN->MAPK_pathway hypothesized Cellular_Responses Novel Cellular Responses? PKC_isoforms->Cellular_Responses hypothesized PI3K_related->Cellular_Responses hypothesized MAPK_pathway->Cellular_Responses hypothesized

Figure 4. Hypothesized downstream signaling of SpiN.

Quantitative Comparison of Bioactive Sphingolipids

The following tables summarize available quantitative data for the signaling activities of IPC and C1P. Data for SpiN is currently unavailable and represents a critical knowledge gap.

Table 1: Activation of Downstream Kinases

Bioactive LipidTarget KinaseEffective Concentration (in vitro/in cell)Cell Type/SystemReference
IPC Protein Kinase C (via DAG)DAG produced in a 1:1 stoichiometry with IPCYeast[2][3]
C1P PI3-Kinase1-10 µMMacrophages[7][10]
C1P JNK2.5 µMCHO-K1 cells[12]
C1P ERK1/21-10 µMMacrophages[9][10]
SpiN UnknownTo be determinedN/A

Table 2: Binding Affinities to Protein Targets

LigandProtein TargetDissociation Constant (Kd)MethodReference
DAG PKCα (C1A domain)High Affinity (isoform dependent)Isothermal Calorimetry, SPR[8]
DAG PKCεHigher affinity than PKCαLive-cell imaging[4]
C1P Putative GPCR~7.8 µMRadioligand binding[13]
PI(3,4,5)P3 PI3K (p110α)Correlates with kinase activityLipid binding assays[1]
SpiN UnknownTo be determinedN/A

Experimental Protocols for Target Validation

To validate the hypothesized downstream targets of SpiN and compare its activity with IPC and C1P, the following experimental protocols are recommended.

Experimental Workflow for Target Validation

Workflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation Lipid_Prep Prepare Lipid Vesicles (SpiN, IPC, C1P) SPR Surface Plasmon Resonance (SPR) Lipid_Prep->SPR ITC Isothermal Titration Calorimetry (ITC) Lipid_Prep->ITC Kinase_Assay In Vitro Kinase Assays Lipid_Prep->Kinase_Assay Protein_Purify Purify Recombinant Target Proteins Protein_Purify->SPR Protein_Purify->ITC Protein_Purify->Kinase_Assay Cell_Treatment Treat Cells with Bioactive Lipids Lysis Cell Lysis Cell_Treatment->Lysis Reporter_Assay Reporter Gene Assays Cell_Treatment->Reporter_Assay Western_Blot Western Blot for Phosphorylation Lysis->Western_Blot IP Immunoprecipitation Lysis->IP

Figure 5. General workflow for validating downstream targets.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This assay determines if a lipid can directly or indirectly activate PKC.

Materials:

  • Purified PKC isoforms

  • Lipid vesicles containing the test lipid (SpiN, IPC-derived DAG, or C1P) and phosphatidylserine

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare lipid vesicles by sonication or extrusion, incorporating the test lipid at desired concentrations.

  • Set up the kinase reaction in a microfuge tube:

    • Kinase buffer

    • Lipid vesicles

    • PKC substrate peptide

    • Purified PKC

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate at 30°C for 10-20 minutes.

  • Stop the reaction by spotting an aliquot onto P81 phosphocellulose paper.

  • Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the papers and measure the incorporated radioactivity using a scintillation counter.

  • Compare the activity induced by SpiN to that of DAG (positive control) and a vehicle control.

Protocol 2: In-Cell PI3-Kinase (PI3K) Pathway Activation Assay

This protocol assesses the activation of the PI3K pathway by measuring the phosphorylation of its downstream effector, Akt.

Materials:

  • Cell line of interest (e.g., macrophages, fibroblasts)

  • Test lipids (SpiN, C1P)

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Treat the cells with various concentrations of the test lipids (SpiN, C1P) or a vehicle control for different time points (e.g., 5, 15, 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the anti-phospho-Akt primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-Akt antibody for normalization.

  • Quantify the band intensities to determine the fold-change in Akt phosphorylation.

Protocol 3: In-Cell JNK and ERK1/2 Phosphorylation Assay

This method is similar to the PI3K activation assay but focuses on the MAPK pathways.

Materials:

  • Same as Protocol 2, but with the following primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-phospho-ERK1/2 (Thr202/Tyr204), and anti-total-ERK1/2.

Procedure:

  • Follow steps 1-8 of Protocol 2.

  • Incubate separate membranes with anti-phospho-JNK and anti-phospho-ERK1/2 primary antibodies.

  • Proceed with steps 10-13 of Protocol 2.

  • Normalize the phosphorylation signal to the total protein levels for each kinase.

Protocol 4: Surface Plasmon Resonance (SPR) for Protein-Lipid Interaction Analysis

SPR provides real-time, label-free quantification of binding kinetics and affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip

  • Lipid vesicles containing the test lipid (SpiN, IPC, or C1P)

  • Purified recombinant target protein

  • Running buffer (e.g., HBS-P+)

Procedure:

  • Prepare small unilamellar vesicles (SUVs) containing the lipid of interest.

  • Immobilize the SUVs onto the L1 sensor chip to create a lipid bilayer surface.

  • Inject a series of concentrations of the purified target protein over the lipid surface and a reference surface (without the lipid of interest).

  • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation.

  • Regenerate the sensor surface between protein injections if necessary.

  • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 5: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Materials:

  • ITC instrument

  • Purified target protein in a suitable buffer

  • Lipid vesicles or soluble lipid headgroups of the test lipid in the same buffer

Procedure:

  • Load the purified protein into the sample cell of the ITC instrument.

  • Load the lipid solution into the injection syringe.

  • Perform a series of small injections of the lipid into the protein solution while monitoring the heat change.

  • Integrate the heat-change peaks to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Conclusion

The validation of downstream targets for this compound is an important area of sphingolipid research. While direct evidence is currently lacking, a comparative approach using its structural analogs, IPC and C1P, provides a rational framework for hypothesis generation and experimental design. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to elucidate the signaling pathways of SpiN and to understand its potential role in cellular physiology and disease. The distinct structural features of SpiN suggest the possibility of novel protein interactions and signaling outcomes, making its study a promising avenue for discovering new therapeutic targets.

References

Comparative Analysis of Antibody Cross-Reactivity for D-erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosyl phosphoinositol (SPI) is a bioactive sphingolipid involved in various cellular processes. The development of specific antibodies targeting SPI is of significant interest for its detection and for elucidating its precise biological functions. However, the generation of highly specific antibodies to small lipid molecules like SPI presents considerable challenges due to their low immunogenicity and structural similarity to other endogenous sphingolipids.

As of late 2025, there are no commercially available monoclonal or polyclonal antibodies specifically marketed against this compound. This guide, therefore, provides a framework for evaluating the cross-reactivity of a hypothetical or newly developed anti-SPI antibody. The principles and methodologies outlined here are critical for ensuring the specificity and reliability of immunological assays involving sphingolipids.

The Challenge of Sphingolipid Antibody Specificity

The specificity of an antibody is paramount for its use in any application. For sphingolipids, this is particularly challenging due to the existence of a large family of structurally related molecules. An antibody raised against SPI could potentially cross-react with other sphingolipids that share similar structural motifs, such as sphingosine-1-phosphate (S1P), ceramide, or sphingomyelin. Such cross-reactivity can lead to inaccurate quantification and misinterpretation of experimental results.

Hypothetical Cross-Reactivity Data

To illustrate how cross-reactivity data for an anti-SPI antibody would be presented, the following table summarizes hypothetical results from a competitive ELISA. In this assay, the ability of various sphingolipids to inhibit the binding of the antibody to immobilized SPI is measured. The IC50 value represents the concentration of the competitor lipid required to inhibit 50% of the antibody binding. A lower IC50 value indicates a higher affinity of the antibody for the competing lipid.

Competitor LipidStructureIC50 (nM)% Cross-Reactivity*
This compound (SPI) Sphingoid base + Phosphate + Inositol10 100%
Sphingosine-1-Phosphate (S1P)Sphingoid base + Phosphate1,5000.67%
CeramideSphingoid base + Fatty Acid> 10,000<0.1%
SphingomyelinCeramide + Phosphocholine> 10,000<0.1%
PhosphatidylinositolGlycerol + 2 Fatty Acids + Phosphate + Inositol5,0000.2%
SphingosineSphingoid base> 10,000<0.1%

% Cross-Reactivity = (IC50 of SPI / IC50 of Competitor Lipid) x 100

Note: This data is for illustrative purposes only and does not represent any existing antibody.

Signaling Pathway Context

The specificity of an anti-SPI antibody is critical because different sphingolipids can have distinct and sometimes opposing roles in cellular signaling. The diagram below illustrates a simplified sphingolipid metabolic and signaling pathway, highlighting the interconnectedness and structural similarity of these molecules.

cluster_0 De Novo Synthesis & Metabolism cluster_1 Signaling Molecules Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis, Cell Cycle Arrest Sphingomyelin->Ceramide SMase S1P S1P Sphingosine->S1P SphK1/2 SPI SPI Sphingosine->SPI Putative Kinase Apoptosis Inhibition, Proliferation Apoptosis Inhibition, Proliferation S1P->Apoptosis Inhibition, Proliferation Cellular Functions? Cellular Functions? SPI->Cellular Functions?

Caption: Simplified Sphingolipid Signaling Pathway.

Experimental Protocols

The assessment of antibody cross-reactivity is crucial for validation. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for this purpose.

Competitive ELISA Protocol for Antibody Cross-Reactivity

1. Materials:

  • High-binding 96-well microtiter plates
  • This compound (SPI) for coating
  • A panel of potential cross-reacting sphingolipids (e.g., S1P, ceramide, sphingomyelin)
  • Hypothetical anti-SPI antibody
  • Blocking buffer (e.g., 1% BSA in PBS)
  • Wash buffer (e.g., PBS with 0.05% Tween-20)
  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
  • Substrate solution (e.g., TMB)
  • Stop solution (e.g., 2N H2SO4)
  • Microplate reader

2. Procedure:

  • Coating: Coat the wells of a 96-well plate with a solution of SPI (e.g., 1-10 µg/mL in an appropriate coating buffer) and incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.
  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
  • Competition:
  • Prepare serial dilutions of the competitor sphingolipids (including SPI as a positive control) in assay buffer.
  • In a separate plate or tubes, pre-incubate a fixed concentration of the anti-SPI antibody with the various concentrations of competitor lipids for 1-2 hours.
  • Incubation: Transfer the antibody-competitor mixtures to the SPI-coated and blocked plate. Incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies.
  • Secondary Antibody: Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
  • Washing: Wash the plate five times with wash buffer.
  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
  • Stopping the Reaction: Add the stop solution to each well.
  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
  • Data Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 value for each competitor lipid. The signal will be inversely proportional to the amount of competitor lipid in the solution.

Experimental Workflow

The following diagram outlines the logical workflow for assessing the cross-reactivity of a putative anti-SPI antibody.

cluster_workflow Antibody Cross-Reactivity Workflow A Coat Plate with This compound (SPI) B Block Non-Specific Sites A->B E Add Antibody-Competitor Mix to Coated Plate B->E C Prepare Serial Dilutions of Competitor Sphingolipids D Pre-incubate Anti-SPI Antibody with Competitor Lipids C->D D->E F Wash to Remove Unbound Antibody E->F G Add Enzyme-Conjugated Secondary Antibody F->G H Wash to Remove Unbound Secondary Antibody G->H I Add Substrate and Measure Signal H->I J Calculate IC50 and % Cross-Reactivity I->J

Caption: Workflow for Competitive ELISA.

While the development of specific antibodies against this compound is an ongoing challenge, the methodologies for their validation are well-established. For researchers and drug developers, a rigorous assessment of cross-reactivity against a panel of structurally related sphingolipids is a non-negotiable step to ensure data integrity. The competitive ELISA format provides a robust and quantitative method for this purpose. As new antibodies become available, this guide offers a comprehensive framework for their comparative evaluation, ultimately enabling more accurate and reliable research in the complex field of sphingolipid signaling.

A Comparative Analysis of D-erythro-sphingosyl phosphoinositol and Ceramide-1-phosphate in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles and mechanisms of two pivotal sphingolipid messengers: D-erythro-sphingosyl phosphoinositol (Sphingosine-1-Phosphate, S1P) and Ceramide-1-Phosphate (C1P).

This guide provides a side-by-side comparison of S1P and C1P, focusing on their contrasting roles in critical cellular processes, their distinct signaling pathways, and the experimental methodologies used to investigate their functions. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Data Presentation: Quantitative Comparison of S1P and C1P

The following tables summarize the key differences in the biochemical and cellular activities of S1P and C1P, based on available experimental data.

Table 1: Receptor Binding and Cellular Localization

FeatureThis compound (S1P)Ceramide-1-Phosphate (C1P)
Primary Mode of Action Extracellular signaling via GPCRs[1][2]Primarily intracellular signaling; evidence for a putative extracellular receptor exists[3][4]
Receptors Five specific G protein-coupled receptors: S1P1-5[1][2]A specific cell surface receptor has been suggested but is not yet fully characterized; known to directly bind intracellular targets like cPLA2[5][6]
S1P Receptor Binding Affinity (Kd) S1P1: ~40 nM (calculated)[7]Not applicable
S1P5: High affinity[8]
Putative C1P Receptor Binding Affinity (Kd) Not applicable~7.8 µM in macrophages[9]
Cellular Synthesis Location Cytosol and translocation to the cell membrane by sphingosine (B13886) kinases (SphK1/2)[10]Golgi apparatus by ceramide kinase (CerK)[10]
Primary Site of Action Extracellular space, blood, and lymph[1]Intracellular compartments; also released from damaged cells[11]

Table 2: Comparative Effects on Cellular Processes

Cellular ProcessThis compound (S1P)Ceramide-1-Phosphate (C1P)
Cell Proliferation Can be pro-proliferative or anti-proliferative depending on cell type and receptor expression[12][13]Generally pro-proliferative and mitogenic[14]
Apoptosis Predominantly anti-apoptotic and pro-survival[15][16]Anti-apoptotic[9]
Cell Migration Potent chemoattractant for various cell types, including immune and cancer cells[11]Promotes cell migration, particularly of macrophages[4][9]
Inflammation Key regulator of immune cell trafficking; can have both pro- and anti-inflammatory roles[2][10]Primarily pro-inflammatory through activation of cPLA2 and eicosanoid production[6]
Calcium Mobilization Induces intracellular Ca2+ mobilization via S1P receptors coupled to Gq or Gi[17]Can induce Ca2+ release, though the mechanism is less defined than for S1P[18]

Signaling Pathways: S1P vs. C1P

The signaling mechanisms of S1P and C1P are fundamentally different. S1P primarily acts as an extracellular ligand for a family of GPCRs, initiating well-defined downstream cascades. In contrast, C1P's effects are largely mediated through direct interactions with intracellular effector proteins, although evidence for a cell surface receptor is emerging.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling S1P_ext S1P S1PR S1P Receptors (S1P1-5) S1P_ext->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activation Ras_ERK Ras/ERK Pathway G_protein->Ras_ERK Gi, Gq PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Gi PLC PLC G_protein->PLC Gq Rho Rho Pathway G_protein->Rho G12/13 Cell_Proliferation Cell Proliferation Ras_ERK->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Ca_Mobilization Ca2+ Mobilization PLC->Ca_Mobilization Cell_Migration Cell Migration Rho->Cell_Migration

Figure 1. S1P extracellular signaling pathway.

C1P_Signaling_Pathway cluster_synthesis Metabolism cluster_intracellular_targets Intracellular Targets cluster_extracellular_action Extracellular Action Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK C1P_intra C1P (intracellular) CerK->C1P_intra cPLA2 cPLA2α C1P_intra->cPLA2 Direct Binding & Activation Cell_Survival_intra Cell Survival C1P_intra->Cell_Survival_intra Inhibition of Apoptosis AA_release Arachidonic Acid Release cPLA2->AA_release Pro_inflammatory Pro-inflammatory Mediators AA_release->Pro_inflammatory C1P_ext C1P (extracellular) putative_receptor Putative Receptor (Gi-coupled) C1P_ext->putative_receptor Cell_Migration_ext Cell Migration putative_receptor->Cell_Migration_ext

Figure 2. C1P intracellular and extracellular signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design and execution of studies on S1P and C1P.

Sphingosine Kinase (SphK) Activity Assay

This protocol is adapted from methods used to measure the enzymatic activity of SphK, the enzyme that produces S1P.

  • Objective: To quantify the activity of SphK in cell lysates or purified enzyme preparations.

  • Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-32P]ATP to sphingosine, resulting in the formation of radiolabeled S1P. The product is then separated from the substrate and quantified.

  • Materials:

    • Cell lysate or purified SphK

    • D-erythro-sphingosine

    • [γ-32P]ATP

    • ATP solution

    • Reaction buffer (e.g., 30 mM Tris-HCl, pH 7.4, 0.05% Triton X-100, 150 mM NaCl, 10% glycerol, 1 mM Na₃VO₄, 10 mM NaF, 10 mM β-glycerophosphate for SphK1)[5]

    • Stop solution (e.g., 1N HCl)

    • Chloroform (B151607), Methanol

    • Potassium chloride (KCl) solution

    • TLC plates (silica)

    • TLC developing solvent (e.g., 1-butanol/acetic acid/water)

    • Scintillation counter

  • Procedure:

    • Prepare the reaction mixture containing cell lysate (e.g., 200 µg protein), D-erythro-sphingosine (e.g., 25 µM), ATP, and reaction buffer.

    • Initiate the reaction by adding [γ-32P]ATP.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the stop solution.

    • Perform a lipid extraction using chloroform/methanol.

    • Separate the lipid phases by adding chloroform and KCl and centrifuging.

    • Collect the lower organic phase, dry it under nitrogen, and resuspend in a small volume of chloroform/methanol.

    • Spot the resuspended lipids onto a TLC plate and develop the chromatogram.

    • Visualize the radiolabeled S1P spot using autoradiography.

    • Scrape the S1P spot from the TLC plate and quantify the radioactivity using a scintillation counter.

    • Calculate SphK activity, typically expressed as pmol of S1P formed per unit time per amount of protein.

Ceramide Kinase (CerK) Assay

This protocol describes a method to measure the activity of CerK, the enzyme responsible for C1P synthesis.

  • Objective: To determine the activity of CerK in cell lysates or with purified enzyme.

  • Principle: This assay is similar to the SphK assay, measuring the phosphorylation of ceramide using [γ-32P]ATP. A non-radioactive, fluorescence-based assay using NBD-labeled ceramide is also available[19].

  • Materials:

    • Cell lysate or purified CerK

    • Ceramide standard

    • [γ-32P]ATP

    • ATP solution

    • Reaction buffer (e.g., 20 mM MOPS, pH 7.0, 50 mM NaCl, 1 mM DTT, 3 mM CaCl₂)[3]

    • MgCl₂

    • Lipid solubilizing solution (e.g., 7.5% n-octylglucoside, 5 mM cardiolipin)

    • Chloroform, Methanol

    • TLC plates and developing solvent

    • Scintillation counter

  • Procedure:

    • Solubilize the lipid substrate (ceramide) in the solubilizing solution.

    • Prepare the reaction mixture containing the solubilized ceramide, cell lysate or purified enzyme, and reaction buffer.

    • Initiate the reaction by adding a mixture of [γ-32P]ATP, cold ATP, and MgCl₂.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and extract the lipids using chloroform/methanol.

    • Separate the phases and spot the organic phase on a TLC plate.

    • Develop the TLC plate to separate C1P from other lipids.

    • Visualize and quantify the radiolabeled C1P as described for the SphK assay.

Cell Migration (Transwell) Assay

This is a common method to assess the chemotactic properties of S1P and C1P.

  • Objective: To quantify cell migration towards a chemoattractant (S1P or C1P).

  • Principle: Cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains the chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

  • Materials:

    • Transwell inserts (e.g., 8-µm pore size)

    • 24-well plates

    • Cell culture medium (serum-free for the assay)

    • S1P or C1P

    • Cells of interest (e.g., cancer cells, immune cells)

    • Fixing solution (e.g., methanol)

    • Staining solution (e.g., DAPI or Crystal Violet)

    • Microscope

  • Procedure:

    • (Optional for invasion assays) Coat the transwell inserts with an extracellular matrix component like Matrigel and allow it to solidify.

    • Place the transwell inserts into the wells of a 24-well plate.

    • Add serum-free medium containing the chemoattractant (S1P or C1P at various concentrations) to the lower chamber.

    • Harvest cells and resuspend them in serum-free medium.

    • Add the cell suspension to the upper chamber of the transwell insert.

    • Incubate the plate for a period sufficient for cell migration (e.g., 6-24 hours) at 37°C.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated to the lower surface of the membrane.

    • Stain the migrated cells.

    • Count the number of stained cells in several fields of view using a microscope.

    • The results are often expressed as the number of migrated cells per field or as a percentage of the control.

Intracellular Calcium Mobilization Assay

This protocol is used to measure the ability of S1P or C1P to induce an increase in intracellular calcium, a common second messenger.

  • Objective: To detect and quantify changes in intracellular calcium concentration in response to S1P or C1P.

  • Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM). The dye's fluorescence intensity changes upon binding to calcium. This change is measured over time after the addition of the agonist.

  • Materials:

    • Cells expressing the receptor of interest (e.g., S1P receptors)

    • 96-well black-walled, clear-bottomed plates

    • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

    • Pluronic F-127

    • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

    • S1P or C1P solutions

    • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

  • Procedure:

    • Plate the cells in the 96-well plates and allow them to adhere.

    • Prepare the dye loading solution by mixing the calcium indicator dye with Pluronic F-127 in the assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

    • Wash the cells with the assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Use the automated injector to add the S1P or C1P solution to the wells.

    • Immediately begin recording the fluorescence intensity over time.

    • The change in fluorescence is proportional to the change in intracellular calcium concentration. The data is often presented as the peak fluorescence response or the area under the curve.

References

Functional differences between phosphorylated and non-phosphorylated sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Non-Phosphorylated and Phosphorylated Sphingolipid Signaling Mediators for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of lipid signaling, the phosphorylation of sphingolipids acts as a critical switch, dramatically altering their function and downstream cellular effects. This guide provides a detailed comparison of the functional differences between the non-phosphorylated sphingolipid, sphingosine (B13886), and its phosphorylated counterpart, sphingosine-1-phosphate (S1P). While the term "sphingosyl phosphoinositol" is not standard in lipid nomenclature, this guide addresses the user's core interest in the functional consequences of sphingolipid phosphorylation by focusing on the well-characterized sphingosine/S1P axis.

Sphingosine and S1P are key players in the sphingolipid signaling pathway, often exhibiting opposing effects on cell fate.[1][2] Sphingosine is generally considered a pro-apoptotic molecule, while S1P is a potent signaling lipid that promotes cell survival, proliferation, and migration.[1][3] This functional dichotomy, often referred to as the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Structural and Functional Overview

Sphingosine is an 18-carbon amino alcohol that serves as a backbone for more complex sphingolipids.[4][5] It is generated from the breakdown of ceramide by the enzyme ceramidase.[1][2] In contrast, sphingosine-1-phosphate (S1P) is synthesized from sphingosine through the action of two sphingosine kinase isoforms, SphK1 and SphK2.[1][6][7] This phosphorylation event at the 1-hydroxyl group is a pivotal step that transforms an intracellularly acting lipid into a potent extracellular ligand for a family of G protein-coupled receptors (GPCRs), the S1P receptors (S1PR1-5).[3][6][8]

The primary functional distinction arises from their site of action. Sphingosine primarily exerts its effects intracellularly, while S1P can act both intracellularly and, more prominently, as an extracellular signaling molecule by binding to its cognate receptors on the cell surface.[3][7]

Comparative Data on Cellular Functions

The following table summarizes the key functional differences between sphingosine and S1P, with supporting quantitative data where available from published literature.

FeatureSphingosineSphingosine-1-Phosphate (S1P)
Primary Role Pro-apoptotic, cell cycle arrestPro-survival, proliferation, migration
Site of Action IntracellularIntracellular and Extracellular (via S1P receptors)
Mechanism of Action Inhibition of protein kinase C (PKC), activation of protein phosphatasesActivation of S1P receptors (S1PR1-5), intracellular targets (e.g., HDACs)
Cellular Processes Induces apoptosis, inhibits cell growthPromotes cell survival, stimulates cell migration and proliferation, regulates vascular and immune systems
Receptor Binding No specific cell surface receptors identifiedHigh-affinity ligand for S1P receptors (S1PR1-5)
Downstream Signaling Primarily involved in stress response pathwaysActivates multiple signaling cascades including PI3K-AKT, ERK, and Rac pathways via S1P receptors

Signaling Pathways

The signaling pathways initiated by sphingosine and S1P are distinct and often antagonistic.

Sphingosine-Mediated Signaling

Sphingosine's pro-apoptotic effects are mediated through various intracellular mechanisms, including the inhibition of protein kinase C (PKC) and the activation of protein phosphatases. This can lead to the dephosphorylation and inactivation of pro-survival proteins, ultimately tipping the cellular balance towards apoptosis.

G Sphingosine Sphingosine PKC Protein Kinase C Sphingosine->PKC Inhibits PP Protein Phosphatases Sphingosine->PP Activates Pro_Survival Pro-Survival Proteins PKC->Pro_Survival Activates PP->Pro_Survival Inhibits Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibits

Caption: Sphingosine-mediated signaling pathway leading to apoptosis.

Sphingosine-1-Phosphate (S1P)-Mediated Signaling

S1P's diverse cellular effects are primarily mediated by its interaction with the S1P receptors (S1PR1-5).[6][8] Binding of S1P to these GPCRs initiates a cascade of intracellular signaling events, including the activation of key pro-survival and proliferative pathways such as the PI3K-AKT and ERK pathways.[8]

G S1P_ext Extracellular S1P S1PR S1P Receptor (S1PR1-5) S1P_ext->S1PR G_protein G Proteins S1PR->G_protein Activates PI3K PI3K G_protein->PI3K Activates ERK ERK G_protein->ERK Activates AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation ERK->Proliferation

Caption: S1P receptor-mediated signaling pathway promoting cell survival and proliferation.

Experimental Protocols

The following provides an overview of key experimental methodologies used to study the functional differences between sphingosine and S1P.

Synthesis of Sphingosine-1-Phosphate

A common method for the synthesis of S1P involves the phosphorylation of D-erythro-sphingosine.[9][10]

Protocol:

  • Protection of the amino group: The amino group of D-erythro-sphingosine is first protected, for example, by reacting it with a suitable protecting group like tert-butoxycarbonyl (Boc) anhydride.

  • Phosphorylation: The protected sphingosine is then phosphorylated at the primary hydroxyl group using a phosphorylating agent such as bis(2-cyanoethyl)-N,N-diisopropylaminophosphoramidite, followed by oxidation.[9][10]

  • Deprotection: The protecting groups on the phosphate (B84403) and amino functionalities are subsequently removed under appropriate conditions to yield S1P.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel.

Cell Viability and Apoptosis Assays

To compare the effects of sphingosine and S1P on cell survival, various assays can be employed.

Protocol (MTT Assay for Cell Viability):

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of sphingosine or S1P for a specified duration (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol (Annexin V/Propidium (B1200493) Iodide Staining for Apoptosis):

  • Cell Treatment: Treat cells with sphingosine or S1P as described above.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Migration Assay (Boyden Chamber Assay)

The pro-migratory effect of S1P can be assessed using a Boyden chamber assay.

Protocol:

  • Chamber Setup: Place a porous membrane (e.g., polycarbonate with 8 µm pores) between the upper and lower chambers of the Boyden chamber.

  • Cell Seeding: Seed cells in serum-free medium in the upper chamber.

  • Chemoattractant: Add S1P to the lower chamber as a chemoattractant. A negative control with no S1P should be included.

  • Incubation: Incubate the chamber for a period sufficient to allow cell migration (e.g., 4-24 hours).

  • Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

  • Quantification: Count the number of migrated cells in several microscopic fields.

Conclusion

The phosphorylation of sphingosine to S1P represents a fundamental regulatory mechanism that dictates opposing cellular outcomes. While sphingosine generally promotes apoptosis and inhibits cell growth through intracellular actions, S1P acts as a potent signaling molecule, primarily through cell surface receptors, to promote cell survival, proliferation, and migration. Understanding the intricate balance and functional divergence between these two sphingolipids is paramount for researchers and drug development professionals aiming to target the sphingolipid pathway for therapeutic intervention in a wide range of diseases.

References

The Sphingolipid Rheostat: A Comparison of Ceramide and Sphingosine-1-Phosphate in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A paucity of direct research on D-erythro-sphingosyl phosphoinositol in specific disease models necessitates a broader examination of its core components: sphingosine (B13886) and phosphoinositol, and more specifically, the well-studied interplay of related sphingolipids. Extensive research has focused on the opposing roles of ceramide and sphingosine-1-phosphate (S1P) in cancer, forming a "sphingolipid rheostat" that determines cell fate. This guide provides a comparative analysis of their functions, supported by experimental data and methodologies, to inform researchers and drug development professionals in the field of oncology.

Comparative Analysis of Ceramide and Sphingosine-1-Phosphate in Cancer

The balance between cellular levels of ceramide and S1P is a critical determinant of cancer cell survival and progression. Generally, ceramides (B1148491) are considered tumor-suppressive, inducing apoptosis and cell cycle arrest, while S1P is tumor-promoting, fostering proliferation, survival, and angiogenesis.[1][2]

FeatureCeramideSphingosine-1-Phosphate (S1P)
Primary Role in Cancer Pro-apoptotic, tumor-suppressivePro-survival, oncogenic
Effect on Cell Cycle Induces cell cycle arrestPromotes cell proliferation
Effect on Cell Death Induces apoptosis and autophagy[1][3]Inhibits apoptosis, promotes cell survival[4][5]
Signaling Pathways Activates protein phosphatases (e.g., PP2A), inhibits pro-survival pathways like Akt[1][6]Activates G protein-coupled receptors (S1PRs), leading to activation of pro-survival pathways like PI3K/Akt and ERK[2][7]
Role in Drug Resistance Sensitizes cancer cells to chemotherapyContributes to chemoresistance[8]
Therapeutic Strategy Increase intracellular ceramide levelsInhibit S1P signaling (e.g., S1P receptor antagonists, sphingosine kinase inhibitors)[1]

Experimental Protocols

Measurement of Intracellular Sphingolipid Levels

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for quantifying intracellular sphingolipid levels.

  • Cell Lysis: Cancer cells are harvested and lysed using a suitable buffer.

  • Lipid Extraction: Lipids are extracted from the cell lysate using a biphasic solvent system, typically a chloroform/methanol mixture.

  • LC-MS Analysis: The lipid extract is then analyzed by LC-MS. The liquid chromatography step separates the different lipid species, and the mass spectrometry step allows for their identification and quantification based on their mass-to-charge ratio.

  • Data Analysis: The levels of different ceramide species (e.g., C16-ceramide, C18-ceramide) and S1P are quantified and normalized to an internal standard and total protein or cell number.

In Vitro Cell Viability and Apoptosis Assays

Methodology: To assess the effects of modulating ceramide and S1P levels on cancer cell viability and apoptosis, various in vitro assays can be employed.

  • Cell Treatment: Cancer cell lines are treated with agents that either increase ceramide levels (e.g., C6-ceramide, a cell-permeable short-chain ceramide) or inhibit S1P signaling (e.g., FTY720, an S1P receptor modulator).

  • Viability Assay (MTT Assay):

    • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.

    • Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

    • The formazan is then solubilized, and the absorbance is measured to determine the percentage of viable cells relative to a control group.

  • Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

    • Treated cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic cells).

    • The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Signaling Pathways and Experimental Workflow

The intricate signaling pathways of ceramide and S1P, along with a typical experimental workflow for their investigation, are depicted below.

Sphingolipid_Signaling_in_Cancer cluster_ceramide Ceramide Signaling (Pro-Apoptotic) cluster_s1p S1P Signaling (Pro-Survival) Stress Chemotherapy, Radiation Ceramide Ceramide Stress->Ceramide PP2A PP2A Ceramide->PP2A Sph Sphingosine Ceramide->Sph Ceramidase Akt_inhibit Akt Inhibition PP2A->Akt_inhibit Dephosphorylates Apoptosis_C Apoptosis Akt_inhibit->Apoptosis_C SphK1 Sphingosine Kinase 1 (SphK1) S1P S1P S1PR S1P Receptor (S1PR) S1P->S1PR PI3K_Akt PI3K/Akt Pathway S1PR->PI3K_Akt Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Ceramide_to_Sph Ceramidase Sph->S1P SphK1

Caption: Opposing signaling pathways of ceramide and S1P in cancer cells.

Experimental_Workflow start Hypothesis: Modulating sphingolipid rheostat affects cancer cell fate treatment Treat cancer cells with Ceramide analogs or S1P signaling inhibitors start->treatment lcms Quantify intracellular Ceramide and S1P levels (LC-MS) treatment->lcms viability Assess cell viability (MTT Assay) treatment->viability apoptosis Measure apoptosis (Annexin V/PI Staining) treatment->apoptosis pathway Analyze signaling pathway modulation (Western Blot for p-Akt, etc.) treatment->pathway conclusion Conclusion: Validate the role of the sphingolipid rheostat lcms->conclusion viability->conclusion apoptosis->conclusion pathway->conclusion

Caption: A typical experimental workflow to validate the role of the sphingolipid rheostat.

References

Validating the Function of D-erythro-sphingosyl Phosphoinositol: A Comparative Guide to Knockout, Knockdown, and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-erythro-sphingosyl phosphoinositol, more commonly known as inositol (B14025) phosphoceramide (IPC), is a crucial sphingolipid at the intersection of cellular signaling pathways that govern cell growth, stress responses, and membrane integrity. While direct knockout or knockdown studies of IPC in mammalian systems are not yet prevalent in published literature, a variety of powerful alternative methodologies have been successfully employed in model organisms to elucidate its function. This guide provides a comparative overview of these approaches, supported by experimental data and detailed protocols, to aid researchers in designing effective strategies to investigate the roles of IPC and related complex sphingolipids.

Comparison of Methodologies for Functional Validation

The functional validation of this compound (IPC) can be approached through several methods, each with distinct advantages and limitations. Given the absence of direct knockout studies for IPC in mammalian cells, researchers have relied on genetic manipulation in model organisms, chemical inhibition, and advanced analytical techniques to probe its function.

Table 1: Comparison of Key Methodologies for IPC Functional Analysis

MethodologyPrincipleOrganism/SystemKey AdvantagesKey Limitations
Genetic Knockout of IPC Synthase Complete removal of the gene encoding the enzyme responsible for IPC synthesis (e.g., AUR1 in yeast).Yeast (S. cerevisiae)Provides definitive evidence of the essentiality of IPC for viability.Lethal in yeast, precluding studies in adult organisms. Not yet reported in mammals.
Genetic Knockout of IPC Phospholipase Deletion of the gene for the enzyme that degrades IPC (e.g., ISC1 in yeast), leading to IPC accumulation and reduced ceramide production from this pathway.Yeast (S. cerevisiae), Cryptococcus neoformansAllows for the study of the downstream effects of IPC catabolism. Viable mutants can be generated.Does not directly address the function of IPC itself, but rather its breakdown products.
Chemical Inhibition of IPC Synthase Use of small molecules (e.g., Aureobasidin A) to block the enzymatic activity of IPC synthase.Yeast, Fungi, Trypanosoma cruziProvides temporal control over IPC synthesis. Can be applied to systems where genetic manipulation is difficult.Potential for off-target effects. Inhibitors may not be available or effective in all organisms.
Lipidomics Analysis Quantitative measurement of IPC and other sphingolipids using mass spectrometry to assess changes in response to various stimuli or perturbations.All organisms and cell typesProvides a comprehensive profile of the sphingolipidome. Highly sensitive and specific.Does not directly demonstrate function but provides correlative evidence and reveals metabolic flux.
Inositol Depletion in Knockout Cell Lines Using cells with a knockout of a gene in the de novo inositol synthesis pathway (e.g., ISYNA1) to study the impact on IPC and other inositol-containing lipids.Human cell lines (e.g., HEK293T)Allows for the study of the role of inositol as a precursor for IPC synthesis in a mammalian system.Indirect method; effects may be due to pleiotropic consequences of inositol depletion.

Quantitative Data from Validation Studies

The following tables summarize key quantitative findings from studies employing the methodologies described above.

Table 2: Effect of IPC Synthase Inhibition on Diacylglycerol (DAG) and Ceramide Levels in S. cerevisiae

ConditionRelative DAG Level (fold change)Relative Ceramide Level (fold change)
Control (G1 to S transition)6.00.5
With Sphingolipid Synthesis Inhibitors1.5Not reported

Data adapted from a study on the role of IPC synthase in regulating DAG and ceramide levels during the G1 to S transition in yeast. The study found that as IPC synthesis increases, there is a corresponding significant increase in DAG levels and a decrease in ceramide levels, suggesting a switch from a growth-arrest signal (ceramide) to a mitogenic signal (DAG)[1].

Table 3: Impact of ISYNA1 Knockout and Inositol Depletion on Phospholipid Profile in HEK293T Cells

PhospholipidRelative Abundance in ISYNA1-KO vs. WT (Inositol-replete)Relative Abundance in ISYNA1-KO (Inositol-depleted vs. Inositol-replete)
Phosphatidylinositol (PI)~1.0~0.2
Phosphatidylglycerol (PG)~1.0~10.0

Data from a study characterizing the effects of inositol depletion in human cells by knocking out the inositol-3-P synthase 1 (ISYNA1) gene[2]. This demonstrates that in the absence of de novo inositol synthesis, cellular levels of phosphatidylinositol, the precursor for IPC, are dramatically reduced, which would consequently impact IPC synthesis.

Signaling Pathways and Experimental Workflows

The Central Role of IPC Metabolism in Cellular Signaling

This compound (IPC) metabolism is positioned at a critical juncture in sphingolipid signaling. The synthesis of IPC from ceramide and phosphatidylinositol by IPC synthase concurrently generates diacylglycerol (DAG), a key second messenger that activates protein kinase C (PKC) and promotes cell proliferation. Conversely, the breakdown of IPC by inositol phosphosphingolipid phospholipase C (ISC1 in yeast, a homolog of mammalian neutral sphingomyelinase) regenerates ceramide, a lipid known to be involved in cell cycle arrest, senescence, and apoptosis. This positions IPC metabolism as a crucial regulator of the balance between pro-growth and pro-death signaling pathways.

IPC_Signaling_Pathway Ceramide Ceramide Apoptosis Cell Cycle Arrest/ Apoptosis Ceramide->Apoptosis IPCS IPC Synthase Ceramide->IPCS PI Phosphatidylinositol PI->IPCS IPC D-erythro-sphingosyl phosphoinositol (IPC) ISC1 Inositol Phosphosphingolipid Phospholipase C (ISC1) IPC->ISC1 DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Proliferation Cell Proliferation PKC->Proliferation IPCS->IPC IPCS->DAG ISC1->Ceramide

Caption: IPC metabolism regulates the balance between pro-proliferative and pro-apoptotic signals.

Experimental Workflow for Validating IPC Function

A multi-faceted approach is recommended for robustly validating the function of this compound. This workflow combines genetic and chemical tools with advanced lipidomic analysis to provide converging lines of evidence.

Experimental_Workflow Start Hypothesized Function of IPC Genetic Genetic Manipulation (e.g., Knockout of IPC Synthase or Phospholipase in Model Organism) Start->Genetic Chemical Chemical Inhibition (e.g., IPC Synthase Inhibitor) Start->Chemical Lipidomics Lipidomics Analysis (Mass Spectrometry) Genetic->Lipidomics Phenotype Phenotypic Analysis (Cell Growth, Stress Response, etc.) Genetic->Phenotype Chemical->Lipidomics Chemical->Phenotype Data Data Integration and Functional Validation Lipidomics->Data Phenotype->Data

Caption: A workflow for validating IPC function using complementary approaches.

Detailed Experimental Protocols

Protocol 1: Inhibition of Inositol Phosphoceramide (IPC) Synthase in Saccharomyces cerevisiae

This protocol describes the use of Aureobasidin A to inhibit IPC synthase in yeast, allowing for the study of the acute effects of IPC depletion.

Materials:

  • Saccharomyces cerevisiae strain of interest

  • Yeast extract-peptone-dextrose (YPD) medium

  • Aureobasidin A (AbA) stock solution (1 mg/mL in ethanol)

  • Spectrophotometer

  • Microcentrifuge and tubes

Procedure:

  • Grow a pre-culture of the yeast strain overnight in YPD medium at 30°C with shaking.

  • Inoculate fresh YPD medium to an optical density at 600 nm (OD600) of 0.1 with the overnight culture.

  • Grow the culture at 30°C with shaking until it reaches mid-log phase (OD600 ≈ 0.5-0.8).

  • Divide the culture into two flasks. To one, add Aureobasidin A to a final concentration of 0.1-1 µg/mL. To the other, add an equivalent volume of ethanol (B145695) as a vehicle control.

  • Continue to incubate the cultures at 30°C with shaking.

  • At various time points (e.g., 0, 1, 2, 4, 6 hours) after inhibitor addition, withdraw aliquots of the cultures.

  • Measure the OD600 to monitor cell growth.

  • Harvest cells from a defined volume of culture by centrifugation (e.g., 5,000 x g for 5 minutes).

  • Wash the cell pellet with ice-cold water.

  • The cell pellets can now be used for downstream applications, such as lipid extraction for lipidomics analysis or protein extraction for western blotting.

Protocol 2: General Protocol for Lipid Extraction and Analysis by Mass Spectrometry (Lipidomics)

This protocol provides a general workflow for the extraction of total lipids from cells and their analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cell pellets

  • Methanol (B129727), chloroform (B151607), water (LC-MS grade)

  • Internal standards for sphingolipids

  • Glass vials with Teflon-lined caps

  • Nitrogen gas stream evaporator

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • To a cell pellet (e.g., from 1-10 million cells), add 1 mL of methanol and vortex thoroughly.

    • Add the internal lipid standards.

    • Add 2 mL of chloroform and vortex for 10 minutes.

    • Add 0.8 mL of water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) into a clean glass vial.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • LC-MS Analysis:

    • Inject the reconstituted lipid extract into the LC-MS system.

    • Separate the lipids using a suitable chromatography column (e.g., C18 reverse-phase).

    • Acquire mass spectra in both positive and negative ion modes to detect a wide range of sphingolipid species.

    • Identify and quantify IPC and other sphingolipids based on their accurate mass, retention time, and fragmentation patterns compared to known standards.

Protocol 3: Generation of a Knockout Cell Line using CRISPR/Cas9

This protocol outlines the general steps for creating a gene knockout in a mammalian cell line, which can be adapted to target genes involved in IPC metabolism should they be identified and characterized.

Materials:

  • Mammalian cell line of interest

  • CRISPR/Cas9 plasmids expressing Cas9 and a guide RNA (gRNA) targeting the gene of interest

  • Transfection reagent

  • Culture medium and supplements

  • Antibiotic for selection (if applicable)

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing reagents

Procedure:

  • gRNA Design and Cloning: Design and clone a gRNA specific to an early exon of the target gene into a Cas9-expressing vector.

  • Transfection: Transfect the mammalian cells with the CRISPR/Cas9 plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Selection and Single-Cell Cloning:

    • If the plasmid contains a selection marker, apply the appropriate antibiotic to select for transfected cells.

    • Perform limiting dilution in 96-well plates to isolate single cells.

  • Expansion of Clones: Allow single cells to grow into colonies and then expand them into larger cultures.

  • Genomic DNA Extraction and PCR: Extract genomic DNA from each clone and perform PCR to amplify the region of the target gene that was targeted by the gRNA.

  • Verification of Knockout:

    • Analyze the PCR products by gel electrophoresis to screen for insertions or deletions (indels).

    • Confirm the presence of a frameshift mutation by Sanger sequencing of the PCR product.

    • Validate the absence of the protein product by Western blotting.

By employing these methodologies, researchers can effectively dissect the multifaceted roles of this compound in cellular physiology and disease, paving the way for the identification of new therapeutic targets.

References

A Comparative Analysis of D-erythro-sphingosyl Phosphoinositol Across Diverse Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of D-erythro-sphingosyl phosphoinositol, more commonly known as sphingosine-1-phosphate (S1P), across various cell types. Intended for researchers, scientists, and drug development professionals, this document delves into the differential signaling, receptor expression, and functional outcomes of S1P in immune, endothelial, and cancer cells. The information is presented through structured data tables, detailed experimental protocols, and clear signaling pathway diagrams to facilitate understanding and further research in this critical area of cell biology and pharmacology.

Executive Summary

Sphingosine-1-phosphate is a pleiotropic signaling lipid that plays a pivotal role in a multitude of physiological and pathological processes, including immune cell trafficking, vascular integrity, and cancer progression.[1][2] The cellular response to S1P is highly context-dependent, dictated by the specific expression profile of its five G protein-coupled receptors (S1PR1-5), the local concentration of S1P, and the cellular machinery of the responding cell type.[3][4] This guide highlights these differences, providing a comparative framework for understanding the multifaceted nature of S1P signaling.

Data Presentation: Quantitative Comparison

Table 1: Comparative S1P Concentrations in Different Biological Compartments
Biological CompartmentTypical S1P ConcentrationKey References
Blood Plasma High (100 - 1000 nM)[3][5]
Lymph High (similar to blood plasma)[1][6]
Interstitial Fluid (Tissues) Low (single-digit nM)[6]
Tumor Microenvironment Elevated compared to normal tissue[1][7]

Note: S1P concentrations can vary depending on the species, physiological state, and analytical method used.

Table 2: Comparative Expression of S1P Receptors (S1PR1-5) in Different Cell Types
Cell TypeS1PR1S1PR2S1PR3S1PR4S1PR5Key References
T-Lymphocytes HighLowLowHighLow[8][9]
B-Lymphocytes HighHighModerateLowLow[10]
Macrophages HighHighHighHighLow[4][11]
Endothelial Cells HighHighHighLowLow[3][12]
Various Cancer Cells VariableVariableVariableVariableVariable[13]

Note: Expression levels are generalized as High, Moderate, or Low based on qualitative and semi-quantitative data from the literature. Actual expression can vary significantly between cell subtypes and under different conditions.

Functional Comparison of S1P Signaling

The functional consequences of S1P signaling diverge significantly between cell types, largely due to the differential expression of S1P receptors and their downstream coupling to various G proteins.

  • In Immune Cells: S1P is a master regulator of lymphocyte trafficking.[2] The high concentration of S1P in the blood and lymph acts as a chemoattractant, guiding lymphocytes to exit lymphoid organs and enter circulation, a process primarily mediated by S1PR1.[14] In contrast, S1PR2 can antagonize migration and promote the retention of lymphocytes within lymphoid tissues.[10]

  • In Endothelial Cells: S1P is crucial for maintaining vascular integrity and regulating angiogenesis.[15] Activation of S1PR1 on endothelial cells strengthens cell-cell junctions, thereby enhancing the endothelial barrier.[3] Conversely, S1PR2 and S1PR3 have been implicated in both barrier-protective and barrier-disruptive effects depending on the context.

  • In Cancer Cells: The role of S1P in cancer is complex and often tumor-type specific. Elevated S1P levels within the tumor microenvironment can promote cancer cell proliferation, survival, migration, and invasion.[1] S1P can also influence the tumor microenvironment by promoting angiogenesis and modulating immune cell infiltration.[7][16]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex processes discussed, the following diagrams have been generated using Graphviz (DOT language).

S1P1_Signaling_Pathway S1P S1P S1PR1 S1PR1 S1P->S1PR1 binds Gi Gαi S1PR1->Gi activates betagamma Gβγ S1PR1->betagamma releases AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K betagamma->PI3K activates Rac1 Rac1 betagamma->Rac1 activates cAMP cAMP AC->cAMP produces Akt Akt PI3K->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Migration Cell Migration Rac1->Cell_Migration Endothelial_Barrier Endothelial Barrier Enhancement Rac1->Endothelial_Barrier S1P2_Signaling_Pathway S1P S1P S1PR2 S1PR2 S1P->S1PR2 binds G1213 Gα12/13 S1PR2->G1213 activates Gq Gαq S1PR2->Gq activates RhoA RhoA G1213->RhoA activates PLC PLC Gq->PLC activates ROCK ROCK RhoA->ROCK activates Inhibit_Migration Inhibition of Cell Migration RhoA->Inhibit_Migration IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Stress_Fibers Stress Fiber Formation ROCK->Stress_Fibers Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization S1P3_Signaling_Pathway S1P S1P S1PR3 S1PR3 S1P->S1PR3 binds Gi Gαi S1PR3->Gi Gq Gαq S1PR3->Gq G1213 Gα12/13 S1PR3->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3_DAG IP3/DAG PLC->IP3_DAG Cell_Proliferation Cell Proliferation RhoA->Cell_Proliferation Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC PKC Activation IP3_DAG->PKC PKC->Cell_Proliferation Experimental_Workflow_S1P_Quantification cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection 1. Biological Sample (Plasma, Cells, Tissue) Internal_Standard 2. Add Internal Standard (e.g., C17-S1P) Sample_Collection->Internal_Standard Lipid_Extraction 3. Liquid-Liquid Extraction (e.g., with Methanol/Chloroform) Internal_Standard->Lipid_Extraction Evaporation 4. Evaporate Solvent Lipid_Extraction->Evaporation Reconstitution 5. Reconstitute in Mobile Phase Evaporation->Reconstitution Injection 6. Inject into LC-MS/MS Reconstitution->Injection Chromatography 7. Chromatographic Separation (C18 column) Injection->Chromatography MS_Detection 8. Mass Spectrometry (MRM mode) Chromatography->MS_Detection Peak_Integration 9. Peak Integration MS_Detection->Peak_Integration Standard_Curve 10. Generate Standard Curve Peak_Integration->Standard_Curve Quantification 11. Quantify S1P Concentration Standard_Curve->Quantification

References

Unveiling the Cellular Signals: A Comparative Guide to D-erythro-sphingosyl phosphoinositol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of lipid signaling, this guide offers a comparative analysis of D-erythro-sphingosyl phosphoinositol and its key alternatives. By presenting published experimental data, detailed methodologies, and clear visual representations of signaling pathways, this document aims to facilitate informed decisions in experimental design and therapeutic development.

The sphingolipid family of molecules plays a pivotal role in cellular regulation, with individual members often exhibiting opposing effects on critical processes such as cell growth, survival, and apoptosis. This compound belongs to this class of bioactive lipids, and understanding its specific functions in comparison to other well-characterized sphingolipids like Sphingosine-1-Phosphate (S1P) and Ceramide is crucial for advancing research in this field.

Comparative Analysis of Biological Activities

The biological effects of this compound and its alternatives are often context-dependent, varying with cell type and experimental conditions. Below are tables summarizing quantitative data from published findings to provide a comparative overview.

Table 1: Effects on Cell Viability

CompoundCell LineAssayConcentrationObserved Effect
This compound Data not availableData not availableData not availableData not available
Sphingosine-1-Phosphate (S1P) C3H10T1/2 murine fibroblastsApoptosis AssayNot specifiedSuppresses ceramide-induced apoptosis[1]
Ceramide (C2-Ceramide) C3H10T1/2 murine fibroblastsApoptosis AssayNot specifiedDoes not induce apoptosis alone, but its conversion to S1P is essential for cell survival[1]
Ceramide (non-hydrolyzable analog) C3H10T1/2 murine fibroblastsApoptosis AssayNot specified14-fold increase in apoptosis compared to vehicle control[1]

Table 2: Effects on Intracellular Calcium Mobilization

CompoundCell LineAssayConcentrationObserved Effect
This compound Data not availableData not availableData not availableData not available
Sphingosine-1-Phosphate (S1P) Rat Vascular Smooth Muscle CellsFura-2/AM fluorescenceNot specifiedInduces a rapid and transient elevation in intracellular Ca2+[2]
Sphingosine-1-Phosphate (S1P) Human Airway Epithelial Cells (CFNP9o-)[Ca2+]i measurement0.1 µM (maximal effect)Elevation of intracellular Ca2+[3]
Sphingosylphosphorylcholine (SPC) Human Airway Epithelial Cells (CFNP9o-)[Ca2+]i measurement2 µM (maximal effect)Elevation of intracellular Ca2+; stimulates Mn2+ entry, unlike S1P[3]

Signaling Pathways and Mechanisms of Action

The distinct biological outcomes of sphingolipids are a direct result of their engagement with specific downstream signaling pathways.

  • Sphingosine-1-Phosphate (S1P): S1P primarily exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), known as S1PR1-5.[4] This interaction can trigger a cascade of intracellular events, including the mobilization of calcium from intracellular stores and the activation of various kinases, ultimately influencing cell survival and proliferation.[2][5]

  • Ceramide: In contrast to S1P, ceramide is often considered a pro-apoptotic lipid.[4][6] It can be generated through the hydrolysis of sphingomyelin (B164518) and can activate stress-related signaling pathways, leading to cell cycle arrest and apoptosis.[7][8] The balance between intracellular levels of ceramide and S1P is often referred to as the "sphingolipid rheostat," which is a critical determinant of cell fate.[4]

Below are diagrams illustrating the general sphingolipid metabolic pathway and a proposed experimental workflow for investigating intracellular calcium mobilization.

Sphingolipid_Metabolism General Sphingolipid Metabolism Pathway cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine + Palmitoyl-CoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase Sphingosine->Ceramide Ceramide Synthase S1P S1P Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase

Caption: General overview of the sphingolipid metabolic pathways.

Calcium_Mobilization_Workflow Experimental Workflow for Intracellular Calcium Measurement Cell Culture Cell Culture Dye Loading Dye Loading Cell Culture->Dye Loading e.g., Fura-2 AM Baseline Measurement Baseline Measurement Dye Loading->Baseline Measurement Confocal Microscopy/Flow Cytometry Compound Addition Compound Addition Baseline Measurement->Compound Addition e.g., this compound Fluorescence Measurement Fluorescence Measurement Compound Addition->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Caption: Workflow for measuring intracellular calcium mobilization.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing scientific knowledge. Below are methodologies for key assays used to characterize the biological activity of sphingolipids.

Cell Viability and Apoptosis Assay

Objective: To determine the effect of this compound and its alternatives on cell viability and apoptosis.

Materials:

  • Cell line of interest (e.g., C3H10T1/2 murine fibroblasts)

  • Complete culture medium

  • This compound, Sphingosine-1-Phosphate, Ceramide (and/or other analogs)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Protocol:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the test compounds or vehicle control for a predetermined time course (e.g., 24, 48, 72 hours).

  • Following treatment, harvest the cells by trypsinization.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration in response to treatment with this compound and its alternatives.

Materials:

  • Cell line of interest (e.g., rat vascular smooth muscle cells)

  • Culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2/AM)

  • This compound, Sphingosine-1-Phosphate, or other test compounds

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Protocol:

  • Seed cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2/AM) in a serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

  • Acquire a baseline fluorescence reading before the addition of the test compound.

  • Add the test compound at the desired concentration and immediately begin recording the change in fluorescence intensity over time.

  • The ratio of fluorescence at two different excitation or emission wavelengths (depending on the dye) is calculated to determine the intracellular calcium concentration.

Alternatives in Drug Development

The therapeutic potential of modulating sphingolipid signaling has led to the development of several drugs, primarily targeting S1P receptors.[9][10][11]

  • Fingolimod (FTY720): A non-selective S1P receptor modulator approved for the treatment of multiple sclerosis.[10]

  • Siponimod and Ozanimod: More selective S1P receptor modulators also used in the treatment of multiple sclerosis.[10]

  • Ponesimod: Another S1P receptor modulator approved for multiple sclerosis.[9]

These agents highlight the druggability of the sphingolipid pathway and provide a benchmark for the development of new therapeutics, including those that may target the specific actions of this compound.

Conclusion

While the broader strokes of the sphingolipid signaling network are well-documented, the specific roles of less-studied members like this compound are still coming into focus. This guide provides a framework for comparison based on available data for its more characterized relatives, S1P and ceramide. Further direct, quantitative comparisons in standardized experimental systems are necessary to fully elucidate the unique biological functions and therapeutic potential of this compound. The provided protocols and pathway diagrams serve as a starting point for researchers to design and execute experiments that will contribute to a more complete understanding of this intricate signaling family.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of D-erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized biochemicals like D-erythro-sphingosyl phosphoinositol are paramount for laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for its safe disposal, alongside essential chemical data and a logical workflow for waste management decisions.

Chemical and Physical Properties

A clear understanding of the substance's properties is the first step in safe handling. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number799812-72-9[1][2]
Molecular FormulaC₂₄H₄₈NO₁₀P[1][2]
Molecular Weight541.612 g/mol [1][2]
AppearancePowder[1]
Purity>99%[1]
Storage Temperature-20°C[1][2]
Stability1 Year[1]
SolubilitySparingly soluble in 1:1 ethanol:water. Soluble in warm methanol. The addition of small amounts of acetic acid may aid in dissolution.[3]
Melting PointData not available

Experimental Protocols: Proper Disposal Procedure

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Containment of Spills

In the event of a spill, avoid dust formation.[1] For solid material, carefully sweep it up and place it into a designated, labeled waste container.[2] Prevent the chemical from entering drains or waterways.[1]

Step 3: Waste Collection

Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a suitable, sealed, and clearly labeled container.

Step 4: Waste Disposal

Dispose of the waste container through an approved waste disposal plant.[] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] Do not dispose of this material down the drain.[2]

Step 5: Decontamination

After handling and disposal, thoroughly wash your hands and any exposed skin with soap and water.[] Decontaminate any surfaces that may have come into contact with the chemical.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Disposal Actions A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Is the material a spill? A->B Generates Waste C Is this unused/expired product or contaminated labware? A->C Generates Waste D Sweep up solid material. Avoid creating dust. B->D Yes E Place in a sealed, labeled waste container. C->E Yes D->E F Consult institutional and local disposal regulations. E->F G Dispose through an approved waste management facility. F->G H Do NOT dispose down the drain. F->H

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling D-erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of D-erythro-sphingosyl phosphoinositol

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized reagents like this compound is paramount. Although specific hazard data for this compound is limited, a cautious approach based on its chemical class and general laboratory safety principles is essential. This guide provides immediate safety, operational, and disposal plans to foster a secure research environment.

Immediate Safety and Personal Protective Equipment (PPE)

Given that the hazards of this compound have not been fully characterized, it is crucial to handle it with care to minimize exposure.[1] The following personal protective equipment is mandatory when working with this compound.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection.To prevent skin contact with the compound.[1][2]
Eye and Face Protection Safety glasses with side shields or safety gogglesMust meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant splash hazard.[2][3]To protect eyes from splashes and aerosols.[1]
Body Protection Laboratory coatLong-sleeved and fully buttoned to protect the body and clothing from contamination.[4]To prevent contamination of personal clothing and skin.[1]
Respiratory Protection Not generally required under normal use with adequate ventilationUse a NIOSH-approved respirator if handling large quantities, creating aerosols, or if ventilation is inadequate.To prevent inhalation of any dust or aerosols.[1]
Foot Protection Closed-toe shoesShould fully cover the feet.To protect feet from potential spills.[4]
Operational Plan and Handling Procedures

Proper handling procedures are critical to prevent contamination and ensure the integrity of your experiments while maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.[1]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

    • Gather all necessary materials, including PPE, before starting work.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools if the compound is a solid.[1]

    • For weighing, use a balance inside a chemical fume hood or a ventilated balance enclosure.

    • When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

    • For long-term storage, follow the manufacturer's recommendations, which may include storage at temperatures below -20°C.[5]

    • Store away from incompatible materials, such as strong oxidizing agents.[5]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Emergency ScenarioFirst Aid and Spill Response
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1][5]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Small Spill Wear appropriate PPE. Carefully sweep up solid material or absorb liquid with an inert material. Collect in a suitable, closed container for disposal.[5]
Large Spill Evacuate the area. Prevent further leakage if it is safe to do so. Notify your institution's environmental health and safety department.[1]
Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Collection: Collect waste in a suitable and closed container labeled as hazardous waste.[1]

  • Disposal Regulations: Dispose of the chemical waste in accordance with local, regional, and national hazardous waste regulations. Do not let the chemical enter drains.[1][5] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[5]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.

Visualizing Safety and Experimental Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the safety workflow and a typical experimental protocol.

Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood emergency_exposure Exposure Response prep_ppe->emergency_exposure If exposure occurs handle_weigh Weigh Compound prep_hood->handle_weigh prep_emergency Locate Emergency Equipment handle_dissolve Prepare Solution handle_weigh->handle_dissolve emergency_spill Spill Response handle_weigh->emergency_spill If spill occurs cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate handle_dissolve->emergency_spill If spill occurs cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Safety workflow for handling this compound.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Experiment stock_calc Calculate Required Mass stock_weigh Weigh Compound in Fume Hood stock_calc->stock_weigh stock_dissolve Dissolve in Appropriate Solvent stock_weigh->stock_dissolve stock_store Store at Recommended Temperature stock_dissolve->stock_store working_dilute Dilute Stock to Working Concentration stock_store->working_dilute exp_treat Treat Cells/System with Working Solution working_dilute->exp_treat exp_incubate Incubate for a Defined Period exp_treat->exp_incubate exp_analyze Analyze Results exp_incubate->exp_analyze

Caption: A typical experimental workflow involving this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.